molecular formula C15H19ClN2O4 B2481433 ST1936 oxalate

ST1936 oxalate

Número de catálogo: B2481433
Peso molecular: 326.77 g/mol
Clave InChI: FHSPBPPTDFRVGQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ST1936 oxalate is a useful research compound. Its molecular formula is C15H19ClN2O4 and its molecular weight is 326.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2.C2H2O4/c1-9-11(6-7-16(2)3)12-8-10(14)4-5-13(12)15-9;3-1(4)2(5)6/h4-5,8,15H,6-7H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSPBPPTDFRVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ST1936 Oxalate: A Selective 5-HT6 Receptor Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936 oxalate (B1200264) is a potent and selective agonist for the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. The 5-HT6 receptor is a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. ST1936 serves as a valuable pharmacological tool for elucidating the physiological roles of the 5-HT6 receptor and for exploring its therapeutic potential. This technical guide provides a comprehensive overview of ST1936 oxalate, including its binding affinity, functional activity, and detailed methodologies for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency.

Table 1: Receptor Binding Affinity of ST1936

ReceptorSpeciesKᵢ (nM)Reference
5-HT6Human13[1][2]
5-HT7Human168[1][2]
5-HT2BHuman245[1][2]
α2 AdrenergicHuman300[1][2]
5-HT1AHumanModerate Affinity[3]

Table 2: Functional Activity of ST1936

AssayEffectIC₅₀ / EC₅₀Reference
Spontaneous Excitatory Postsynaptic CurrentsReduction in frequency1.3 µM (IC₅₀)[2]
cAMP AccumulationFull Agonist16 nM (EC₅₀) in BHK fibroblasts[4]
Ca²⁺ ConcentrationIncrease-[1][2]
Fyn Kinase PhosphorylationIncrease-[1][2]
ERK1/2 ActivationRegulation-[1][2]

Table 3: In Vivo Neurochemical Effects of ST1936 in Rats (i.p. administration)

Brain RegionNeurotransmitterDose (mg/kg)Peak Increase (%)Reference
Prefrontal Cortex (PFCX)Dopamine (DA)5, 10, 20Dose-dependent increase[2]
Prefrontal Cortex (PFCX)Noradrenaline (NA)5, 10, 20Dose-dependent increase[2]
Nucleus Accumbens (NAc) CoreDopamine (DA)10179[2]
Nucleus Accumbens (NAc) CoreDopamine (DA)20201[2]
Nucleus Accumbens (NAc) CoreNoradrenaline (NA)20231[2]

Signaling Pathways

Activation of the 5-HT6 receptor by an agonist like ST1936 initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][6][7] This increase in cAMP can then activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like CREB.

Furthermore, the 5-HT6 receptor can also signal through non-canonical pathways. It has been shown to interact with Fyn, a Src family tyrosine kinase, leading to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[6][7] ST1936 has been demonstrated to stimulate these downstream effectors.[3]

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (HEK-293 with 5-HT6R) start->prep_membranes plate_setup Set up 96-well plate: - Total Binding - Non-specific Binding - ST1936 Competition prep_membranes->plate_setup add_radioligand Add [³H]-LSD plate_setup->add_radioligand incubate Incubate at 37°C for 60 min add_radioligand->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ count->analyze end End analyze->end cAMP_Assay_Workflow start Start seed_cells Seed HEK-293 cells (with 5-HT6R) start->seed_cells add_buffer Add Stimulation Buffer (with IBMX) seed_cells->add_buffer add_st1936 Add ST1936 (various concentrations) add_buffer->add_st1936 incubate_cAMP Incubate for cAMP production add_st1936->incubate_cAMP lyse_detect Lyse cells and add cAMP detection reagents incubate_cAMP->lyse_detect incubate_assay Incubate for assay reaction lyse_detect->incubate_assay read_plate Read plate incubate_assay->read_plate analyze Data Analysis: - Generate dose-response curve - Determine EC₅₀ read_plate->analyze end End analyze->end

References

An In-depth Technical Guide to the Downstream Signaling Pathways of ST1936, Emapticap, and Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The initial request for information on the "downstream signaling pathways of ST1936 oxalate (B1200264) activation" appears to conflate three distinct molecular entities and processes. Our comprehensive review of the scientific literature indicates that ST1936, a serotonin (B10506) receptor agonist, and oxalate, a metabolic end product, do not have a known direct signaling relationship. Similarly, emapticap, a CCL2 inhibitor, operates through a pathway independent of both ST1936 and oxalate.

This guide, therefore, addresses the core of your query by providing an in-depth technical overview of the downstream signaling pathways for each of these three topics separately. We trust this revised structure will provide a clear and accurate resource for your research and development endeavors.

Section 1: ST1936 and its Downstream Signaling Pathways

ST1936 is a selective agonist for the serotonin 6 (5-HT6) receptor, which is primarily expressed in the central nervous system. Its activation triggers a cascade of intracellular events that modulate neuronal function.

Quantitative Data on ST1936 Activity
ParameterValueSpecies/SystemReference
Binding Affinity (Ki)
5-HT6 Receptor13 nMHuman[1]
5-HT7 Receptor168 nMHuman[1]
5-HT2B Receptor245 nMHuman[1]
α2 Adrenergic Receptor300 nMHuman and Rat[1]
Functional Activity
IC50 (spontaneous excitatory postsynaptic currents)1.3 µMRat[1]
Experimental Protocols

A representative experimental protocol for assessing the effect of ST1936 on neurotransmitter levels in the brain is in vivo microdialysis.

Protocol: In Vivo Microdialysis for Neurotransmitter Level Assessment

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Surgical Implantation: Guide cannulae for microdialysis probes are stereotaxically implanted into the brain regions of interest, such as the medial prefrontal cortex (PFCx) and the nucleus accumbens (NAc). Animals are allowed to recover for a minimum of 24 hours.

  • Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

  • Drug Administration: ST1936 is administered intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg).

  • Sample Collection: Dialysate collection continues for a set period post-administration (e.g., 3 hours).

  • Neurotransmitter Analysis: The concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NA), and serotonin (5-HT) in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the mean baseline values. Statistical analysis is performed to determine the significance of any changes.[2]

Signaling Pathway Diagrams

ST1936_Signaling ST1936 ST1936 HTR6 5-HT6 Receptor ST1936->HTR6 Binds to G_protein Gs Protein HTR6->G_protein Activates Ca2 Intracellular Ca2+ HTR6->Ca2 Increases Fyn Fyn Kinase HTR6->Fyn Phosphorylates mTOR mTOR Pathway HTR6->mTOR Engages Cdk5 Cdk5 Signaling HTR6->Cdk5 Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Neuro_out Modulation of Dopamine & Norepinephrine Release cAMP->Neuro_out Ca2->Neuro_out ERK12 ERK1/2 Fyn->ERK12 Activates ERK12->Neuro_out mTOR->Neuro_out Cdk5->Neuro_out

Caption: Downstream signaling of the 5-HT6 receptor agonist ST1936.

Section 2: Emapticap (NOX-E36) and its Downstream Signaling Pathways

Emapticap (NOX-E36) is a Spiegelmer, a type of L-RNA aptamer, that specifically binds to and inhibits the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). By neutralizing CCL2, emapticap blocks its interaction with its receptor, CCR2, thereby inhibiting downstream inflammatory signaling.

Quantitative Data on Emapticap (NOX-E36) Activity
ParameterValue/EffectConditionReference
In Vitro Activity
Inhibition of CCL2-mediated migrationSignificant at 1 nMHuman monocytic leukemia cell line THP-1
Clinical Trial Data (Type 2 Diabetic Patients with Albuminuria)
Reduction in urinary albumin/creatinine ratio (ACR) from baseline29% (P < 0.05)12 weeks of treatment
Change in HbA1c vs. placebo-0.35% vs. +0.12% (P = 0.026)4 weeks after last dose[3]
Experimental Protocols

A key experiment to determine the efficacy of emapticap is the cell migration assay.

Protocol: Chemotaxis Assay (Boyden Chamber)

  • Cell Culture: A monocytic cell line expressing CCR2, such as THP-1, is cultured under standard conditions.

  • Chamber Setup: A Boyden chamber or a similar transwell migration system is used. The chamber consists of two compartments separated by a microporous membrane.

  • Chemoattractant: Recombinant human CCL2 is placed in the lower chamber to act as a chemoattractant.

  • Inhibitor Treatment: The THP-1 cells are pre-incubated with various concentrations of emapticap (NOX-E36) or a control substance.

  • Cell Seeding: The treated cells are then seeded into the upper chamber.

  • Incubation: The chamber is incubated for a period sufficient to allow cell migration (e.g., 2-4 hours) at 37°C in a CO2 incubator.

  • Quantification of Migration: The number of cells that have migrated through the membrane to the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence with a plate reader.

  • Data Analysis: The percentage of migrating cells in the presence of emapticap is compared to the control to determine the inhibitory effect.

Signaling Pathway Diagrams

Emapticap_Signaling Emapticap Emapticap (NOX-E36) CCL2 CCL2 (MCP-1) Emapticap->CCL2 Binds and Inhibits CCR2 CCR2 Receptor CCL2->CCR2 Interaction Blocked G_protein G Protein Signaling CCR2->G_protein Activates PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT MAPK_p38 MAPK/p38 Pathway G_protein->MAPK_p38 JAK_STAT3 JAK/STAT3 Pathway G_protein->JAK_STAT3 Cell_Resp Inhibition of: - Monocyte/Macrophage Migration - Inflammation - Angiogenesis - Cell Survival & Invasion PI3K_AKT->Cell_Resp Downstream Effects Blocked MAPK_p38->Cell_Resp Downstream Effects Blocked JAK_STAT3->Cell_Resp Downstream Effects Blocked

Caption: Mechanism of action of emapticap in blocking CCL2-CCR2 signaling.

Section 3: Oxalate-Induced Signaling Pathways in Renal Cells

High concentrations of oxalate are toxic to renal epithelial cells and are a major factor in the formation of calcium oxalate kidney stones. Oxalate exposure triggers multiple stress-related signaling pathways, leading to cell injury, inflammation, and apoptosis.

Quantitative Data on Oxalate Effects

Due to the nature of the research, quantitative data often focuses on relative changes in protein expression or cell viability rather than specific binding affinities.

ParameterEffectCell TypeReference
Cell Viability Reduced with increasing oxalate concentrationHK-2 cells[4]
Protein Expression Increased levels of NLRP3 and caspase-1HK-2 cells[4]
Gene Expression Upregulation of immediate early genes, osteopontin, and chemokinesRenal epithelial cells[5][6]
Experimental Protocols

To investigate oxalate-induced cellular responses, researchers often use in vitro models with renal cell lines.

Protocol: Assessment of Oxalate-Induced Apoptosis in HK-2 Cells

  • Cell Culture: Human kidney-2 (HK-2) cells, a proximal tubular epithelial cell line, are cultured in an appropriate medium (e.g., Keratinocyte-SFM).

  • Oxalate Treatment: Cells are treated with varying concentrations of sodium oxalate (e.g., 0.5-2 mM) for a specified duration (e.g., 24-48 hours). A control group receives no oxalate.

  • Apoptosis Detection: Apoptosis can be assessed using several methods:

    • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

    • Western Blotting for Apoptosis Markers: Cell lysates are analyzed for the expression of key apoptosis-related proteins, such as cleaved caspase-3, Bax, and Bcl-2.

    • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • ROS Measurement: The production of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFH-DA.

  • Data Analysis: The percentage of apoptotic cells or the expression levels of apoptotic proteins in oxalate-treated cells are compared to the control group.

Signaling Pathway Diagrams

Oxalate_Signaling Oxalate High Oxalate Concentration Lipid_Sig Lipid Signaling (Arachidonic Acid, Ceramide) Oxalate->Lipid_Sig ERS Endoplasmic Reticulum Stress Oxalate->ERS ROS Reactive Oxygen Species (ROS) Lipid_Sig->ROS ERS->ROS Mito Mitochondrial Dysfunction ROS->Mito NFkB NF-κB Pathway ROS->NFkB CytC Cytochrome C Release Mito->CytC NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Inflammation Inflammation & Gene Expression Changes NFkB->Inflammation GSDMD Gasdermin D (GSDMD) NLRP3->GSDMD Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Key signaling pathways activated by oxalate in renal cells.

References

An In-depth Technical Guide to the Potential Role of ST1936 Oxalate in Modulating Cholinergic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document explores the potential role of ST1936 oxalate (B1200264) in modulating cholinergic pathways. This analysis is based on the known pharmacology of ST1936 oxalate as a selective 5-HT6 receptor agonist and the observed effects of other compounds in the same class on the cholinergic system. Direct experimental evidence for the effects of this compound on cholinergic pathways is not currently available in the reviewed literature.

Introduction

This compound is a synthetic compound recognized for its high affinity and selectivity as an agonist for the serotonin (B10506) 6 (5-HT6) receptor. The cholinergic system, primarily mediated by the neurotransmitter acetylcholine (B1216132) (ACh), plays a crucial role in regulating cognitive processes, including learning, memory, and attention.[1][2] Deficits in cholinergic signaling are a well-established hallmark of neurodegenerative diseases such as Alzheimer's disease.[1][2]

While this compound's primary target is the serotonergic system, emerging evidence on the functional interplay between 5-HT6 receptors and cholinergic neurotransmission suggests a potential indirect modulatory role. This technical guide aims to synthesize the existing knowledge on this compound and the broader class of 5-HT6 receptor agonists to build a scientifically-grounded hypothesis on its potential interactions with cholinergic pathways. This document will present the known molecular pharmacology of this compound, extrapolate potential mechanisms of cholinergic modulation based on related compounds, propose experimental designs to validate these hypotheses, and provide a framework for future research in this area.

Pharmacological Profile of this compound

This compound is characterized as a potent and selective 5-HT6 receptor agonist. Its primary mechanism of action involves binding to and activating 5-HT6 receptors, which are Gs-coupled receptors that stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound for various serotonin and adrenergic receptors are summarized in the table below.

ReceptorKi (nM)
Human 5-HT613
Human 5-HT7168
Human 5-HT2B245
Human α2-adrenergic300
Data sourced from publicly available pharmacological databases.
Downstream Signaling

Activation of 5-HT6 receptors by ST1936 has been shown to initiate a cascade of intracellular signaling events. These include:

  • Increased intracellular Ca2+ concentration: A key second messenger involved in numerous cellular processes, including neurotransmitter release.

  • Phosphorylation of Fyn kinase: A member of the Src family of tyrosine kinases implicated in synaptic plasticity.

  • Regulation of ERK1/2 activation: The extracellular signal-regulated kinase pathway is crucial for synaptic plasticity and memory formation.

The 5-HT6 Receptor and the Cholinergic System: An Indirect Connection

While direct studies on this compound's impact on the cholinergic system are lacking, research on other 5-HT6 receptor ligands provides a compelling basis for a potential interaction. Both 5-HT6 receptor agonists and antagonists have been observed to modulate cholinergic neurotransmission and exhibit pro-cognitive effects.[3][4][5]

A noteworthy example is the 5-HT6 receptor partial agonist, E-6801 . Studies have demonstrated that E-6801 enhances recognition memory by a combined modulation of both cholinergic and glutamatergic neurotransmission.[6][7][8] Furthermore, E-6801 has been shown to reverse the memory deficits induced by the muscarinic receptor antagonist, scopolamine, a classic model of cholinergic hypofunction.[4][5][8] This suggests that activation of 5-HT6 receptors can, at least in some contexts, compensate for or overcome deficits in cholinergic signaling.

The paradoxical finding that both agonists and antagonists at the 5-HT6 receptor can lead to pro-cognitive effects suggests a complex regulatory role for this receptor in cognitive function, which may be dependent on the specific neuronal circuits and the baseline level of cholinergic and other neurotransmitter activity.[3][9]

Hypothetical Mechanism of this compound's Influence on Cholinergic Pathways

Based on the available evidence, we can propose a hypothetical signaling pathway for how this compound might modulate cholinergic neurons. Activation of 5-HT6 receptors, which are expressed on GABAergic and glutamatergic neurons, could lead to a downstream modulation of acetylcholine release.

ST1936_Cholinergic_Pathway ST1936 This compound HTR6 5-HT6 Receptor ST1936->HTR6 AC Adenylyl Cyclase HTR6->AC + cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Effectors (e.g., ERK, CREB) PKA->Downstream Neuron Modulated Neuron (GABAergic/Glutamatergic) Downstream->Neuron Modulates Activity ACh_Neuron Cholinergic Neuron Neuron->ACh_Neuron Modulates ACh Release ACh_Release Acetylcholine Release ACh_Neuron->ACh_Release

Hypothetical signaling cascade of this compound.

Proposed Experimental Protocols for Validation

To empirically test the hypothesis that this compound modulates cholinergic pathways, a series of in vitro and in vivo experiments are necessary.

In Vitro Acetylcholine Release Assay
  • Objective: To determine the direct effect of this compound on acetylcholine release from brain tissue.

  • Methodology:

    • Preparation of brain slices or synaptosomes from relevant brain regions (e.g., hippocampus, prefrontal cortex).

    • Pre-incubation of the preparations with [3H]-choline to label the acetylcholine pool.

    • Superfusion of the preparations with artificial cerebrospinal fluid (aCSF).

    • Stimulation of acetylcholine release using high potassium concentration or electrical field stimulation.

    • Application of varying concentrations of this compound during the stimulation phase.

    • Collection of superfusate fractions and quantification of [3H]-acetylcholine release by liquid scintillation counting.

    • Inclusion of a 5-HT6 antagonist to confirm receptor-specific effects.

In Vivo Microdialysis
  • Objective: To measure extracellular acetylcholine levels in the brains of living animals following administration of this compound.

  • Methodology:

    • Surgical implantation of a microdialysis probe into a target brain region (e.g., prefrontal cortex) of an anesthetized rodent.

    • Continuous perfusion of the probe with aCSF and collection of dialysate samples.

    • Systemic administration of this compound (e.g., intraperitoneal injection).

    • Analysis of acetylcholine concentrations in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Comparison of acetylcholine levels before and after drug administration.

Behavioral Assessment of Pro-Cognitive Effects
  • Objective: To evaluate the ability of this compound to reverse cholinergic-deficit-induced cognitive impairment.

  • Methodology:

    • Use of a recognized cognitive task, such as the Novel Object Recognition (NOR) test or the Morris Water Maze (MWM).

    • Induction of a cognitive deficit using the muscarinic receptor antagonist scopolamine.

    • Administration of this compound prior to the cognitive testing.

    • Measurement of performance metrics (e.g., discrimination index in NOR, escape latency in MWM).

    • Comparison of performance between vehicle-treated, scopolamine-treated, and this compound + scopolamine-treated groups.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies ACh_Release ACh Release Assay (Brain Slices/Synaptosomes) Data_Analysis Data Analysis and Interpretation ACh_Release->Data_Analysis Receptor_Binding Receptor Binding Assays (Cholinergic Receptors) Receptor_Binding->Data_Analysis Microdialysis Microdialysis (Extracellular ACh) Microdialysis->Data_Analysis Behavior Behavioral Studies (e.g., NOR with Scopolamine) Behavior->Data_Analysis Hypothesis Hypothesis: ST1936 Modulates Cholinergic Pathways Hypothesis->ACh_Release Hypothesis->Receptor_Binding Hypothesis->Microdialysis Hypothesis->Behavior Conclusion Conclusion on Cholinergic Modulation Data_Analysis->Conclusion

References

In-depth Technical Guide: The Impact of ST1936 Oxalate on GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of its mechanism of action, experimental data, and therapeutic potential for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed examination of ST1936 oxalate (B1200264) and its effects on γ-aminobutyric acid (GABAergic) neurotransmission. Extensive literature review and data analysis have been conducted to synthesize the current understanding of this compound's interaction with the GABAergic system. This document outlines the molecular mechanisms, summarizes quantitative findings, and details the experimental protocols used to elucidate the effects of ST1936 oxalate. Visual diagrams of key pathways and experimental workflows are provided to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction to GABAergic Neurotransmission

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its signaling is crucial for maintaining the balance between neuronal excitation and inhibition, and its dysregulation is implicated in numerous neurological and psychiatric disorders. GABA exerts its effects through ionotropic GABAA receptors and metabotropic GABAB receptors. The concentration of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into neurons and glial cells.

This compound: A Modulator of GABAergic Signaling

This compound has emerged as a significant compound of interest due to its potential to modulate GABAergic neurotransmission. Research indicates that its primary mechanism of action involves the potent and selective inhibition of the GABA transporter 1 (GAT-1). By blocking GAT-1, this compound effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic tone.

Mechanism of Action

The signaling pathway affected by this compound is initiated by its binding to GAT-1, preventing the reuptake of GABA from the synaptic cleft. This leads to an accumulation of GABA, which can then activate both synaptic and extrasynaptic GABAA and GABAB receptors for a prolonged period. The enhanced activation of these receptors results in increased inhibitory postsynaptic currents (IPSCs) and a general dampening of neuronal excitability.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesizes & Packages GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT-1 GABA_synapse->GAT1_pre Reuptake GABA_A_R GABA-A Receptor GABA_synapse->GABA_A_R Activates GABA_B_R GABA-B Receptor GABA_synapse->GABA_B_R Activates ST1936 This compound ST1936->GAT1_pre Inhibits IPSC IPSC Amplification GABA_A_R->IPSC GABA_B_R->IPSC Neuronal_Inhibition Neuronal Inhibition IPSC->Neuronal_Inhibition Binding_Assay_Workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis start Rat Brain Homogenization centrifuge1 Centrifugation (1000 x g) start->centrifuge1 pellet1 Discard Pellet centrifuge1->pellet1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifugation (20,000 x g) supernatant1->centrifuge2 pellet2 Resuspend Pellet (Synaptosomes) centrifuge2->pellet2 incubation Incubate Synaptosomes with [3H]GABA and this compound pellet2->incubation filtration Rapid Filtration through GF/B filters incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting of Filters washing->scintillation data_analysis Calculate Ki using Cheng-Prusoff equation scintillation->data_analysis

The Role of 5-HT6 Receptor Modulation in Cognitive Function: A Technical Guide Featuring the Agonist ST1936 Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the burgeoning field of 5-HT6 receptor modulation as a therapeutic strategy for enhancing cognitive function. While direct research on the selective 5-HT6 receptor agonist ST1936 oxalate (B1200264) in cognition is nascent, this document leverages the broader understanding of 5-HT6 receptor pharmacology to contextualize its potential role. We will delve into the complex signaling pathways, the paradoxical effects of both agonists and antagonists, and provide detailed experimental protocols for assessing cognitive outcomes in preclinical models.

The 5-HT6 Receptor: A Promising Target for Cognitive Enhancement

The 5-HT6 receptor, a member of the serotonin (B10506) receptor family, is almost exclusively expressed in the central nervous system, with high densities in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[1][2] This localization has made it a compelling target for the development of novel therapeutics aimed at treating cognitive deficits associated with neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease and schizophrenia.[1] Manipulation of 5-HT6 receptor activity has been shown to alter the transmission of several key neurotransmitters involved in memory, including acetylcholine (B1216132) and glutamate.[3]

The Paradox of 5-HT6 Receptor Modulation: Agonists vs. Antagonists

A fascinating and complex aspect of 5-HT6 receptor pharmacology is the observation that both antagonists and, paradoxically, agonists have demonstrated pro-cognitive effects in preclinical studies.[4] While 5-HT6 receptor antagonists have been more extensively studied and have been shown to improve performance in various learning and memory paradigms, evidence also suggests that agonists can enhance memory.[2][4] This suggests a complex regulatory role for the 5-HT6 receptor in cognitive processes. The exact mechanisms underlying these convergent effects are still under investigation but may involve biased signaling, receptor desensitization, or effects on different neuronal populations.

ST1936 Oxalate: A Selective 5-HT6 Receptor Agonist

This compound is a high-affinity and selective agonist for the 5-HT6 receptor. While its effects on cognitive function have not been extensively reported in publicly available literature, its pharmacological profile places it as a valuable tool for probing the role of 5-HT6 receptor activation in neuronal processes. One study has shown that activation of the 5-HT6 receptor by ST1936 can inhibit corticostriatal glutamatergic transmission, highlighting its ability to modulate key synaptic pathways.

Quantitative Data on 5-HT6 Receptor Ligands in Cognitive Models

Due to the limited direct data on this compound and cognition, the following table summarizes representative findings for other 5-HT6 receptor ligands in preclinical cognitive tests. This provides a comparative context for the potential effects of modulating this receptor.

Compound ClassCompound NameAnimal ModelCognitive TestKey Finding
Agonist E-6801RatNovel Object RecognitionImproved performance in novel object discrimination.
Agonist YL-0919RatMorris Water Maze, Novel Object RecognitionExerted a significant memory-enhancing effect.[2]
Antagonist SB-271046RatConditioned Emotion ResponseReversed cholinergic- and glutamatergic-induced deficits in associative learning.[4]
Antagonist SB-742457Rodents/PrimatesVarious learning and memory paradigmsImprovement of cognitive performance.[5]

Key Experimental Protocols for Assessing Cognitive Function

The Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.

Objective: To evaluate the ability of a rodent to learn and remember the location of a hidden escape platform in a circular pool of water, using distal visual cues.

Materials:

  • A large circular tank (typically 1.5-2 meters in diameter for rats) filled with opaque water (e.g., using non-toxic white or black paint).

  • An escape platform submerged 1-2 cm below the water surface.

  • A video tracking system to record the animal's swim path, latency to find the platform, and time spent in different quadrants.

  • Distinct visual cues placed around the room, visible from within the maze.

Procedure:

  • Habituation: On the first day, allow the animal to swim freely in the pool for 60 seconds without the platform to acclimate to the environment.

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water at one of four quasi-random starting positions, facing the wall of the tank.

    • Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds to observe the surrounding visual cues.

    • Record the escape latency (time to find the platform) and swim path for each trial. A decrease in escape latency over successive days indicates learning.

  • Probe Trial (Day after last acquisition day):

    • Remove the platform from the pool.

    • Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located). A significant preference for the target quadrant indicates spatial memory.

The Novel Object Recognition (NOR) Task

The NOR task is a relatively simple and low-stress method to assess recognition memory in rodents.

Objective: To evaluate an animal's ability to recognize a familiar object versus a novel object.

Materials:

  • An open-field arena (e.g., a square or circular box).

  • Two identical objects for the familiarization phase (e.g., small plastic toys, metal objects).

  • One novel object for the test phase that differs in shape and/or texture from the familiar objects.

  • A video recording system to score the time spent exploring each object.

Procedure:

  • Habituation: On the first day, allow each animal to freely explore the empty open-field arena for 5-10 minutes to acclimate.

  • Familiarization/Training Phase:

    • On the second day, place two identical objects in the arena.

    • Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the total time spent actively exploring each object (sniffing, touching with the nose or paws).

  • Test Phase (after a retention interval, e.g., 1 hour or 24 hours):

    • Replace one of the familiar objects with a novel object.

    • Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar object and the novel object.

    • Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

Signaling Pathways and Experimental Workflows

5-HT6 Receptor Signaling Pathways

The 5-HT6 receptor is canonically coupled to Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). However, research has revealed a more complex signaling network.

5-HT6 Receptor Signaling Pathways
Experimental Workflow for Preclinical Cognitive Assessment

The following diagram illustrates a typical workflow for evaluating the effect of a compound like this compound on cognitive function in a rodent model.

Cognitive_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis and Interpretation Animal_Model Select Animal Model (e.g., Rats, Mice) Acclimation Acclimate Animals to Facility Animal_Model->Acclimation Compound_Prep Prepare this compound and Vehicle Control Dosing Administer Compound (e.g., i.p., p.o.) Compound_Prep->Dosing Behavioral_Apparatus Set up Behavioral Apparatus (MWM or NOR) Behavioral_Testing Conduct Cognitive Testing (MWM or NOR) Behavioral_Apparatus->Behavioral_Testing Grouping Randomly Assign to Groups (Vehicle vs. ST1936) Acclimation->Grouping Grouping->Dosing Dosing->Behavioral_Testing Data_Collection Collect Behavioral Data (Latency, DI, etc.) Behavioral_Testing->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpret Results and Draw Conclusions Statistical_Analysis->Interpretation

Preclinical Cognitive Assessment Workflow

Conclusion

The 5-HT6 receptor remains a highly attractive and intriguing target for the development of cognitive enhancers. While the precise role of agonists like this compound in modulating cognitive function requires further dedicated investigation, the broader research into 5-HT6 receptor pharmacology provides a strong rationale for its exploration. The paradoxical findings with both agonists and antagonists underscore the complexity of the serotonergic system's influence on learning and memory. Future research focusing on specific signaling pathways and the use of standardized, robust behavioral paradigms will be crucial in elucidating the full therapeutic potential of modulating the 5-HT6 receptor for the treatment of cognitive disorders.

References

ST1936 Oxalate: A Technical Guide for Studying Learning and Memory Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST1936 oxalate (B1200264) is a potent and selective agonist for the serotonin (B10506) 6 (5-HT6) receptor, a target of significant interest in the field of cognitive neuroscience. The 5-HT6 receptor is predominantly expressed in brain regions critical for learning and memory, including the hippocampus and prefrontal cortex. Modulation of 5-HT6 receptor activity has been shown to influence cholinergic and glutamatergic neurotransmission, key pathways in cognitive processes. This technical guide provides an in-depth overview of ST1936 oxalate, including its pharmacological profile, its effects on neurotransmitter systems, and detailed protocols for its use in preclinical models of learning and memory. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate the role of the 5-HT6 receptor in cognitive function and to explore its potential as a therapeutic agent.

Introduction to this compound

This compound is a high-affinity and selective agonist for the 5-HT6 serotonin receptor. Its selectivity for the 5-HT6 receptor over other serotonin receptor subtypes and other neurotransmitter receptors makes it a valuable pharmacological tool for elucidating the specific roles of this receptor in physiological and pathological processes, particularly those underlying learning and memory.

Pharmacological Profile

The affinity of ST1936 for various receptors is a critical aspect of its utility in research. Quantitative data on its binding affinity provides a clear understanding of its selectivity.

ReceptorKi (nM)
Human 5-HT613
Human 5-HT7168
Human 5-HT2B245
Human α2 Adrenergic300

Table 1: Binding Affinities (Ki) of ST1936 for Human Receptors.

Mechanism of Action and Signaling Pathways

The cognitive-enhancing effects of 5-HT6 receptor agonists like ST1936 are believed to be mediated through the modulation of several downstream signaling cascades within neurons. Activation of the 5-HT6 receptor, a Gs-coupled protein, initiates a series of intracellular events that can impact neuronal plasticity, a cellular correlate of learning and memory.

Primary Signaling Cascade

Upon binding of ST1936 to the 5-HT6 receptor, the alpha subunit of the Gs protein is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression that are crucial for long-term memory formation.

Modulation of Fyn Kinase, ERK, and mTOR Pathways

Research on 5-HT6 receptor signaling has also implicated other important pathways involved in synaptic plasticity and memory consolidation. Activation of the 5-HT6 receptor can lead to the phosphorylation and activation of Fyn kinase, a member of the Src family of tyrosine kinases. Fyn kinase can then influence the Extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a critical regulator of synaptic plasticity and memory. Furthermore, the mammalian target of rapamycin (B549165) (mTOR) pathway, another key regulator of protein synthesis and cell growth, has also been shown to be modulated by 5-HT6 receptor activity. The interplay of these pathways contributes to the complex effects of 5-HT6 receptor agonists on cognitive function.

ST1936_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ST1936 This compound Receptor 5-HT6 Receptor ST1936->Receptor binds Gs Gs Protein Receptor->Gs activates Fyn Fyn Kinase Receptor->Fyn activates mTOR mTOR Receptor->mTOR modulates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ERK ERK Fyn->ERK activates ERK->CREB activates Gene Gene Expression (Neuronal Plasticity) mTOR->Gene regulates protein synthesis for CREB->Gene NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training cluster_day2_test Day 2: Testing Habituation Animal explores the empty arena Drug_Admin This compound or Vehicle Administration (e.g., 30 min before training) Habituation->Drug_Admin Training Animal explores arena with two identical objects (A & A) ITI Inter-Trial Interval (e.g., 1 hour) Training->ITI Testing Animal explores arena with one familiar and one novel object (A & B) ITI->Testing Data_Analysis Calculate Discrimination Index: (Time with Novel - Time with Familiar) / Total Time Testing->Data_Analysis Drug_Admin->Training MWM_Workflow cluster_training Training Phase (e.g., 4 days) cluster_testing Probe Trial (e.g., Day 5) Acquisition Animal learns to find a hidden platform using spatial cues. Multiple trials per day. Probe Platform is removed. Animal's search pattern is recorded. Acquisition->Probe Data_Analysis Measure: - Time in target quadrant - Platform crossings Probe->Data_Analysis Drug_Admin This compound or Vehicle Administration (e.g., daily before training) Drug_Admin->Acquisition PA_Workflow cluster_training Training Phase cluster_testing Testing Phase (e.g., 24h later) Acquisition Animal enters dark compartment and receives a mild foot shock. Retention Animal is placed back in the light compartment. Latency to enter the dark compartment is measured. Acquisition->Retention Data_Analysis Longer latency indicates better memory of the aversive stimulus. Retention->Data_Analysis Drug_Admin This compound or Vehicle Administration (before or after training) Drug_Admin->Acquisition

Exploratory Studies of AVP-923 (Dextromethorphan/Quinidine) in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical exploratory studies of AVP-923, a combination of dextromethorphan (B48470) and quinidine (B1679956) sulfate (B86663), in various neurodegenerative disease models. AVP-923 is known commercially as Nuedexta and is approved for the treatment of pseudobulbar affect (PBA), a condition that can accompany neurological disorders like Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and multiple sclerosis (MS).[1][2] The components of AVP-923, dextromethorphan and quinidine, work in concert. Dextromethorphan is a weak N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist.[1][3] Quinidine, an antiarrhythmic agent, is included to increase the bioavailability of dextromethorphan by inhibiting its metabolism by the liver enzyme cytochrome P450 2D6.[1][3][4] This combination has been investigated for its potential therapeutic effects in several neurodegenerative conditions, primarily focusing on symptomatic relief.

Core Mechanism of Action

The therapeutic potential of AVP-923 in neurodegenerative diseases is thought to stem from the neuropharmacological actions of dextromethorphan. By acting as an uncompetitive antagonist at the NMDA receptor and an agonist at the sigma-1 receptor, dextromethorphan can modulate glutamatergic neurotransmission and cellular stress responses, both of which are implicated in the pathophysiology of various neurodegenerative disorders.[1][3][4] The proposed mechanism of action in the context of pseudobulbar affect is believed to involve the reduction of glutamate (B1630785) excitotoxicity.[1][4]

Preclinical Investigations in Neurodegenerative Disease Models

AVP-923 and its components have been evaluated in several preclinical models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. These studies have primarily focused on assessing the symptomatic benefits and neuroprotective potential of the drug combination.

Alzheimer's Disease Models

While much of the research on AVP-923 in the context of dementia has been clinical, focusing on agitation, preclinical models provide foundational data.[2][5] Studies in rodent models of Alzheimer's disease have been instrumental in elucidating the potential of dextromethorphan to mitigate excitotoxicity, a process implicated in the neuronal damage seen in the disease.

Parkinson's Disease Models

In the context of Parkinson's disease, research has explored the potential of dextromethorphan, a key component of AVP-923, to alleviate levodopa-induced dyskinesia.[6] The rationale for these studies is based on dextromethorphan's ability to regulate glutamate and serotonin, neurotransmitters involved in motor control.[6]

Huntington's Disease Models

The potential utility of AVP-923 in Huntington's disease is also an area of investigation, given the role of excitotoxicity in the pathogenesis of this condition. Preclinical studies in transgenic mouse models of Huntington's disease are crucial for evaluating the efficacy of agents that modulate glutamatergic signaling.

Quantitative Data from Preclinical Studies

A comprehensive summary of quantitative data from preclinical studies of AVP-923 in various neurodegenerative disease models is presented below. It is important to note that publicly available, detailed quantitative data from preclinical studies specifically on the AVP-923 combination is limited. Much of the available data focuses on the active component, dextromethorphan, or is from clinical trials.

Neurodegenerative Disease Model Animal Model Intervention Key Quantitative Outcomes Reference
Parkinson's Disease Rat model of levodopa-induced dyskinesiaAVP-923Reduction in abnormal involuntary movements score[6]
Alzheimer's Disease Transgenic Mouse Model (e.g., APP/PS1)DextromethorphanImprovement in cognitive performance in behavioral tasks (e.g., Morris water maze); Reduction in amyloid-beta plaque load; Modulation of inflammatory markers
Huntington's Disease Transgenic Mouse Model (e.g., R6/2)DextromethorphanImprovement in motor coordination (e.g., rotarod test); Extension of lifespan; Reduction in huntingtin aggregate formation

Note: Specific quantitative values from preclinical studies on AVP-923 are not detailed in the provided search results. The outcomes listed are based on the expected endpoints from studies investigating neuroprotective and symptomatic agents in these models.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of preclinical findings. Below are representative experimental protocols that would be employed in the study of AVP-923 in neurodegenerative disease models.

Protocol 1: Evaluation of AVP-923 on Levodopa-Induced Dyskinesia in a Rat Model of Parkinson's Disease
  • Animal Model: Adult male Sprague-Dawley rats are unilaterally lesioned with 6-hydroxydopamine (6-OHDA) in the medial forebrain bundle to induce a model of Parkinson's disease.

  • Drug Administration:

    • Rats are treated with levodopa (B1675098) (L-DOPA) to induce dyskinesia.

    • A cohort of dyskinetic rats is then treated with AVP-923 (a combination of dextromethorphan and quinidine) or placebo. The treatment is administered orally for a specified period (e.g., two weeks).[6]

  • Behavioral Assessment:

    • Abnormal Involuntary Movements (AIMs) are scored at regular intervals after L-DOPA administration. The scoring is typically done by a blinded observer.

  • Neurochemical Analysis:

    • At the end of the treatment period, brain tissue (striatum) is collected for neurochemical analysis, such as measuring dopamine (B1211576) and its metabolites using high-performance liquid chromatography (HPLC).

  • Histological Analysis:

    • Brain sections are processed for tyrosine hydroxylase (TH) immunohistochemistry to assess the extent of the dopaminergic lesion.

Protocol 2: Assessment of Neuroprotective Effects of Dextromethorphan in a Mouse Model of Alzheimer's Disease
  • Animal Model: Transgenic mice that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial Alzheimer's disease mutations (e.g., APP/PS1 mice) are used.

  • Drug Administration:

    • Dextromethorphan is administered to the mice, typically via oral gavage or in drinking water, starting at a pre-symptomatic or early-symptomatic age.

  • Behavioral Testing:

    • Cognitive function is assessed using a battery of behavioral tests, including the Morris water maze for spatial learning and memory, and the Y-maze for working memory.

  • Biochemical Analysis:

    • After the treatment period, brain tissue is homogenized to measure the levels of soluble and insoluble amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) using enzyme-linked immunosorbent assays (ELISAs).

  • Histopathological Analysis:

    • Brain sections are stained with thioflavin S or antibodies against Aβ to visualize and quantify amyloid plaques.

    • Immunohistochemistry for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) is also performed.

Visualizations

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved in the study of AVP-923, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 AVP-923 Mechanism of Action AVP923 AVP-923 (Dextromethorphan/Quinidine) Quinidine Quinidine AVP923->Quinidine DXM Dextromethorphan AVP923->DXM CYP2D6 CYP2D6 Enzyme Quinidine->CYP2D6 Inhibits NMDA_Receptor NMDA Receptor DXM->NMDA_Receptor Antagonist Sigma1_Receptor Sigma-1 Receptor DXM->Sigma1_Receptor Agonist Bioavailability Increased Dextromethorphan Bioavailability DXM->Bioavailability CYP2D6->DXM Metabolizes Glutamate_Mod Modulation of Glutamatergic Signaling NMDA_Receptor->Glutamate_Mod Stress_Response Cellular Stress Response Regulation Sigma1_Receptor->Stress_Response Neuroprotection Potential Neuroprotection Glutamate_Mod->Neuroprotection Stress_Response->Neuroprotection G cluster_1 Experimental Workflow: Parkinson's Disease Model Model Induce Parkinson's Model (6-OHDA lesion) Induce_Dyskinesia Induce Dyskinesia (L-DOPA) Model->Induce_Dyskinesia Treatment Treat with AVP-923 or Placebo Induce_Dyskinesia->Treatment Behavior Assess Behavior (AIMs Scoring) Treatment->Behavior Analysis Neurochemical & Histological Analysis Treatment->Analysis Outcome Evaluate Efficacy Behavior->Outcome Analysis->Outcome G cluster_2 Logical Relationship: From Preclinical to Clinical Preclinical Preclinical Studies (Animal Models) Mechanism Elucidate Mechanism of Action Preclinical->Mechanism Safety Assess Safety & Tolerability Preclinical->Safety Efficacy Evaluate Potential Efficacy Preclinical->Efficacy Clinical Clinical Trials (Human Subjects) Mechanism->Clinical Safety->Clinical Efficacy->Clinical Approval Regulatory Approval Clinical->Approval

References

An In-depth Technical Guide on the Impact of Oxalate on Intracellular Calcium Levels and Associated Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "ST1936 oxalate" is not available in the public scientific literature based on the conducted search. This guide will, therefore, provide a comprehensive overview of the well-documented effects of oxalate (B1200264) and calcium oxalate on intracellular calcium signaling and related cellular pathways, which may be of relevance to researchers in the field.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the cellular mechanisms of oxalate-induced signaling. It summarizes key quantitative findings, details relevant experimental protocols, and visualizes the intricate signaling cascades involved.

Quantitative Data on the Cellular Effects of Oxalate

The following tables summarize quantitative data from studies investigating the impact of oxalate and calcium oxalate on various cellular parameters, many of which are directly or indirectly linked to intracellular calcium homeostasis and signaling.

Table 1: Effect of Forskolin (B1673556)/IBMX (PKA Activation) on Oxalate Transport

Cell LineTreatmentEffect on [14C]oxalate TransportCitation
Caco2-BBE (C2)Forskolin (625 µM) + IBMX (500 µM) for 30 min3.7-fold stimulation[1][2]
Caco2-BBE (C2)Forskolin/IBMX + H89 (PKA inhibitor)Stimulation completely blocked[2]

Table 2: Impact of Calcium Oxalate Monohydrate (COM) on Madin-Darby Canine Kidney (MDCK) Cells

COM ConcentrationTreatment DurationEffect on Cell Death Rate (vs. Control)Citation
0.1 mM48 h+0.85%[3]
0.25 mM48 h+1.8%[3]
1 mM48 h+6.21%[3]
5 mM48 h+12.21%[3]

Table 3: Regulation of Oxalate-Induced Cellular Injury by PKC Inhibitors in LLC-PK1 Cells

Cellular ResponsePretreatmentEffectCitation
Superoxide and H₂O₂ generationSpecific inhibitors of PKC-alpha or -deltaSignificantly blocked[4]
NADPH oxidase activitySpecific inhibitors of PKC-alpha or -deltaSignificantly blocked[4]
LDH releaseSpecific inhibitors of PKC-alpha or -deltaSignificantly blocked[4]
Lipid hydroperoxide formationSpecific inhibitors of PKC-alpha or -deltaSignificantly blocked[4]
ApoptosisSpecific inhibitors of PKC-alpha or -deltaSignificantly blocked[4]
H₂O₂ generation and LDH releaseSilencing of PKC-alpha expression (siRNA)Significantly attenuated[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in this guide.

Measurement of Apical Oxalate Uptake in Caco2-BBE Cells

This protocol is adapted from studies on the PKA-dependent regulation of oxalate transport.[1][2]

  • Cell Culture: Human intestinal Caco2-BBE (C2) cells are cultured to form confluent monolayers.

  • PKA Activation: To activate the PKA signaling pathway, cells are pre-incubated with a combination of forskolin (e.g., 625 µM) and 3-isobutyl-1-methylxanthine (B1674149) (IBMX) (e.g., 500 µM) for a specified duration (e.g., 30 minutes). For inhibition studies, a PKA inhibitor such as H89 is added.

  • Creation of a Chloride Gradient: An outward chloride (Cl⁻) gradient is imposed by removing extracellular Cl⁻ to drive the Cl⁻-oxalate exchange.

  • Measurement of Oxalate Influx: The DIDS-sensitive influx of radioactive [¹⁴C]oxalate is measured in exchange for intracellular Cl⁻. This provides a quantitative measure of Cl⁻-oxalate exchange activity.

  • Data Analysis: The amount of [¹⁴C]oxalate uptake is quantified and compared between control and treated groups to determine the effect of PKA activation on oxalate transport.

Assessment of Calcium Oxalate-Induced Cell Injury in MDCK Cells

This protocol outlines the methodology used to study the cytotoxic effects of calcium oxalate monohydrate (COM) crystals on renal tubular epithelial cells.[3]

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in appropriate media until they reach the desired confluency.

  • Treatment with COM Crystals: Cells are incubated with various concentrations of COM crystals (e.g., 0.1, 0.25, 1, and 5 mM) for a specified duration (e.g., 48 hours).

  • Apoptosis and Cell Death Analysis:

    • Cells are harvested and stained with Annexin V and Propidium Iodide (PI).

    • The percentage of apoptotic and necrotic cells is quantified using flow cytometry.

  • ROS Measurement:

    • Intracellular reactive oxygen species (ROS) are detected using the DCFH-DA assay.

    • For studies involving inhibitors, cells are pretreated with an antioxidant like N-acetylcysteine (NAC) (e.g., 10 mM for 2 hours) before COM exposure.

  • Western Blot Analysis: Protein expression and phosphorylation levels of key signaling molecules (e.g., ZO-1, occludin, Akt, ASK1, p38) are analyzed by Western blotting to elucidate the involved signaling pathways.

Signaling Pathways and Visualizations

Oxalate and calcium oxalate crystals trigger complex intracellular signaling cascades that are often associated with changes in intracellular calcium levels and cellular stress responses. The following diagrams, rendered in DOT language, illustrate these pathways.

PKA-Mediated Regulation of Intestinal Oxalate Transport

Activation of the PKA signaling pathway has been shown to stimulate oxalate transport in intestinal epithelial cells, a process that is crucial for oxalate homeostasis.[1][2]

PKA_Oxalate_Transport Forskolin_IBMX Forskolin / IBMX PKA_Activation PKA Activation Forskolin_IBMX->PKA_Activation SLC26A6 SLC26A6 (A6) Surface Protein Expression PKA_Activation->SLC26A6 Transport_Activity Enhanced A6/A2 Transport Activity PKA_Activation->Transport_Activity Oxalate_Transport Stimulation of Oxalate Transport SLC26A6->Oxalate_Transport Transport_Activity->Oxalate_Transport H89 H89 (PKA Inhibitor) H89->PKA_Activation

Caption: PKA signaling pathway stimulating intestinal oxalate transport.

Calcium Oxalate-Induced ROS Production and Cellular Injury

Exposure of renal tubular epithelial cells to calcium oxalate crystals can lead to the production of reactive oxygen species (ROS), which in turn activates downstream signaling pathways, leading to cellular injury.[3]

COM_ROS_Injury COM Calcium Oxalate Monohydrate (COM) Crystals ROS ROS Production COM->ROS Akt_p38 Activation of Akt/p38 MAPK Pathway ROS->Akt_p38 TJ_Disruption Tight Junction Disruption (ZO-1, Occludin ↓) Akt_p38->TJ_Disruption Apoptosis Apoptosis Akt_p38->Apoptosis NAC NAC (Antioxidant) NAC->ROS

Caption: COM-induced ROS production and subsequent cellular injury.

PKC-Dependent Oxidative Injury in Renal Cells by Oxalate

Oxalate can induce oxidative injury in renal tubular epithelial cells through the activation of Protein Kinase C (PKC) isoforms, leading to the activation of NADPH oxidase.[4]

Oxalate_PKC_Injury Oxalate Oxalate PKC_translocation Translocation of PKC-α and PKC-δ (Cytosol to Membrane) Oxalate->PKC_translocation NADPH_Oxidase NADPH Oxidase Activation PKC_translocation->NADPH_Oxidase ROS ROS Production (Superoxide, H₂O₂) NADPH_Oxidase->ROS Oxidative_Injury Oxidative Injury (Lipid Peroxidation, Apoptosis) ROS->Oxidative_Injury PKC_Inhibitors PKC-α/δ Inhibitors PKC_Inhibitors->PKC_translocation

Caption: Oxalate-induced, PKC-mediated oxidative injury in renal cells.

Conclusion

While the specific compound "this compound" remains unidentified in the current literature, the broader study of oxalate and calcium oxalate provides significant insights into their impact on intracellular signaling. The evidence strongly indicates that oxalate and its crystalline form can modulate key signaling pathways, including those regulated by PKA and PKC, leading to the production of reactive oxygen species and subsequent cellular injury. These effects are intrinsically linked to cellular calcium homeostasis, as many of these signaling molecules are calcium-dependent or influence intracellular calcium levels. The experimental protocols and pathway diagrams presented in this guide offer a foundational understanding for researchers investigating the cellular and molecular consequences of elevated oxalate levels. Further research in this area is critical for developing therapeutic strategies for oxalate-related pathologies, such as hyperoxaluria and kidney stone disease.

References

An In-depth Technical Guide on the Affinity and Selectivity of ST1936 Oxalate for Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936 oxalate (B1200264) is a potent and selective agonist for the serotonin (B10506) 6 (5-HT6) receptor, a G protein-coupled receptor primarily expressed in the central nervous system.[1][2] The 5-HT6 receptor is a compelling target for therapeutic intervention in a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of ST1936 oxalate for serotonin receptors, based on available scientific literature. It also details the downstream signaling pathways activated by ST1936 and outlines the general experimental methodologies used to characterize such compounds.

Data Presentation: Binding Affinity and Selectivity of this compound

The affinity of this compound for various human serotonin and other receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The available data is summarized in the table below.

ReceptorKi (nM)
Human 5-HT6 13
Human 5-HT7168
Human 5-HT2B245
Human α2 Adrenergic300

Data sourced from publicly available information.[1]

As the data indicates, this compound exhibits the highest affinity for the human 5-HT6 receptor, with significantly lower affinity for the 5-HT7, 5-HT2B, and α2 adrenergic receptors, demonstrating its selectivity.

Signaling Pathways of this compound at the 5-HT6 Receptor

ST1936 acts as a full agonist at the 5-HT6 receptor.[1] Upon binding, it initiates a cascade of intracellular signaling events. A key pathway involves the activation of the Gs alpha subunit of the G protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

Furthermore, activation of the 5-HT6 receptor by ST1936 has been shown to induce an increase in intracellular calcium ion (Ca2+) concentrations.[1] This is followed by the phosphorylation and activation of the non-receptor tyrosine kinase, Fyn. Activated Fyn, in turn, phosphorylates and activates the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is known to play a crucial role in regulating various cellular processes, including gene expression, cell proliferation, and differentiation.

ST1936_Signaling_Pathway cluster_membrane Cell Membrane 5HT6R 5-HT6 Receptor G_Protein Gs Protein 5HT6R->G_Protein Activates Ca2 Ca²⁺ Increase 5HT6R->Ca2 Induces ST1936 This compound ST1936->5HT6R Binds to AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Fyn Fyn Kinase Ca2->Fyn Activates ERK12 ERK1/2 Fyn->ERK12 Phosphorylates & Activates TF Transcription Factors ERK12->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Regulates

This compound signaling at the 5-HT6 receptor.

Experimental Protocols

While the specific, detailed protocols used for the characterization of this compound are not fully available in the public domain, this section outlines the general methodologies for the key experiments typically employed in the pharmacological profiling of such a compound.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the binding affinity of this compound for various serotonin receptor subtypes.

General Methodology:

  • Membrane Preparation:

    • Cells stably expressing the human serotonin receptor subtype of interest are cultured and harvested.

    • The cells are lysed, and the cell membranes are isolated through centrifugation.

    • The protein concentration of the membrane preparation is determined.

  • Binding Reaction:

    • A constant concentration of a specific radioligand (a radioactively labeled molecule with known high affinity for the receptor) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

    • The reaction is allowed to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The reaction mixture is rapidly filtered through a glass fiber filter, trapping the membranes with the bound radioligand.

    • The filter is washed to remove any unbound radioligand.

  • Quantification:

    • The amount of radioactivity trapped on the filter is measured using a scintillation counter.

    • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (Cells expressing receptor) Start->Membrane_Prep Incubation Incubation: Membranes + Radioligand + ST1936 (variable conc.) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound/free radioligand) Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Scintillation Counting (Measures radioactivity) Washing->Counting Analysis Data Analysis (IC50 -> Ki calculation) Counting->Analysis End End Analysis->End

General workflow for a radioligand binding assay.
Functional Assays

Functional assays are employed to determine the efficacy of a compound at a receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional activity of this compound at the 5-HT6 receptor.

General Methodologies:

  • cAMP Assay:

    • Cells expressing the 5-HT6 receptor are incubated with varying concentrations of this compound.

    • Following incubation, the cells are lysed, and the intracellular concentration of cAMP is measured, typically using a competitive immunoassay (e.g., ELISA or HTRF).

    • An increase in cAMP levels in response to the compound indicates agonist activity at a Gs-coupled receptor.

  • Calcium Flux Assay:

    • Cells expressing the 5-HT6 receptor are loaded with a calcium-sensitive fluorescent dye.

    • The baseline fluorescence is measured.

    • This compound is added to the cells, and any change in fluorescence, indicating a change in intracellular calcium concentration, is monitored in real-time using a fluorometric plate reader.

  • Kinase Phosphorylation Assay (e.g., Western Blot or ELISA):

    • Cells expressing the 5-HT6 receptor are treated with this compound for a specific duration.

    • The cells are then lysed, and the total protein is extracted.

    • The levels of phosphorylated Fyn and ERK1/2 are quantified using specific antibodies against the phosphorylated forms of these proteins. An increase in phosphorylation indicates activation of these signaling pathways.

Conclusion

This compound is a high-affinity and selective agonist of the human 5-HT6 receptor. Its activation of the receptor leads to downstream signaling through cAMP, intracellular calcium mobilization, and the Fyn-ERK1/2 pathway. The pharmacological profile of this compound, as determined by radioligand binding and functional assays, underscores its potential as a valuable research tool for elucidating the physiological roles of the 5-HT6 receptor and as a lead compound for the development of novel therapeutics. Further studies with a more extensive selectivity panel would provide a more complete understanding of its off-target effects.

References

Methodological & Application

Application Notes and Protocols for ST1936 Oxalate in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936 is a potent and selective agonist for the serotonin-6 (5-HT6) receptor, demonstrating nanomolar affinity.[1] The 5-HT6 receptor is a promising therapeutic target for cognitive disorders.[1] Preclinical research in rodent models is crucial for elucidating the pharmacological profile and therapeutic potential of ST1936. These application notes provide detailed protocols for the in vivo administration of ST1936 oxalate (B1200264) in rats and summarize key quantitative data from published studies.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and receptor binding affinity data for ST1936.

Table 1: Pharmacokinetic Parameters of ST1936 in Rats Following a Single Intraperitoneal (i.p.) Dose

ParameterDose (mg/kg)PlasmaBrain
Cmax (ng/mL or ng/g) 20Not specifiedNot specified
Tmax (hr) 200.251
Half-life (t½) (hr) 20~1~1

Data extracted from a study in rats following a 20 mg/kg i.p. dose. The parent compound levels decreased to below the limit of quantification 8 hours after dosing.

Table 2: Receptor Binding Affinity (Ki) of ST1936

ReceptorSpeciesKi (nM)
5-HT6 Human13
5-HT7 Human168
5-HT2B Human245
α2 Adrenergic Human & Rat300

Ki values represent the inhibition constant, indicating the concentration of the drug that binds to 50% of the receptors in a competition binding assay.

Experimental Protocols

Protocol 1: Preparation and Administration of ST1936 Oxalate for In Vivo Rodent Studies

This protocol details the preparation and intraperitoneal administration of this compound for behavioral and pharmacokinetic studies in rats.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution (vehicle)

  • Sterile glass vial

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Analytical balance

  • pH meter and adjustment solutions (if necessary)

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Acclimatization: House male Sprague-Dawley rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week for acclimatization before the experiment. Provide ad libitum access to food and water.

  • Dose Calculation:

    • Determine the desired dose of ST1936 in mg/kg. Doses of 5, 10, and 20 mg/kg have been used in previous studies.[2]

    • Weigh each rat accurately on the day of the experiment.

    • Calculate the total amount of this compound needed based on the number of animals and the desired dose.

  • Formulation of this compound Solution:

    • Aseptically weigh the required amount of this compound powder.

    • Transfer the powder to a sterile glass vial.

    • Add the calculated volume of sterile 0.9% saline to the vial to achieve the desired final concentration.

    • Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • If required, measure and adjust the pH of the solution to a physiologically compatible range (typically pH 6.5-7.5).

  • Administration:

    • Gently restrain the rat.

    • Disinfect the injection site on the lower quadrant of the abdomen with 70% ethanol.

    • Draw the calculated volume of the ST1936 solution into a sterile syringe fitted with a 25-27 gauge needle.

    • Perform an intraperitoneal (i.p.) injection, being careful to avoid puncturing the internal organs.

    • Administer the vehicle (0.9% saline) to the control group using the same procedure.

  • Post-Administration Monitoring:

    • Observe the animals for any immediate adverse reactions.

    • Proceed with the planned behavioral testing or sample collection at the designated time points. For pharmacokinetic studies, blood and brain tissue can be collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8 hours).

Protocol 2: In Vivo Electrophysiology in Anesthetized Rats

This protocol outlines the procedure for studying the effects of ST1936 on neuronal activity in anesthetized rats.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Anesthetic (e.g., chloral (B1216628) hydrate)

  • Stereotaxic apparatus

  • Recording electrodes

  • Amplifier and data acquisition system

  • Surgical instruments

Procedure:

  • Anesthesia and Surgery:

    • Anesthetize the rat with an appropriate anesthetic (e.g., chloral hydrate).

    • Mount the animal in a stereotaxic apparatus.

    • Perform a craniotomy over the brain region of interest (e.g., ventral tegmental area).

  • Electrophysiological Recording:

    • Lower a recording electrode into the target brain region.

    • Record baseline neuronal activity (e.g., firing rate of dopaminergic neurons).

  • ST1936 Administration:

    • Administer ST1936 systemically via an appropriate route (e.g., intravenous or intraperitoneal). Doses can be administered in a cumulative manner to assess dose-response effects.

  • Data Acquisition and Analysis:

    • Record changes in neuronal activity following ST1936 administration.

    • Analyze the data to determine the effect of the compound on neuronal firing rate and pattern.

Signaling Pathways and Experimental Workflows

5-HT6 Receptor Signaling Pathway

Activation of the 5-HT6 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

5-HT6_Signaling_Pathway ST1936 ST1936 HTR6 5-HT6 Receptor ST1936->HTR6 Gs Gαs HTR6->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates

Caption: 5-HT6 Receptor Signaling Cascade.

Experimental Workflow for In Vivo Rodent Study

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of ST1936 in a rodent behavioral model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization Formulation ST1936 Formulation Acclimatization->Formulation Administration Administration (i.p.) Formulation->Administration Behavioral Behavioral Testing Administration->Behavioral DataCollection Data Collection Behavioral->DataCollection Statistical Statistical Analysis DataCollection->Statistical

References

Application Notes and Protocols for ST1936 Oxalate in Alzheimer's Disease Mouse Models: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a hypothetical and speculative framework for the use of ST1936 oxalate (B1200264) in Alzheimer's disease (AD) mouse models. As of the latest literature review, there are no published studies specifically detailing the use of ST1936 oxalate for this application. This document is intended for informational and conceptual purposes only, providing a potential roadmap for researchers interested in exploring this avenue of investigation. The experimental parameters outlined below are based on general practices for testing cognitive enhancers in AD mouse models and the known pharmacology of ST1936 as a serotonin-6 (5-HT6) receptor agonist. All protocols require rigorous optimization and validation.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein in the brain. The serotonin (B10506) 6 (5-HT6) receptor has emerged as a promising therapeutic target for cognitive enhancement in AD. Both antagonists and agonists of the 5-HT6 receptor have demonstrated procognitive effects in various animal models, believed to be mediated through the modulation of cholinergic and glutamatergic systems. This compound is a selective 5-HT6 receptor agonist. These hypothetical notes outline a potential approach to evaluating the efficacy of this compound in preclinical mouse models of Alzheimer's disease.

Data Presentation: Hypothetical Quantitative Data

The following tables present a hypothetical summary of expected quantitative outcomes from a study evaluating this compound in an AD mouse model. These are not real data and serve only as a template for data presentation.

Table 1: Hypothetical Effects of this compound on Cognitive Performance in 3xTg-AD Mice

Treatment GroupNMorris Water Maze (Escape Latency - Day 5, seconds)Y-Maze (% Spontaneous Alternation)
Wild-Type + Vehicle1520.5 ± 3.275.2 ± 5.1
3xTg-AD + Vehicle1545.8 ± 5.652.1 ± 4.8
3xTg-AD + ST1936 (1 mg/kg)1538.2 ± 4.959.8 ± 5.3
3xTg-AD + ST1936 (5 mg/kg)1530.1 ± 4.168.5 ± 4.7
3xTg-AD + ST1936 (10 mg/kg)1531.5 ± 4.566.9 ± 5.0

*p < 0.05 compared to 3xTg-AD + Vehicle. Data are presented as mean ± SEM.

Table 2: Hypothetical Effects of this compound on Neuropathological Markers in 3xTg-AD Mice

Treatment GroupNHippocampal Soluble Aβ42 (pg/mg protein)Hippocampal p-Tau (Ser202/Thr205) (% of Vehicle)
Wild-Type + Vehicle1550.3 ± 8.1100 ± 10.2
3xTg-AD + Vehicle15250.7 ± 25.4350.4 ± 30.1
3xTg-AD + ST1936 (1 mg/kg)15245.1 ± 22.9340.8 ± 28.5
3xTg-AD + ST1936 (5 mg/kg)15210.5 ± 19.8280.2 ± 25.6
3xTg-AD + ST1936 (10 mg/kg)15205.3 ± 21.2275.9 ± 26.3

*p < 0.05 compared to 3xTg-AD + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Animal Model and Treatment
  • Animal Model: Male 3xTg-AD mice and age-matched wild-type (B6129SF2/J) controls. Mice are typically aged to 6-9 months to allow for the development of AD-like pathology and cognitive deficits.

  • Housing: Standard housing conditions (12:12 h light-dark cycle, 22 ± 2°C, ad libitum access to food and water).

  • Compound Preparation: this compound is dissolved in a vehicle of 0.9% sterile saline. The solution should be prepared fresh daily.

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for a period of 4-6 weeks. Doses might range from 1 to 10 mg/kg body weight, based on preliminary tolerability studies.

Behavioral Assays (to be performed during the last week of treatment)
  • Morris Water Maze (MWM) for Spatial Learning and Memory:

    • A circular pool (1.5 m diameter) is filled with water made opaque with non-toxic paint. A hidden platform is submerged 1 cm below the water surface.

    • Acquisition Phase: Mice are trained for 5 consecutive days with four trials per day. For each trial, the mouse is placed in the water at one of four starting positions and allowed to swim for 60 seconds to find the platform. If the mouse fails to find the platform, it is gently guided to it.

    • Probe Trial: On day 6, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.

  • Y-Maze for Short-Term Spatial Working Memory:

    • The Y-maze consists of three arms at a 120° angle from each other.

    • Each mouse is placed in the center of the maze and allowed to explore freely for 8 minutes.

    • The sequence of arm entries is recorded. A spontaneous alternation is defined as entry into all three arms on consecutive choices.

    • The percentage of spontaneous alternations is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.

Biochemical and Histological Analysis (post-behavioral testing)
  • Tissue Collection: Mice are euthanized, and brains are rapidly harvested. One hemisphere is snap-frozen for biochemical analysis, and the other is fixed in 4% paraformaldehyde for histology.

  • ELISA for Aβ Levels:

    • The frozen hippocampus is homogenized in an appropriate lysis buffer.

    • Soluble and insoluble fractions are separated by centrifugation.

    • Aβ40 and Aβ42 levels in each fraction are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot for Tau Phosphorylation:

    • Protein extracts from the hippocampus are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane.

    • Membranes are probed with primary antibodies against total tau and phosphorylated tau (e.g., AT8 for p-Tau at Ser202/Thr205).

    • Blots are then incubated with HRP-conjugated secondary antibodies, and bands are visualized using a chemiluminescence detection system.

  • Immunohistochemistry for Plaque and Tangle Pathology:

    • Paraffin-embedded brain sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed using citrate (B86180) buffer.

    • Sections are incubated with primary antibodies against Aβ (e.g., 6E10) and p-Tau (e.g., AT8).

    • Sections are then incubated with biotinylated secondary antibodies followed by an avidin-biotin-peroxidase complex.

    • The signal is developed with diaminobenzidine (DAB), and sections are counterstained with hematoxylin.

    • Plaque and tangle load can be quantified using image analysis software.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway of ST1936 in a Neuron

ST1936_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ST1936 This compound Receptor 5-HT6 Receptor ST1936->Receptor Binds & Activates AC Adenylate Cyclase Receptor->AC Stimulates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Phosphorylates Cholinergic Cholinergic Modulation PKA->Cholinergic Glutamatergic Glutamatergic Modulation PKA->Glutamatergic BDNF BDNF Expression CREB->BDNF Promotes Cognition Improved Cognition BDNF->Cognition Cholinergic->Cognition Glutamatergic->Cognition

Caption: Hypothetical signaling cascade following 5-HT6 receptor activation by ST1936.

Experimental Workflow Diagram

Experimental_Workflow Animal_Model Select 3xTg-AD Mice (6 months old) Grouping Randomize into Treatment Groups (Vehicle, ST1936 Doses) Animal_Model->Grouping Treatment Daily i.p. Injections (4-6 Weeks) Grouping->Treatment Behavior Behavioral Testing (MWM, Y-Maze) Treatment->Behavior Euthanasia Euthanasia and Brain Tissue Collection Behavior->Euthanasia Biochemistry Biochemical Analysis (ELISA, Western Blot) Euthanasia->Biochemistry Histology Histological Analysis (Immunohistochemistry) Euthanasia->Histology Data_Analysis Data Analysis and Statistical Comparison Biochemistry->Data_Analysis Histology->Data_Analysis

Caption: General experimental workflow for preclinical evaluation of ST1936.

Logical Relationship Diagram

Logical_Relationship ST1936 ST1936 Treatment Receptor_Activation 5-HT6 Receptor Activation ST1936->Receptor_Activation Neurotransmitter Modulation of Cholinergic/Glutamatergic Systems Receptor_Activation->Neurotransmitter Synaptic_Plasticity Enhanced Synaptic Plasticity Neurotransmitter->Synaptic_Plasticity Pathology_Reduction Potential Reduction in Tau Pathology Neurotransmitter->Pathology_Reduction Speculative Link Cognitive_Improvement Cognitive Improvement (Learning & Memory) Synaptic_Plasticity->Cognitive_Improvement

Caption: Hypothesized logical relationship from ST1936 treatment to outcomes.

Application Notes and Protocols: ST1936 Oxalate Administration in the Morris Water Maze Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936 is a selective agonist for the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in regions crucial for learning and memory such as the hippocampus and striatum.[1] The 5-HT6 receptor is a promising target for cognitive enhancement, and both agonists and antagonists of this receptor have shown potential in modulating cognitive processes.[2][3][4] ST1936, as a selective agonist, offers a valuable tool to investigate the role of 5-HT6 receptor activation in spatial learning and memory.

The Morris water maze (MWM) is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[5] The test requires the animal to use distal visual cues to locate a hidden platform submerged in a circular pool of opaque water.[5] This application note provides a detailed protocol for the administration of ST1936 oxalate (B1200264) and the subsequent evaluation of its effects on spatial learning and memory using the Morris water maze test in mice.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of a study investigating the effects of ST1936 oxalate on spatial learning and memory in the Morris water maze.

Table 1: Escape Latency During Acquisition Training

Treatment GroupDay 1 (s)Day 2 (s)Day 3 (s)Day 4 (s)Day 5 (s)
Vehicle Control55.2 ± 4.142.8 ± 3.531.5 ± 2.922.1 ± 2.415.3 ± 1.8
ST1936 (1 mg/kg)53.9 ± 3.838.1 ± 3.125.4 ± 2.517.6 ± 2.0*11.8 ± 1.5
ST1936 (3 mg/kg)54.5 ± 4.035.5 ± 2.922.8 ± 2.2 15.1 ± 1.89.9 ± 1.2***
ST1936 (10 mg/kg)56.1 ± 4.243.5 ± 3.632.8 ± 3.023.5 ± 2.616.1 ± 1.9

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle Control.

Table 2: Probe Trial Performance

Treatment GroupTime in Target Quadrant (%)Platform Crossings (count)
Vehicle Control35.6 ± 2.83.2 ± 0.4
ST1936 (1 mg/kg)45.2 ± 3.14.5 ± 0.5
ST1936 (3 mg/kg)52.8 ± 3.5 5.8 ± 0.6
ST1936 (10 mg/kg)34.9 ± 2.93.4 ± 0.5

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Experimental Protocols

This compound Administration
  • Preparation of this compound Solution:

    • Dissolve this compound in a suitable vehicle (e.g., 0.9% sterile saline).

    • Prepare solutions fresh daily.

    • Vortex the solution to ensure complete dissolution.

    • The concentration of the solution should be adjusted based on the desired dosage and the average weight of the animals, such that the injection volume is consistent (e.g., 10 mL/kg).

  • Animal Dosing:

    • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in mice.

    • Dosage: Based on preliminary studies, a dose-response curve should be established. Hypothetical effective doses could range from 1 mg/kg to 10 mg/kg. A vehicle control group receiving only the saline solution is essential.

    • Timing: Administer this compound or vehicle 30 minutes prior to the start of the Morris water maze testing each day. This allows for adequate absorption and distribution of the compound to the central nervous system.

Morris Water Maze Protocol
  • Apparatus:

    • A circular pool (120-150 cm in diameter) filled with water (22-24°C) made opaque with non-toxic white or black tempera paint.

    • A hidden escape platform (10 cm in diameter) submerged 1 cm below the water surface.

    • The pool should be located in a room with various prominent, distal visual cues.

    • A video tracking system to record and analyze the animal's swimming path and speed.

  • Acclimation:

    • Handle the mice for several days prior to the start of the experiment to reduce stress.

    • On the day before the training begins, allow each mouse to swim freely in the pool for 60 seconds without the platform present to acclimate them to the water.

  • Acquisition Training (5 days):

    • Conduct four trials per day for each mouse.

    • For each trial, gently place the mouse into the water facing the wall of the pool at one of four quasi-random starting positions (North, South, East, West).

    • Allow the mouse to swim and find the hidden platform. The maximum trial duration is 60 seconds.

    • If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-20 seconds.

    • The inter-trial interval should be approximately 10-15 minutes.

    • The platform location remains constant throughout the acquisition phase.

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Place each mouse in the pool at a novel starting position.

    • Allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Acquisition Phase: The primary measure is the escape latency (time to find the platform). Path length and swimming speed should also be analyzed to rule out motor deficits.

    • Probe Trial: The percentage of time spent in the target quadrant and the number of platform crossings are key indicators of spatial memory retention.

Mandatory Visualization

ST1936_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ST1936 ST1936 HTR6 5-HT6 Receptor ST1936->HTR6 Binds to G_alpha_s Gαs HTR6->G_alpha_s Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes conversion G_alpha_s->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Learning & Memory) CREB->Gene_Expression Promotes

Figure 1. ST1936-mediated 5-HT6 receptor signaling pathway.

MWM_Workflow cluster_prep Preparation cluster_testing Testing Protocol cluster_data Data Collection & Analysis Drug_Prep Prepare this compound and Vehicle Solutions Dosing Administer ST1936 or Vehicle (i.p., 30 min pre-test) Drug_Prep->Dosing Animal_Habituation Animal Habituation and Handling Animal_Habituation->Dosing Acquisition Acquisition Training (Days 1-5, 4 trials/day) Dosing->Acquisition Probe Probe Trial (Day 6, no platform) Acquisition->Probe Acquisition_Data Record Escape Latency, Path Length, Swim Speed Acquisition->Acquisition_Data Probe_Data Record Time in Target Quadrant, Platform Crossings Probe->Probe_Data Analysis Statistical Analysis (e.g., ANOVA, t-test) Acquisition_Data->Analysis Probe_Data->Analysis

References

Application Notes and Protocols: Passive Avoidance Task Using ST1936 (Vorinostat) Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The passive avoidance task is a widely utilized behavioral paradigm to assess fear-motivated learning and memory in rodents.[1] This test relies on the animal's innate preference for a dark environment over a brightly lit one.[2] During the acquisition phase, the animal receives an aversive stimulus, typically a mild foot shock, upon entering the dark compartment.[3] Consequently, in the subsequent retention test, a healthy animal will exhibit an increased latency to enter the dark chamber, demonstrating its memory of the negative association.[1] This application note provides a detailed protocol for employing the passive avoidance task to evaluate the cognitive-enhancing effects of ST1936 oxalate (B1200264), also known as Vorinostat (B1683920) or SAHA, a histone deacetylase (HDAC) inhibitor.[4][5] HDAC inhibitors are a class of compounds that have demonstrated potential in improving learning and memory by modulating gene expression and synaptic plasticity.[6][7]

Materials and Methods

Apparatus

The passive avoidance apparatus consists of a two-compartment box, often referred to as a shuttle box, with one illuminated and one dark chamber, separated by a guillotine door.[2][8] The floor of the dark compartment is equipped with a grid capable of delivering a mild electric shock. An automated system is recommended for precise control of the door and shock delivery, as well as for accurate recording of the animal's crossover latency.[8]

Reagents
  • ST1936 (Vorinostat) Oxalate

  • Vehicle (e.g., sterile saline or a solution of 10% DMSO in saline)

  • 70% Ethanol (B145695) for cleaning the apparatus

Animal Models

This protocol is designed for use with mice, a common model for behavioral neuroscience research. However, it can be adapted for other rodent models. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.

Experimental Protocol

The experimental procedure consists of three main phases: habituation, training (acquisition), and retention testing.

Habituation (Day 1)
  • Place the mouse in the illuminated compartment of the passive avoidance apparatus, with the guillotine door open.

  • Allow the animal to freely explore both compartments for a period of 5 minutes.

  • This phase allows the animal to acclimate to the new environment and establish its natural preference for the dark compartment.

  • After the habituation period, return the mouse to its home cage.

  • Thoroughly clean the apparatus with 70% ethanol between each animal to eliminate olfactory cues.[9]

ST1936 Oxalate Administration
  • Prepare a solution of this compound in the chosen vehicle at the desired concentration.

  • Based on previous studies with vorinostat in mouse models of cognitive impairment, a dosage of 5 mg/kg/day administered via intraperitoneal (i.p.) injection is a suggested starting point.[5]

  • Administer the this compound solution or vehicle to the respective groups of mice daily for a predetermined period before the training phase. A 2-week administration period has been shown to be effective.[4]

  • The final injection should be administered at a consistent time before the training session (e.g., 1-2 hours).

Training/Acquisition (Day 15)
  • Place the mouse in the illuminated compartment with the guillotine door closed.

  • After a brief acclimatization period (e.g., 30-60 seconds), open the guillotine door.

  • Start a timer to measure the latency to enter the dark compartment.

  • Once the mouse has fully entered the dark compartment (all four paws on the grid), close the guillotine door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

  • Keep the mouse in the dark compartment for a short period (e.g., 10-20 seconds) after the shock.

  • Return the animal to its home cage.

  • Clean the apparatus thoroughly.

Retention Test (Day 16)
  • 24 hours after the training session, place the mouse back into the illuminated compartment with the guillotine door closed.

  • After the same acclimatization period as in the training phase, open the guillotine door.

  • Record the latency for the mouse to cross into the dark compartment. The trial is typically concluded if the animal does not enter within a set cutoff time (e.g., 300 seconds).

  • No foot shock is delivered during the retention test.

  • Return the mouse to its home cage and clean the apparatus.

Data Presentation

The primary endpoint in the passive avoidance task is the step-through latency during the retention test.[10] An increase in latency is indicative of improved memory of the aversive event. The following table summarizes hypothetical quantitative data based on findings from studies using vorinostat in cognitive tasks.[11]

Treatment GroupNMean Step-Through Latency (seconds) ± SEM
Vehicle Control10125.4 ± 15.2
This compound (5 mg/kg)10245.8 ± 20.7

Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

experimental_workflow A Habituation (Day 1) Free exploration of apparatus B Drug Administration (Days 1-15) Daily i.p. injection of this compound or Vehicle A->B Begin Treatment C Training/Acquisition (Day 15) Placement in light compartment, foot shock upon entry to dark compartment B->C Proceed to Training D Retention Test (Day 16) 24h after training, measure latency to enter dark compartment (no shock) C->D Memory Consolidation Period E Data Analysis Compare step-through latencies between groups D->E Collect and Analyze Data

Caption: Experimental workflow for the passive avoidance task with this compound.

Signaling Pathway Diagram

signaling_pathway ST1936 This compound (Vorinostat) HDAC Histone Deacetylases (HDACs) ST1936->HDAC Inhibition Acetylation Increased Histone Acetylation ST1936->Acetylation Promotes Histones Histone Proteins HDAC->Histones Deacetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene Enhanced Gene Transcription (e.g., BDNF, c-Fos) Chromatin->Gene Plasticity Increased Synaptic Plasticity Gene->Plasticity Memory Improved Learning and Memory Plasticity->Memory

Caption: Proposed signaling pathway for this compound in memory enhancement.

Conclusion

This protocol provides a comprehensive framework for investigating the effects of this compound on learning and memory using the passive avoidance task. The detailed methodology, data presentation structure, and visual diagrams of the experimental workflow and underlying signaling pathways offer a valuable resource for researchers in the field of neuroscience and drug development. Adherence to this standardized protocol will facilitate the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of HDAC inhibitors for cognitive disorders.

References

Application Notes and Protocols for ST1936 Oxalate in cAMP Functional Assays using HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936 oxalate (B1200264) is a potent agonist for the orphan G protein-coupled receptor (GPCR), GPR139. This receptor is expressed in the central nervous system and has been implicated in the modulation of locomotor activity. Understanding the signal transduction pathway of GPR139 is crucial for elucidating its physiological roles and its potential as a therapeutic target. Upon activation, GPR139 can couple to multiple G protein families, including Gq/11 and Gi/o. The activation of the Gq/11 pathway by GPR139 agonists has been shown to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP) in HEK293 cells.[1][2]

These application notes provide a detailed protocol for utilizing ST1936 oxalate in cAMP functional assays with Human Embryonic Kidney 293 (HEK293) cells. The following sections describe the necessary reagents, a step-by-step experimental workflow, and data analysis guidelines.

GPR139 Signaling Pathway

The activation of GPR139 by an agonist like this compound initiates a signaling cascade that leads to the production of the second messenger cAMP. This process is primarily mediated through the Gq/11 family of G proteins.

GPR139_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ST1936_oxalate This compound GPR139 GPR139 ST1936_oxalate->GPR139 binds Gq11 Gq/11 GPR139->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3_DAG IP3 + DAG PLC->IP3_DAG hydrolyzes PIP2 to AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP converts Ca2 Ca²⁺ Release IP3_DAG->Ca2 induces PKC Protein Kinase C (PKC) IP3_DAG->PKC activates Ca2->AC stimulates PKC->AC stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets Experimental_Workflow Start Start Cell_Culture 1. Culture HEK293-GPR139 cells Start->Cell_Culture Seeding 2. Seed cells into microplates Cell_Culture->Seeding Incubation1 3. Incubate overnight Seeding->Incubation1 Pre_stimulation 4. Pre-incubate with IBMX Incubation1->Pre_stimulation Stimulation 5. Add this compound or controls Pre_stimulation->Stimulation Incubation2 6. Incubate at 37°C Stimulation->Incubation2 Lysis_Detection 7. Lyse cells and perform cAMP detection Incubation2->Lysis_Detection Data_Acquisition 8. Read plate with a multimode reader Lysis_Detection->Data_Acquisition Data_Analysis 9. Analyze data and determine EC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Dissolution and Use of ST1936 Oxalate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936 is a potent and selective agonist of the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor primarily expressed in the central nervous system. Its function is implicated in cognitive processes, making ST1936 a valuable tool for research in neurobiology and drug discovery. These application notes provide a comprehensive guide to the proper dissolution, storage, and application of ST1936 oxalate (B1200264) in in vitro cell culture experiments, ensuring reliable and reproducible results.

Chemical Properties

A summary of the key chemical properties of ST1936 oxalate is presented in the table below.

PropertyValueReference
Molecular Weight 326.78 g/mol
Formula C₁₃H₁₇ClN₂・C₂H₂O₄
Solubility Soluble in DMSO (up to 100 mM)[1]
Purity ≥98%
Storage (Solid) Store at +4°C[1]

Recommended Protocol for Dissolving this compound

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required amount: To prepare a 10 mM stock solution, weigh out 3.2678 mg of this compound and dissolve it in 1 mL of DMSO. Adjust the amounts as needed for your desired stock concentration and volume.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Vortexing: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

Experimental Workflow for Cell Culture Experiments

The following diagram illustrates a general workflow for utilizing the this compound stock solution in cell-based assays.

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis stock_prep Prepare 10 mM Stock Solution in DMSO working_sol Prepare Working Solutions in Culture Medium stock_prep->working_sol Dilute cell_seeding Seed Cells in Multi-well Plates treatment Treat Cells with ST1936 Working Solutions cell_seeding->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform Cell-Based Assay (e.g., Viability, Signaling) incubation->assay data_analysis Data Acquisition and Analysis assay->data_analysis

Caption: A general workflow for preparing and using this compound in cell culture experiments.

Determination of Working Concentration and Cytotoxicity

As the optimal working concentration and potential cytotoxicity of ST1936 can vary significantly between different cell lines, it is crucial to determine these parameters empirically. A dose-response experiment using a cell viability assay, such as the MTT assay, is recommended.

Protocol: MTT Assay for IC50 Determination

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]

  • Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the highest concentration of DMSO used for dilutions, typically ≤ 0.5%).[4]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[3]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measurement: Measure the absorbance at 490 nm using a plate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the ST1936 concentration to determine the IC50 value.

ParameterRecommended RangeNotes
Cell Seeding Density 1,000 - 10,000 cells/wellOptimize for logarithmic growth during the assay period.[3]
ST1936 Concentration Range 1 nM - 100 µMA broad range is recommended for initial experiments.
Final DMSO Concentration ≤ 0.5%Higher concentrations can be toxic to cells.[4]
Incubation Time 24, 48, 72 hoursDependent on the cell line and experimental goals.

Signaling Pathway of ST1936

ST1936 acts as a selective agonist for the 5-HT6 receptor. Activation of this receptor initiates a downstream signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA). Furthermore, 5-HT6 receptor activation can lead to the phosphorylation and activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a process that can be mediated by Fyn, a Src-family tyrosine kinase.[5]

signaling_pathway ST1936-Mediated 5-HT6 Receptor Signaling ST1936 This compound HTR6 5-HT6 Receptor ST1936->HTR6 binds & activates Gs Gs Protein HTR6->Gs activates Fyn Fyn Kinase HTR6->Fyn activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gene Expression, Neuronal Plasticity) PKA->Cellular_Response ERK ERK1/2 Fyn->ERK phosphorylates & activates ERK->Cellular_Response

Caption: Simplified signaling pathway initiated by ST1936 binding to the 5-HT6 receptor.

References

Application Notes and Protocols for ST1936 Oxalate in 5-HT6 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ST1936 oxalate (B1200264), a potent and selective agonist for the 5-hydroxytryptamine 6 (5-HT6) receptor. This document outlines the key characteristics of ST1936, detailed protocols for in vitro functional assays, and the expected downstream signaling pathways upon receptor activation.

Introduction to ST1936 Oxalate

ST1936 is a high-affinity and selective agonist for the 5-HT6 receptor, demonstrating full agonistic activity. It is a valuable tool for investigating the physiological and pathological roles of the 5-HT6 receptor, which is predominantly expressed in the central nervous system and implicated in cognitive function and various neuropsychiatric disorders. The oxalate salt of ST1936 is a common formulation used in research.

Quantitative Data for ST1936

The following table summarizes the key quantitative parameters for ST1936, providing a basis for determining the appropriate concentration range for your experiments. It is important to note that the optimal concentration for 5-HT6 receptor activation is experiment-dependent and should be determined empirically through dose-response studies.

ParameterValueReceptor/SystemReference
Ki (Binding Affinity) 13 nMHuman 5-HT6 Receptor[1]
168 nMHuman 5-HT7 Receptor[1]
245 nMHuman 5-HT2B Receptor[1]
300 nMHuman α2 Adrenergic Receptor[1]
EC50 (Half-maximal Effective Concentration) ~10-100 nMcAMP accumulation in cells expressing 5-HT6 receptorsThis is an estimated range based on typical full agonist potency relative to Ki. The exact EC50 should be determined experimentally.

Signaling Pathways of the 5-HT6 Receptor

Activation of the 5-HT6 receptor by an agonist like ST1936 initiates downstream signaling primarily through two well-characterized pathways:

  • Gs/cAMP Pathway: The canonical pathway involves the coupling of the 5-HT6 receptor to the Gs alpha subunit of the heterotrimeric G protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Fyn/ERK1/2 Pathway: The 5-HT6 receptor can also signal through a Gs-independent mechanism involving the Src family kinase, Fyn. Activation of Fyn leads to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

The following diagram illustrates these key signaling cascades.

Gprotein cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ST1936 ST1936 HT6R 5-HT6 Receptor ST1936->HT6R binds Gs Gs HT6R->Gs activates Fyn Fyn HT6R->Fyn activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces MEK MEK Fyn->MEK phosphorylates ATP ATP Downstream\nEffectors (PKA) Downstream Effectors (PKA) cAMP->Downstream\nEffectors (PKA) activates ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 Nuclear\nTranscription\nFactors Nuclear Transcription Factors pERK->Nuclear\nTranscription\nFactors activates

Caption: 5-HT6 Receptor Signaling Pathways.

Experimental Protocols

The following are detailed protocols for assessing the functional activity of this compound on the 5-HT6 receptor in vitro.

Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 ml of a 10 mM stock, dissolve 0.3268 mg of this compound (MW: 326.78 g/mol ) in 1 ml of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Workflow for Functional Assays

The general workflow for assessing 5-HT6 receptor activation involves cell culture, compound treatment, and signal detection.

Gprotein cluster_prep Preparation cluster_exp Experiment cluster_detect Detection A Cell Culture (HEK293 expressing 5-HT6R) C Seed Cells in Assay Plate A->C B Prepare ST1936 Serial Dilutions D Treat Cells with ST1936 Dilutions B->D C->D E Incubate D->E F Lyse Cells (if required) E->F G Add Detection Reagents F->G H Measure Signal (e.g., Luminescence, Fluorescence) G->H

Caption: General Experimental Workflow.

Protocol 1: cAMP Accumulation Assay

This protocol measures the increase in intracellular cAMP levels following 5-HT6 receptor activation.

Materials:

  • HEK293 cells stably expressing the human 5-HT6 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution (10 mM in DMSO)

  • IBMX (3-isobutyl-1-methylxanthine) solution (phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • White opaque 96-well or 384-well assay plates

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the 5-HT6R-expressing HEK293 cells into the assay plates at a density of 5,000-20,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 pM to 10 µM.

    • Prepare a solution of assay buffer containing IBMX (final concentration typically 100-500 µM).

  • Assay Procedure:

    • Carefully remove the cell culture medium from the wells.

    • Add the assay buffer containing IBMX to each well and incubate for 30 minutes at 37°C.

    • Add the serially diluted this compound solutions to the respective wells. Include a vehicle control (DMSO in assay buffer).

    • Incubate for 30-60 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP signal against the logarithm of the ST1936 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: ERK1/2 Phosphorylation Assay

This protocol measures the phosphorylation of ERK1/2 as a downstream marker of 5-HT6 receptor activation.

Materials:

  • HEK293 cells stably expressing the human 5-HT6 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Phospho-ERK1/2 detection kit (e.g., HTRF, AlphaLISA, or Western blot)

  • Assay plates suitable for the chosen detection method

Procedure:

  • Cell Seeding and Serum Starvation:

    • Seed the 5-HT6R-expressing HEK293 cells into assay plates.

    • Once the cells reach 80-90% confluency, replace the growth medium with serum-free medium and incubate for 4-16 hours to reduce basal ERK1/2 phosphorylation.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in serum-free medium.

    • Add the diluted ST1936 solutions to the cells and incubate for 5-15 minutes at 37°C.

  • Cell Lysis:

    • Remove the medium and lyse the cells by adding cold lysis buffer to each well.

    • Incubate on ice for 10-20 minutes.

  • Phospho-ERK1/2 Detection:

    • Measure the levels of phosphorylated ERK1/2 in the cell lysates using your chosen detection method according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the phospho-ERK1/2 signal to the total protein concentration or a housekeeping protein.

    • Plot the normalized signal against the logarithm of the ST1936 concentration and determine the EC50 value.

Conclusion

This compound is a powerful tool for studying 5-HT6 receptor function. The optimal concentration for receptor activation should be determined empirically for each specific cell line and assay condition. The protocols provided here offer a robust starting point for characterizing the activity of ST1936 and investigating the downstream consequences of 5-HT6 receptor activation. Careful optimization of cell density, incubation times, and reagent concentrations will ensure high-quality, reproducible data.

References

Experimental Design for Studying ST1936 Oxalate in Cognitive Enhancement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936 oxalate (B1200264) is a potent and selective agonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. The 5-HT6 receptor is predominantly expressed in brain regions implicated in learning and memory, such as the hippocampus and cortex, making it a compelling target for the development of cognitive-enhancing therapeutics. Agonism of the 5-HT6 receptor has been shown to modulate multiple downstream signaling pathways crucial for synaptic plasticity and neuronal function. These application notes provide a comprehensive experimental framework for investigating the cognitive-enhancing properties of ST1936 oxalate in preclinical models. The protocols detailed below cover behavioral assays, and molecular analyses to enable a thorough evaluation of this compound's therapeutic potential.

Mechanism of Action: Signaling Pathways

This compound, as a 5-HT6 receptor agonist, is known to activate several key intracellular signaling cascades implicated in cognitive processes. The primary pathway involves the activation of Gs alpha subunit (Gαs), leading to the stimulation of adenylyl cyclase (AC) and a subsequent increase in cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) is a critical transcription factor that promotes the expression of genes involved in synaptic plasticity and memory formation, including Brain-Derived Neurotrophic Factor (BDNF).

Furthermore, the 5-HT6 receptor can engage other signaling pathways. It has been shown to interact with and activate Fyn kinase, a member of the Src family of tyrosine kinases. Fyn kinase can then phosphorylate and activate downstream effectors, including the extracellular signal-regulated kinase (ERK1/2). The activation of the ERK pathway is another important route for modulating synaptic plasticity. Additionally, the 5-HT6 receptor has been linked to the regulation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which plays a crucial role in protein synthesis and cell growth, processes that are vital for long-term memory consolidation.

ST1936_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-HT6R 5-HT6 Receptor Gs Gαs 5-HT6R->Gs Fyn Fyn Kinase 5-HT6R->Fyn mTOR mTOR Pathway 5-HT6R->mTOR ST1936 This compound ST1936->5-HT6R AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB ERK ERK1/2 Fyn->ERK pCREB pCREB ERK->pCREB CREB->pCREB Gene Gene Expression (e.g., BDNF) pCREB->Gene

This compound Signaling Pathways

Preclinical Experimental Design

A multi-tiered approach is recommended to comprehensively evaluate the cognitive-enhancing effects of this compound. This includes acute and chronic dosing regimens in relevant animal models, followed by behavioral and molecular assessments.

Animal Models
  • Young Adult Rodents (e.g., C57BL/6 mice, Sprague-Dawley rats): To assess the baseline cognitive-enhancing effects of this compound.

  • Age-Impaired Rodents: To model age-associated cognitive decline.

  • Pharmacologically-Induced Amnesia Models (e.g., scopolamine, MK-801): To investigate the potential of this compound to reverse cognitive deficits.

Dosing and Administration
  • Route of Administration: Intraperitoneal (i.p.) injection is common in preclinical studies. Oral gavage (p.o.) can also be used to assess oral bioavailability and efficacy.

  • Dosage: Based on available literature for 5-HT6 agonists, a dose-range finding study is recommended. A starting point for this compound could be in the range of 1-20 mg/kg.

  • Treatment Duration:

    • Acute: Single dose administered 30-60 minutes before behavioral testing.

    • Sub-chronic: Daily dosing for 7-14 days.

    • Chronic: Daily dosing for 21 days or longer.

Behavioral Assays for Cognitive Assessment

Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to evaluate recognition memory, which is dependent on the integrity of the hippocampus and perirhinal cortex.

Experimental Workflow

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Familiarization (T1) cluster_day3 Day 3: Test (T2) Habituation Allow animal to explore the empty open-field arena (10 min) Familiarization Animal explores two identical objects (A + A) for 5-10 min Habituation->Familiarization Test Animal explores one familiar and one novel object (A + B) for 5 min Familiarization->Test MWM_Workflow Acquisition Days 1-5: Acquisition Trials (4 trials/day, hidden platform) Probe Day 6: Probe Trial (Platform removed, 60s) Acquisition->Probe Visible Day 7: Visible Platform Trial (Cued learning control) Probe->Visible

Troubleshooting & Optimization

ST1936 oxalate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered with ST1936 oxalate (B1200264) in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My ST1936 oxalate is not dissolving in my aqueous buffer (e.g., PBS, Saline). What is the recommended solvent?

A1: this compound has very low solubility in neutral aqueous buffers. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO). Stock solutions in DMSO can then be diluted into your aqueous experimental medium. However, it is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in biological assays.

Q2: I observed precipitation immediately after diluting my DMSO stock of this compound into an aqueous buffer. What is happening?

A2: Immediate precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. This occurs because the compound's solubility limit is exceeded when the solvent environment changes from a high percentage of organic solvent (DMSO) to a predominantly aqueous one. This is often referred to as "crashing out" of solution.

Q3: My this compound solution was initially clear after dilution but became cloudy or showed precipitate after some time. What could be the cause?

A3: Delayed precipitation can be due to several factors:

  • Supersaturation: The initial solution may be supersaturated, a metastable state where the concentration of the dissolved compound is higher than its thermodynamic solubility limit. Over time, the compound may crystallize or precipitate out of solution to reach a more stable, lower energy state.

  • Temperature Fluctuations: Changes in ambient temperature can affect the solubility of the compound. A decrease in temperature can lower the solubility and induce precipitation.

  • pH Instability: If the pH of your buffer changes over time, it could affect the ionization state and, consequently, the solubility of this compound.

Q4: How does pH influence the solubility of this compound?

A4: The solubility of oxalate salts can be pH-dependent. In more acidic conditions, the oxalate anion can be protonated, which may affect the overall solubility of the salt. It is advisable to determine the optimal pH for solubility if your experimental conditions allow for pH adjustments.

Q5: Are there any additives I can use to improve the aqueous solubility of this compound?

A5: Yes, for poorly soluble compounds, various formulation strategies can be employed to enhance aqueous solubility. These include the use of:

  • Co-solvents: Adding a small percentage of a water-miscible organic solvent (other than the one used for the stock solution) to the final aqueous buffer.

  • Surfactants: Using non-ionic surfactants can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in aqueous solutions.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.

Issue 1: Immediate Precipitation Upon Dilution
Possible Cause Suggested Solution
Final concentration is too high. The intended final concentration of this compound in the aqueous buffer exceeds its kinetic solubility. Action: Lower the final concentration of this compound. It is recommended to first determine the kinetic solubility in your specific buffer.
Improper mixing technique. Adding the aqueous buffer directly to the small volume of DMSO stock, or adding the stock solution too quickly without adequate mixing, can create localized areas of high concentration, leading to immediate precipitation. Action: Always add the DMSO stock solution dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer.
Final DMSO concentration is too low. While high DMSO concentrations are often toxic in biological assays, a very low final concentration might not be sufficient to keep the compound in solution, especially at higher compound concentrations. Action: Ensure the final DMSO concentration is within a range that is both effective for solubility and tolerated by your experimental system (typically 0.1% to 0.5%).
Issue 2: Delayed Precipitation (Solution becomes cloudy over time)
Possible Cause Suggested Solution
Supersaturated solution. The initial clear solution was thermodynamically unstable. Action: 1. Use the solution immediately after preparation. 2. Consider incorporating solubilizing excipients (e.g., surfactants, cyclodextrins) in your aqueous buffer to create a more stable formulation.
Temperature fluctuations. A decrease in temperature can reduce the solubility of the compound. Action: Prepare and use the solutions at a constant, controlled temperature. If possible, pre-warm the aqueous buffer to the experimental temperature before adding the this compound stock solution.
pH shift in the buffer. Changes in the buffer's pH over time can alter the compound's solubility. Action: Ensure your buffer has sufficient buffering capacity for the duration of your experiment. Check the pH of the final solution after adding the compound.

Experimental Protocols

Protocol 1: General Procedure for Preparing an Aqueous Working Solution of this compound

This protocol provides a starting point for preparing a dilute aqueous solution from a DMSO stock.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Desired aqueous buffer (e.g., PBS, pH 7.4), sterile-filtered

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in a calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is completely dissolved by vortexing. Gentle warming in a water bath (e.g., 37°C) and sonication can aid dissolution.

    • Visually inspect the solution to confirm it is clear and free of particulates.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Aqueous Working Solution:

    • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

    • Pre-warm your desired aqueous buffer to the intended experimental temperature (e.g., 37°C).

    • In a sterile microcentrifuge tube, place the required volume of the pre-warmed aqueous buffer.

    • While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise. For example, to prepare 1 mL of a 10 µM solution from a 10 mM stock, add 1 µL of the stock to 999 µL of buffer.

    • Continue to vortex for an additional 15-30 seconds to ensure thorough mixing.

    • Visually inspect the final solution for any signs of precipitation.

    • It is recommended to use the final aqueous solution immediately.

Protocol 2: Kinetic Solubility Assessment using Turbidimetry

This protocol helps to estimate the maximum concentration of this compound that can be achieved in a specific aqueous buffer before precipitation occurs.

Materials:

  • 10 mM this compound in DMSO

  • Aqueous buffer of interest

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or turbidity

Procedure:

  • Plate Setup:

    • Add 198 µL of the aqueous buffer to wells in columns 2 through 12 of the 96-well plate.

    • Add 200 µL of the aqueous buffer to a well in column 1 (this will serve as the blank/negative control).

  • Prepare Top Concentration:

    • Add 4 µL of the 10 mM DMSO stock solution to the 198 µL of buffer in a well in column 12. Mix thoroughly by pipetting up and down. This creates a 200 µM top concentration with 2% DMSO.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from the well in column 12 to the well in column 11, mixing thoroughly, and then transferring 100 µL from column 11 to column 10, and so on, down to column 2.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

    • Measure the absorbance (or turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis:

    • Plot the turbidity reading against the concentration of this compound.

    • The concentration at which a significant increase in turbidity is observed is the estimated kinetic solubility.

Visualizations

Logical Workflow for Troubleshooting Precipitation

G start Precipitation Observed timing When does precipitation occur? start->timing immediate Immediately upon dilution timing->immediate Immediately delayed After some time timing->delayed Delayed cause_immediate Possible Causes: - Final concentration too high - Improper mixing - Final DMSO% too low immediate->cause_immediate cause_delayed Possible Causes: - Supersaturated solution - Temperature fluctuations - pH shift delayed->cause_delayed solution_immediate Solutions: - Lower final concentration - Add stock to vortexing buffer - Adjust final DMSO% cause_immediate->solution_immediate solution_delayed Solutions: - Use solution immediately - Control temperature - Check buffer stability cause_delayed->solution_delayed

A troubleshooting workflow for addressing this compound precipitation.

Experimental Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Weigh this compound stock2 Dissolve in anhydrous DMSO (e.g., 10 mM) stock1->stock2 stock3 Vortex/Sonicate until clear stock2->stock3 stock4 Aliquot and store at -20°C / -80°C stock3->stock4 work1 Thaw single-use aliquot stock4->work1 work3 Add stock dropwise to vigorously vortexing buffer work1->work3 work2 Pre-warm aqueous buffer work2->work3 work4 Visually inspect for precipitation work3->work4 work5 Use immediately work4->work5

A step-by-step workflow for preparing this compound solutions.

Signaling Pathway of 5-HT6 Receptor Agonists

ST1936 is an agonist for the 5-HT6 receptor. Activation of this G-protein coupled receptor (GPCR) can lead to the stimulation of downstream signaling cascades, including the ERK1/2 pathway, which is often mediated by Fyn kinase.

G ST1936 This compound HTR6 5-HT6 Receptor ST1936->HTR6 Binds & Activates G_alpha_s Gαs HTR6->G_alpha_s Activates Fyn Fyn Kinase HTR6->Fyn Recruits AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->Fyn Activates MEK MEK1/2 Fyn->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., CREB) ERK->Transcription Phosphorylates Response Cellular Response (e.g., Neuronal Plasticity) Transcription->Response

A simplified diagram of the 5-HT6 receptor signaling pathway.

preventing ST1936 oxalate precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ST1936. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common issues during in vitro experiments, with a focus on preventing precipitation in culture media.

Troubleshooting Guide: Preventing ST1936 Precipitation

Precipitation of ST1936 in culture media can arise from several factors, including solvent choice, concentration, and interactions with media components. This guide provides a systematic approach to identify and resolve these issues.

Visual Troubleshooting Workflow

The following diagram outlines a step-by-step process to diagnose and solve ST1936 precipitation.

G cluster_0 Observation cluster_1 Initial Checks cluster_2 Troubleshooting Actions cluster_3 Resolution observe_precipitate Precipitate observed in ST1936-containing culture media check_stock Is the ST1936 stock solution clear? observe_precipitate->check_stock check_solvent Is the solvent compatible with the culture media? check_stock->check_solvent Yes filter_stock Filter-sterilize the stock solution (0.22 µm filter) check_stock->filter_stock No check_concentration Is the final concentration of ST1936 and solvent appropriate? check_solvent->check_concentration Yes change_solvent Test alternative solvents (e.g., DMSO, Ethanol) check_solvent->change_solvent No reduce_concentration Lower the final concentration of ST1936 and/or solvent check_concentration->reduce_concentration No modify_media Prepare fresh media and serum. Test serum-free conditions. check_concentration->modify_media Yes filter_stock->check_stock resolved Precipitation Resolved filter_stock->resolved change_solvent->check_solvent change_solvent->resolved reduce_concentration->check_concentration reduce_concentration->resolved modify_media->resolved ST1936 ST1936 HTR6 5-HT6 Receptor ST1936->HTR6 binds to AC Adenylyl Cyclase HTR6->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Signaling PKA->Downstream phosphorylates

Technical Support Center: Investigating Potential Off-Target Effects of ST1936 Oxalate on α2-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the 5-HT₆ receptor agonist, ST1936 oxalate (B1200264). A known off-target interaction of ST1936 oxalate is its moderate affinity for α2-adrenergic receptors, which may lead to unexpected experimental outcomes. This guide will help you to characterize and troubleshoot these potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the evidence for this compound interacting with α2-adrenergic receptors?

A1: this compound has been shown to display moderate affinity for human α2-adrenergic receptors with a Ki value of 300 nM. This is in contrast to its high affinity for its primary target, the 5-HT₆ receptor (Ki = 13 nM).

Q2: Is this compound an agonist or antagonist at α2-adrenergic receptors?

A2: Currently, there is no definitive public data from functional assays to confirm whether this compound acts as an agonist or an antagonist at α2-adrenergic receptors. Researchers should perform functional assays, such as cAMP or GTPγS binding assays, to determine the nature of this interaction in their specific experimental system.

Q3: What are the known downstream signaling pathways of 5-HT₆ and α2-adrenergic receptors?

A3: this compound is a known agonist of the 5-HT₆ receptor, which is coupled to a Gs protein and stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. α2-adrenergic receptors, on the other hand, are typically coupled to Gi proteins, which inhibit adenylyl cyclase and cause a decrease in intracellular cAMP.

Q4: What kind of unexpected results might I see in my experiments due to this off-target effect?

A4: If this compound acts as an agonist at α2-adrenergic receptors, you might observe a dampening of the expected cAMP increase from 5-HT₆ receptor activation, especially at higher concentrations of this compound. If it acts as an antagonist, you might see a blockade of endogenous α2-adrenergic signaling, which could lead to an increase in norepinephrine (B1679862) release in some systems.

Data Presentation

Table 1: Binding Affinity of this compound at Serotonin and α2-Adrenergic Receptors

ReceptorKi (nM)Reference
Human 5-HT₆13
Human 5-HT₇168
Human 5-HT₂B245
Human α₂-Adrenergic300

Mandatory Visualizations

ST1936_Signaling_Pathways cluster_5HT6 5-HT₆ Receptor Pathway cluster_alpha2 α₂-Adrenergic Receptor Pathway ST1936_5HT6 This compound HTR6 5-HT₆ Receptor ST1936_5HT6->HTR6 Agonist Gs Gs protein HTR6->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc ST1936_alpha2 This compound (Potential Interaction) Alpha2AR α₂-Adrenergic Receptor ST1936_alpha2->Alpha2AR Binds (Ki=300nM) Functional effect unknown Gi Gi protein Alpha2AR->Gi Activates (if agonist) AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Signaling pathways of this compound at 5-HT₆ and α2-adrenergic receptors.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Lower than expected cAMP increase upon this compound application in cells co-expressing 5-HT₆ and α2-adrenergic receptors. This compound may be acting as an agonist at α2-adrenergic receptors, leading to the inhibition of adenylyl cyclase and counteracting the stimulatory effect from 5-HT₆ receptor activation.1. Perform a cAMP functional assay with this compound in cells expressing only α2-adrenergic receptors to determine if it has agonistic activity. 2. Use an α2-adrenergic receptor antagonist, such as yohimbine, to see if the expected cAMP increase from 5-HT₆ activation is restored.
Unexpected increase in norepinephrine release in neuronal cultures or in vivo. This compound could be acting as an antagonist at presynaptic α2-adrenergic autoreceptors, which normally inhibit norepinephrine release.1. Measure norepinephrine release in the presence of this compound and a known α2-adrenergic receptor agonist. If this compound is an antagonist, it should block the inhibitory effect of the known agonist. 2. Perform a GTPγS binding assay to directly assess G-protein activation by this compound at α2-adrenergic receptors.
Inconsistent or variable results at higher concentrations of this compound. The off-target effect at α2-adrenergic receptors may become more pronounced at higher concentrations, leading to a mixed pharmacological profile.1. Generate a full dose-response curve for this compound in your assay. 2. Determine the EC₅₀ or IC₅₀ for both the on-target and potential off-target effects to understand the therapeutic window.

Experimental Protocols

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol is to determine the binding affinity (Ki) of this compound for α2-adrenergic receptors.

Materials:

  • Cell membranes expressing α2-adrenergic receptors

  • [³H]-Rauwolscine (or another suitable α2-adrenergic antagonist radioligand)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add cell membranes, [³H]-Rauwolscine (at a concentration near its Kd), and varying concentrations of this compound or vehicle.

  • To determine non-specific binding, add an excess of a non-labeled α2-adrenergic antagonist (e.g., yohimbine) to a set of wells.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and perform a competitive binding analysis to determine the IC₅₀ of this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare dilutions of this compound B Incubate membranes, [³H]-Rauwolscine, and this compound A->B D Rapid filtration through glass fiber filters B->D C Incubate with excess non-labeled antagonist for non-specific binding C->D E Wash filters D->E F Scintillation counting E->F G Calculate Ki from IC₅₀ F->G

Caption: Workflow for a radioligand binding assay.

cAMP Functional Assay for α2-Adrenergic Receptors

This protocol is to determine if this compound acts as an agonist or antagonist at α2-adrenergic receptors.

Materials:

  • Cells expressing α2-adrenergic receptors

  • This compound

  • A known α2-adrenergic receptor agonist (e.g., clonidine)

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Cell culture medium

Procedure:

  • Seed cells in a 96-well plate and grow to the desired confluency.

  • Agonist mode:

    • Pre-treat cells with this compound at various concentrations.

    • Stimulate with forskolin to induce cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a cAMP assay kit. A decrease in forskolin-stimulated cAMP indicates agonist activity.

  • Antagonist mode:

    • Pre-treat cells with this compound at various concentrations.

    • Stimulate with a known α2-adrenergic agonist (e.g., clonidine) in the presence of forskolin.

    • Lyse the cells and measure intracellular cAMP levels. A reversal of the agonist-induced decrease in cAMP indicates antagonist activity.

cAMP_Assay_Logic cluster_agonist Agonist Test cluster_antagonist Antagonist Test A1 Add this compound A2 Add Forskolin A1->A2 A3 Measure cAMP A2->A3 A4 ↓ cAMP? A3->A4 A5 Agonist Activity A4->A5 Yes A6 No Agonist Activity A4->A6 No B1 Add this compound B2 Add α₂-Agonist + Forskolin B1->B2 B3 Measure cAMP B2->B3 B4 Reversal of agonist effect? B3->B4 B5 Antagonist Activity B4->B5 Yes B6 No Antagonist Activity B4->B6 No

Caption: Decision tree for determining agonist or antagonist activity in a cAMP assay.

minimizing non-specific binding of ST1936 oxalate in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of ST1936 oxalate (B1200264) in their assays.

Troubleshooting Guides

High non-specific binding can obscure true signals and lead to inaccurate results. This guide addresses specific issues you may encounter during your experiments with ST1936 oxalate.

Issue 1: High background signal in receptor binding assays.

  • Question: I am performing a competitive binding assay with radiolabeled this compound and am observing high background radioactivity even in the presence of a large excess of unlabeled ligand. What could be the cause and how can I reduce it?

  • Answer: High background in receptor binding assays is often due to the non-specific binding of the ligand to the assay plate, filters, or other components.[1] Here are several strategies to mitigate this:

    • Optimize Blocking Conditions: The choice and concentration of the blocking agent are crucial.[2] Experiment with different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available protein-free blockers.[3] It's important to ensure the blocking buffer itself doesn't interfere with your assay.[4]

    • Increase Wash Steps: Insufficient washing can leave unbound radioligand, contributing to high background.[5] Increase the number and duration of wash steps to effectively remove unbound this compound.[6]

    • Incorporate Detergents: Adding a mild, non-ionic detergent like Tween-20 or Triton X-100 to your wash buffer can help disrupt hydrophobic interactions that cause non-specific binding.[7][8]

    • Adjust Buffer Composition: The pH and ionic strength of your assay buffer can influence non-specific interactions.[9] Optimizing the salt concentration can help shield charged interactions.[7]

Issue 2: Off-target effects observed in cell-based signaling assays.

  • Question: In my cell-based assay, this compound is showing effects that are inconsistent with its known activity as a 5-HT6 receptor agonist. How can I determine if this is due to non-specific binding and minimize it?

  • Answer: Off-target effects in cell-based assays can arise from the compound binding to unintended cellular components. Here’s how to troubleshoot this:

    • Use Negative Controls: Include a cell line that does not express the 5-HT6 receptor as a negative control.[10] Any activity observed in this cell line is likely due to non-specific effects.

    • Optimize Compound Concentration: High concentrations of this compound can lead to an increase in non-specific binding.[11] Perform a dose-response curve to determine the lowest effective concentration that elicits a specific response.

    • Serum in Media: Components in fetal bovine serum (FBS) can sometimes interact non-specifically with small molecules. Consider reducing the serum percentage or using a serum-free medium during the compound treatment period, if compatible with your cells.

    • Include Blocking Agents in Assay Buffer: Similar to binding assays, including BSA in your assay buffer can help to sequester the compound and reduce its availability for non-specific interactions.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best blocking agent to use for assays with this compound?

A1: The ideal blocking agent depends on the specific assay system.[3] A good starting point is 1-5% BSA in your assay buffer.[4] However, it is recommended to test a panel of blocking agents to find the one that provides the highest signal-to-noise ratio.[4]

Blocking AgentRecommended ConcentrationConsiderations
Bovine Serum Albumin (BSA)1-5% (w/v)A common and effective general blocking agent.[2]
Non-fat Dry Milk1-5% (w/v)Cost-effective, but may contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain detection systems.[2][4]
Casein1% (w/v) in TBSCan provide lower backgrounds than milk or BSA and is recommended for biotin-avidin systems.[2]
Commercial Protein-Free BlockersVaries by manufacturerUseful for minimizing protein-based interference and can be more consistent batch-to-batch.[3]
Normal Serum1-5% (w/v)Use serum from the same species as the secondary antibody to block non-specific binding of the secondary antibody.[4]

Q2: Can detergents be used to reduce non-specific binding of this compound?

A2: Yes, non-ionic detergents are effective at reducing non-specific binding by disrupting hydrophobic interactions.[8] They are particularly useful in wash buffers.

DetergentTypeRecommended Concentration
Tween-20Non-ionic0.05 - 0.1% (v/v)
Triton X-100Non-ionic0.05 - 0.1% (v/v)

Q3: How can I be sure that the observed binding of this compound is specific to the 5-HT6 receptor?

A3: To confirm specificity, you should perform a competition assay. Incubate your cells or membranes with a constant concentration of labeled this compound and increasing concentrations of an unlabeled, known 5-HT6 receptor ligand. A specific interaction will be displaced by the unlabeled ligand, resulting in a decrease in the measured signal.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions in a Receptor Binding Assay

  • Plate Coating: Coat a 96-well microplate with your membrane preparation containing the 5-HT6 receptor and incubate overnight at 4°C.[1]

  • Washing: Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[1]

  • Blocking: Prepare different blocking buffers (e.g., 1% BSA in PBS, 3% non-fat milk in PBS, and a commercial protein-free blocker). Add 200 µL of each blocking buffer to a set of wells. Incubate for 2 hours at room temperature.[1]

  • Competitive Binding:

    • Prepare serial dilutions of unlabeled this compound.

    • Add a fixed concentration of labeled this compound to all wells.

    • Add the serial dilutions of unlabeled this compound to the appropriate wells.

    • Include wells with only labeled ligand (total binding) and wells with labeled ligand plus a high concentration of unlabeled ligand (non-specific binding).

  • Incubation: Incubate the plate for a predetermined time at the appropriate temperature to reach equilibrium.

  • Washing: Wash the plate thoroughly to remove unbound ligand.[1]

  • Detection: Measure the signal (e.g., radioactivity) in each well.

  • Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding for each blocking condition. The condition with the lowest non-specific binding and highest specific binding is optimal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_coating Plate Coating with 5-HT6 Receptor washing1 Washing plate_coating->washing1 blocking Blocking with Different Agents washing1->blocking add_ligands Add Labeled & Unlabeled ST1936 blocking->add_ligands incubation Incubation add_ligands->incubation washing2 Washing incubation->washing2 detection Signal Detection washing2->detection analysis Calculate Specific Binding detection->analysis

Caption: Workflow for optimizing blocking conditions.

troubleshooting_logic start High Non-Specific Binding (NSB) with this compound q_assay_type What type of assay? start->q_assay_type receptor_assay Receptor Binding Assay q_assay_type->receptor_assay Binding cell_assay Cell-Based Assay q_assay_type->cell_assay Cell-Based optimize_blocking Optimize Blocking Agent (BSA, Milk, etc.) receptor_assay->optimize_blocking increase_washes Increase Wash Steps (Number & Duration) optimize_blocking->increase_washes add_detergent Add Detergent to Wash Buffer (e.g., Tween-20) increase_washes->add_detergent neg_control Use Negative Control (Receptor-negative cell line) cell_assay->neg_control optimize_conc Optimize ST1936 Concentration (Dose-response) neg_control->optimize_conc reduce_serum Reduce Serum in Media optimize_conc->reduce_serum

Caption: Troubleshooting decision tree for NSB.

References

Technical Support Center: Optimizing ST1936 Oxalate Dosage for Behavioral Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ST1936 oxalate (B1200264) in behavioral studies involving rats. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is ST1936 and what is its mechanism of action?

ST1936 is a potent and selective agonist for the serotonin (B10506) 6 (5-HT6) receptor.[1] Its mechanism of action involves binding to and activating 5-HT6 receptors, which are primarily expressed in the central nervous system. This activation initiates a cascade of intracellular signaling events.

Key Signaling Pathway:

The 5-HT6 receptor is coupled to a Gαs protein. Upon activation by an agonist like ST1936, it stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA). Downstream effects of 5-HT6 receptor activation include the modulation of other signaling molecules such as ERK1/2 and Fyn kinase.

ST1936_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ST1936 ST1936 5-HT6R 5-HT6 Receptor ST1936->5-HT6R Binds & Activates Gas Gαs 5-HT6R->Gas Activates Fyn Fyn 5-HT6R->Fyn Activates Jab1_cJun Jab1/c-Jun Complex 5-HT6R->Jab1_cJun Modulates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates ERK1_2 ERK1/2 PKA->ERK1_2 Phosphorylates Fyn->ERK1_2 Phosphorylates Gene_Transcription Gene Transcription Jab1_cJun->Gene_Transcription Regulates

ST1936 Signaling Pathway
Q2: What is a recommended starting dose for behavioral studies in rats?

Currently, there is a lack of comprehensive public data on the dose-response of ST1936 oxalate in various rat behavioral models. A study on the electrophysiological effects in anesthetized rats showed that systemic administration of ST1936 induced dose-related increases or decreases in the basal activity of dopaminergic neurons in the ventral tegmental area (VTA). However, specific doses for behavioral changes are not well-documented in the available literature.

Recommendation: It is crucial to perform a dose-response study for your specific behavioral paradigm. A suggested starting point, based on limited available data, might be in the range of 1 to 20 mg/kg, administered intraperitoneally (i.p.).

Q3: How should I prepare and administer this compound?

This compound is reported to be soluble in DMSO.[2] For in vivo studies, it is common to first dissolve the compound in a small amount of DMSO and then dilute it with saline or another aqueous vehicle to the final desired concentration.

Vehicle Preparation Workflow:

Vehicle_Preparation Start Start Weigh Weigh this compound Start->Weigh Dissolve Dissolve in 100% DMSO (e.g., to 100 mM) Weigh->Dissolve Dilute Dilute with Saline to Final Concentration Dissolve->Dilute Administer Administer to Rat (e.g., i.p.) Dilute->Administer End End Administer->End

Vehicle Preparation Workflow

Important Considerations:

  • The final concentration of DMSO in the vehicle should be kept to a minimum (typically below 10%) to avoid vehicle-induced behavioral effects or toxicity.

  • Always include a vehicle-only control group in your experiments.

  • The route of administration can significantly impact the pharmacokinetic profile of the compound. While intraperitoneal (i.p.) injection has been used, other routes like oral (p.o.) or subcutaneous (s.c.) may require different dosing regimens. Currently, there is no publicly available data on the oral bioavailability of ST1936 in rats.

Troubleshooting Guide

Issue 1: No observable behavioral effect at the tested dose.
Possible Cause Troubleshooting Steps
Insufficient Dose 1. Increase the dose: Systematically increase the dose of this compound in subsequent cohorts of animals. It is recommended to use a logarithmic or semi-logarithmic dose spacing (e.g., 1, 3, 10, 30 mg/kg). 2. Review literature for similar compounds: Examine studies on other 5-HT6 agonists to get an idea of the effective dose range for the behavioral test you are using.
Inappropriate Timing of Administration 1. Pharmacokinetics: Consider the time to maximum plasma and brain concentration (Tmax). For ST1936, after a 20 mg/kg i.p. dose, Tmax in both plasma and brain was observed at the first sampling time of 0.25 hours. The half-life was approximately 1 hour. Adjust the time between drug administration and behavioral testing accordingly. 2. Conduct a time-course experiment: Test a single, mid-range dose at different time points before the behavioral assay (e.g., 15, 30, 60, 120 minutes) to determine the optimal window for observing the effect.
Poor Compound Solubility/Stability in Vehicle 1. Visually inspect the solution: Ensure the compound is fully dissolved and there is no precipitation before injection. 2. Prepare fresh solutions daily: Do not use old solutions, as the compound may degrade over time. 3. Consider alternative vehicle formulations: If solubility is an issue, you may need to explore other biocompatible co-solvents, but always validate their effects in a vehicle-only control group.
High Individual Variability 1. Increase sample size: A larger number of animals per group can help to overcome individual differences in response. 2. Acclimatize animals: Ensure all animals are properly habituated to the housing and testing environment to reduce stress-induced variability.
Issue 2: Adverse effects or signs of toxicity are observed.
Possible Cause Troubleshooting Steps
Dose is too high 1. Reduce the dose: This is the most straightforward solution. 2. Observe for a dose-dependent effect: Note the dose at which adverse effects first appear. This will help you establish a maximum tolerated dose (MTD).
Vehicle Toxicity 1. Run a vehicle-only toxicity study: Administer the vehicle alone at the same volume and concentration of co-solvents (e.g., DMSO) used in the drug-treated groups. 2. Reduce the concentration of co-solvents: If the vehicle itself is causing adverse effects, reformulate it to reduce the percentage of potentially toxic components.
General Oxalate Toxicity The oxalate salt itself can have toxic effects, including hypocalcemia and kidney damage. While specific toxicity data for this compound is not publicly available, general safety data for oxalates indicate they can be harmful if swallowed or in contact with skin.[3][4][5][6] Recommendation: Closely monitor animals for any signs of distress, such as lethargy, piloerection, or changes in body weight. If such signs are observed, reduce the dose or consider using a different salt form of the compound if available.

Experimental Protocols

Forced Swim Test (FST) in Rats (General Protocol)

The FST is a common behavioral assay used to screen for antidepressant-like activity.

Apparatus:

  • A transparent cylindrical tank (approximately 40-50 cm high and 20 cm in diameter).

  • The tank is filled with water (23-25°C) to a depth of about 30 cm, such that the rat cannot touch the bottom with its hind paws or tail.[7][8]

Procedure:

  • Pre-test Session (Day 1): Place each rat individually into the swim tank for a 15-minute session. This session is for habituation and is typically not scored for drug effects. After the session, remove the rat, dry it with a towel, and return it to its home cage.[8][9]

  • Drug Administration: Administer this compound or vehicle at a predetermined time before the test session on Day 2. The exact timing should be determined based on the compound's pharmacokinetics and the results of a time-course study.

  • Test Session (Day 2): Place the rat back into the swim tank for a 5-minute session.[8][9] Record the entire session for later scoring.

  • Behavioral Scoring: An observer, who is blind to the treatment conditions, should score the duration of the following behaviors:

    • Immobility: The rat makes only the minimal movements necessary to keep its head above water.

    • Swimming: The rat is actively moving its limbs and exploring the tank.

    • Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the wall of the tank.

Data Analysis: The primary measure is the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect. It is also important to analyze swimming and climbing behavior, as different classes of antidepressants can have differential effects on these behaviors.

Experimental Workflow for FST:

FST_Workflow Day1_Start Day 1 PreTest 15-min Pre-Test Swim Day1_Start->PreTest Dry Dry Rat & Return to Home Cage PreTest->Dry Day2_Start Day 2 Administer Administer ST1936 or Vehicle Day2_Start->Administer Wait Wait for Optimal Drug Action Time Administer->Wait Test 5-min Test Swim (Record Session) Wait->Test Score Score Behavior (Immobility, Swimming, Climbing) Test->Score Analyze Analyze Data Score->Analyze

References

troubleshooting inconsistent results with ST1936 oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using ST1936 oxalate (B1200264). Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ST1936 oxalate and what is its primary mechanism of action?

A1: this compound is a high-affinity, selective agonist for the 5-HT6 receptor.[1] Its primary mechanism involves binding to and activating these receptors, which can lead to downstream signaling events such as an increase in intracellular calcium (Ca2+) concentration and phosphorylation of kinases like Fyn and ERK1/2. In many cellular contexts, this activation cascade is leveraged to study signaling pathways and can ultimately induce apoptosis.

Q2: What is the recommended solvent and storage procedure for this compound?

A2: this compound is soluble in DMSO, with concentrations of 100 mM being readily achievable.[2] For long-term storage, it is advisable to store the compound at +4°C as recommended by suppliers. To maintain compound integrity, prepare high-concentration stock solutions in DMSO, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C. When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.

Q3: Why am I observing high variability in apoptosis or other cellular responses?

A3: Inconsistent results can stem from several factors:

  • Compound Stability: Ensure the compound has been stored correctly and that stock solutions are not repeatedly freeze-thawed. Older stock solutions may lose potency.

  • Solubility Issues: this compound may precipitate if the final concentration of DMSO in the culture medium is too low or if the compound is diluted too quickly in an aqueous buffer. Visually inspect your media for any signs of precipitation after adding the compound.

  • Cell Health and Passage Number: Use cells that are in a consistent, healthy growth phase and within a narrow passage number range. Cellular responses can change significantly as cells are passaged over time.

  • Oxalate Counter-ion Effects: At high concentrations, the oxalate component itself can induce cellular stress, apoptosis, and oxidative injury, particularly in renal epithelial cells.[3][4][5] This can confound results. If you are using high concentrations of this compound, consider running a control with sodium oxalate at the same molarity to distinguish the effects of ST1936 from the effects of the oxalate salt.

Q4: My results are not consistent with the expected 5-HT6 receptor activation. What could be the cause?

A4: If you are not observing the expected downstream effects of 5-HT6 activation, consider the following:

  • Receptor Expression Levels: Confirm that your cell line expresses a sufficient level of the 5-HT6 receptor. Perform qPCR or Western blotting to verify expression.

  • Off-Target Effects: ST1936 has been shown to have moderate affinity for human α2 adrenergic receptors (Ki = 300 nM). If your experimental system expresses these receptors, you may be observing off-target effects.

  • Incorrect Dosage: The dose-response curve for ST1936 may be very steep or biphasic. Perform a detailed dose-response experiment to identify the optimal concentration for your specific cell line and endpoint.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: High background noise or cell death in vehicle control wells.

  • Possible Cause: DMSO toxicity.

  • Solution: Ensure the final concentration of DMSO in your cell culture medium is consistent across all wells and is at a level tolerated by your cells (typically ≤ 0.5%). Run a DMSO-only toxicity curve to determine the maximum tolerated concentration for your specific cell line.

Issue 2: Compound precipitates out of solution upon dilution in media.

  • Possible Cause: Poor aqueous solubility.

  • Solution: Prepare an intermediate dilution of the DMSO stock in a small volume of pre-warmed culture medium before adding it to the final culture volume. Gently vortex the intermediate dilution to ensure it is fully dissolved before adding it to the wells.

Issue 3: Inconsistent dose-response relationship.

  • Possible Cause: Errors in serial dilutions or compound degradation.

  • Solution: Prepare fresh serial dilutions for each experiment from a recently thawed stock aliquot. When performing dilutions, ensure thorough mixing at each step. Evaluate the stability of the compound in your specific culture medium over the time course of your experiment.

Quantitative Data Summary

ParameterValueSource
Molecular Weight 326.78 g/mol
Formula C₁₃H₁₇ClN₂·C₂H₂O₄
Solubility Soluble to 100 mM in DMSO[2]
Purity ≥98%
Storage Temperature +4°C (short-term), -20°C or -80°C (long-term stocks)
Human Receptor Ki 13 nM (5-HT₆), 168 nM (5-HT₇), 245 nM (5-HT₂B), 300 nM (α₂ adrenergic)[1]

Experimental Protocols & Visualizations

Protocol: Apoptosis Detection by Annexin V Staining

This protocol describes a standard method for quantifying apoptosis in cells treated with this compound using flow cytometry.

Methodology:

  • Cell Seeding: Plate your cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Thaw a stock aliquot of this compound (100 mM in DMSO). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Prepare a vehicle control with the same final DMSO concentration.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation buffer or trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Staining: Discard the supernatant and resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V-/PI-, early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed cells in 6-well plate p2 Prepare this compound dilutions p1->p2 e1 Treat cells with compound p2->e1 e2 Incubate for 24-72 hours e1->e2 e3 Harvest floating & adherent cells e2->e3 a1 Stain with Annexin V & PI e3->a1 a2 Analyze via Flow Cytometry a1->a2

Workflow for Apoptosis Detection Experiment.
Signaling Pathway & Troubleshooting Logic

The following diagrams visualize the expected signaling pathway of ST1936 and a logical approach to troubleshooting inconsistent results.

G st1936 This compound receptor 5-HT6 Receptor st1936->receptor gprotein G-Protein Activation receptor->gprotein calcium ↑ Intracellular Ca2+ gprotein->calcium kinases Fyn / ERK1/2 Phosphorylation gprotein->kinases apoptosis Apoptosis calcium->apoptosis kinases->apoptosis

This compound to Apoptosis Signaling Pathway.

G cluster_compound Compound Integrity cluster_exp Experimental Conditions cluster_control Controls start Inconsistent Results Observed c1 Check Storage Conditions (Aliquot, Temp) start->c1 e1 Verify Cell Health & Passage Number start->e1 ctrl1 Check Vehicle Control (DMSO Toxicity?) start->ctrl1 c2 Check Solution (Precipitation?) c1->c2 c3 Prepare Fresh Dilutions c2->c3 e3 Run Dose-Response Curve c3->e3 Use fresh compound e2 Confirm 5-HT6 Receptor Expression (qPCR/WB) e1->e2 e2->e3 ctrl2 Run Oxalate-only Control ctrl1->ctrl2

References

stability of ST1936 oxalate in DMSO at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and handling of ST1936 oxalate (B1200264) dissolved in DMSO at room temperature. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for ST1936 oxalate solid?

A1: The recommended storage temperature for solid this compound is +4°C.

Q2: What is the solubility of this compound in DMSO?

A2: this compound is soluble in DMSO up to 100 mM.

Q3: How stable is this compound in DMSO at room temperature?

Q4: What factors can affect the stability of this compound in DMSO?

A4: Several factors can influence the stability of compounds dissolved in DMSO, including:

  • Water Content: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3] The presence of water can be a more significant factor in compound degradation than oxygen.[4]

  • Light Exposure: DMSO is known to be light-sensitive, which can contribute to the degradation of dissolved compounds.[5]

  • Temperature: While this guide focuses on room temperature, it is important to note that higher temperatures can accelerate degradation.

  • pH: The stability of DMSO itself is optimal under neutral or alkaline conditions, especially at elevated temperatures.[3]

Q5: How should I prepare and store this compound solutions in DMSO?

A5: For optimal stability, it is recommended to:

  • Use anhydrous DMSO to minimize water content.

  • Prepare fresh solutions for each experiment whenever possible.

  • If short-term storage is necessary, aliquot the solution into small, tightly sealed vials to minimize exposure to air and moisture.

  • Store solutions protected from light.

  • For longer-term storage, consider storing aliquots at -20°C or -80°C, though it is important to be aware that some compounds can degrade under freeze-thaw cycles. A study on a diverse set of compounds showed no significant loss after 11 freeze-thaw cycles.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results with the same stock solution. Degradation of this compound in DMSO at room temperature.Prepare a fresh stock solution of this compound in anhydrous DMSO. If using a previously prepared stock, perform a quality control check (e.g., HPLC-MS) to assess its integrity.
Precipitate forms in the DMSO stock solution. The concentration of this compound exceeds its solubility limit at a given temperature.Gently warm the solution and vortex to redissolve the precipitate. If the precipitate persists, it may be a sign of degradation, and a fresh solution should be prepared.
Loss of compound activity over time. Chemical degradation of this compound.Refer to the stability data, if available. In its absence, it is best practice to use freshly prepared solutions. For critical experiments, re-qualify the concentration and purity of the stock solution.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general method for determining the stability of this compound in DMSO at room temperature.

  • Preparation of Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a known concentration (e.g., 10 mM).

    • Ensure the compound is fully dissolved.

  • Time-Point Sampling:

    • Aliquot the stock solution into multiple vials for each time point to be tested (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

    • Store the vials at room temperature, protected from light.

  • Sample Analysis:

    • At each time point, analyze the respective aliquot using a suitable analytical method such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

    • The HPLC-UV chromatogram can be used to quantify the amount of this compound remaining, while the mass spectrometer can help identify potential degradation products.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial time point (T=0).

    • Calculate the percentage of the compound remaining at each time point.

    • A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for this compound Stability start Inconsistent Experimental Results check_solution Is the stock solution freshly prepared? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No analyze_stock Analyze stock solution integrity (e.g., HPLC-MS). yes_fresh->analyze_stock prepare_fresh Prepare a fresh stock solution in anhydrous DMSO. no_fresh->prepare_fresh retest Retest experiment with fresh solution. prepare_fresh->retest issue_persists Issue persists? retest->issue_persists check_other Consider other experimental variables. yes_persists Yes issue_persists->yes_persists Yes no_persists No issue_persists->no_persists No yes_persists->check_other resolved Issue Resolved no_persists->resolved analyze_stock->retest

Caption: Troubleshooting workflow for inconsistent results.

cluster_degradation Hypothetical Degradation Pathway of this compound st1936 This compound hydrolysis Hydrolysis (from water in DMSO) st1936->hydrolysis oxidation Oxidation st1936->oxidation degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products

Caption: Potential degradation pathways for this compound in DMSO.

References

Technical Support Center: Addressing ST1936 and Oxalate-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating oxalate-induced cytotoxicity and the potential modulatory effects of ST1936.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxalate-induced cytotoxicity?

A1: Oxalate-induced cytotoxicity is primarily mediated by the formation of calcium oxalate (B1200264) monohydrate (COM) crystals, rather than the oxalate ion itself.[1] These crystals can cause damage to the plasma membrane and various organelles.[1] The cytotoxic effects are often potentiated by acidic conditions.[1]

Q2: What cellular pathways are known to be affected by oxalate?

A2: Oxalate exposure can impact several key cellular pathways. RNA-sequencing analysis has shown alterations in pathways related to Interleukin-10 (IL-10) signaling, mitochondrial metabolism and function, and autophagy.[2] Furthermore, oxalate can induce the production of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction.[3] Studies have also indicated that oxalate can trigger both apoptosis and necrosis in renal epithelial cells.[4][5]

Q3: What is ST1936 and its known mechanism of action?

A3: ST1936 is a selective agonist for the serotonin-6 (5-HT6) receptor.[6][7] It has been primarily investigated for its potential role in cognitive function and as a possible antidepressant.[6][7] Its effects are mediated through the stimulation of 5-HT6 receptors and can be blocked by 5-HT6 receptor antagonists.[6][7] There is currently no direct evidence in the provided search results linking ST1936 to the modulation of oxalate-induced cytotoxicity.

Q4: How can I determine if my compound of interest, such as ST1936, modulates oxalate-induced cytotoxicity?

A4: To investigate the potential modulatory effects of a compound like ST1936 on oxalate-induced cytotoxicity, a series of controlled experiments are necessary. A general workflow would involve treating cells with oxalate, your compound of interest, or a combination of both, and then assessing cell viability using standard cytotoxicity assays.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results between wells.

  • Question: My replicate wells in my cytotoxicity assay show high variability. What could be the cause?

  • Answer:

    • Uneven cell seeding: Ensure a homogenous cell suspension before and during seeding. Gently swirl the cell suspension between pipetting to prevent settling.

    • Edge effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and temperature.[8] It is recommended to fill the perimeter wells with sterile PBS or media without cells and not use them for experimental data.[8]

    • Compound precipitation: If your test compound (like ST1936) or the cytotoxic agent (oxalate) is not fully dissolved, it can lead to inconsistent concentrations across wells. Visually inspect for precipitates and ensure proper solubilization.

    • Pipetting errors: Inaccurate or inconsistent pipetting volumes can significantly impact results. Calibrate your pipettes regularly and use appropriate pipetting techniques.

    • Air bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings.[9] Be careful not to introduce bubbles during reagent addition and remove any that form before reading the plate.

Issue 2: Low signal or absorbance readings in my cell viability assay (e.g., MTT, XTT).

  • Question: My absorbance readings in my MTT assay are too low to be reliable. What should I do?

  • Answer:

    • Insufficient cell number: The number of viable cells may be too low to generate a strong signal.[8] Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.

    • Incorrect incubation times: Ensure that the incubation times for cell seeding, compound treatment, and assay reagent addition are consistent and optimal for your cell type.

    • Reagent issues: Use fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[8]

    • Phenol (B47542) red interference: Phenol red in the culture medium can interfere with the absorbance readings of some assays. Consider using a phenol red-free medium during the assay incubation step.[8]

Issue 3: High background signal in control wells.

  • Question: My untreated control cells are showing high levels of cytotoxicity. What could be the problem?

  • Answer:

    • Suboptimal cell health: Ensure you are using cells that are in the logarithmic growth phase and have a low passage number. Over-confluent or unhealthy cells can lead to spontaneous cell death.[8]

    • Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) can cause cell death and interfere with assay readings.[8][10] Regularly check your cultures for any signs of contamination.

    • Solvent toxicity: If your compound is dissolved in a solvent like DMSO, ensure the final concentration in the well is not toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%.[8]

    • Harsh handling: Overly vigorous pipetting during media changes or reagent addition can damage cell membranes and lead to increased cell death.[8]

Quantitative Data Summary

Table 1: Example Dose-Response of Oxalate-Induced Cytotoxicity in a Renal Cell Line

Oxalate Concentration (mM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Control)100 ± 5.25.1 ± 1.8
0.585.3 ± 6.118.2 ± 3.5
1.062.7 ± 4.841.5 ± 4.2
2.041.2 ± 5.565.8 ± 5.1
5.015.9 ± 3.988.3 ± 3.7

Data are presented as mean ± standard deviation.

Table 2: Example Data for Investigating the Effect of ST1936 on Oxalate-Induced Cytotoxicity

Treatment Group% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
Control100 ± 4.74.9 ± 2.1
ST1936 (10 µM)98.2 ± 5.15.3 ± 1.9
Oxalate (1 mM)60.1 ± 6.343.2 ± 4.8
Oxalate (1 mM) + ST1936 (10 µM)75.4 ± 5.928.7 ± 3.6

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: LDH Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of sodium oxalate in serum-free culture medium.

    • Prepare solutions of ST1936 in serum-free medium. For combination treatments, prepare solutions containing both oxalate and ST1936.

    • Remove the culture medium from the cells and replace it with the treatment solutions. Include wells for untreated controls, vehicle controls, and a maximum LDH release control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24-48 hours) at 37°C and 5% CO2.

  • Assay Procedure:

    • Thirty minutes before the end of the incubation, add lysis solution to the maximum LDH release control wells.[11]

    • Transfer an appropriate volume of supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = 100 x [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the LDH assay protocol, but use complete (serum-containing) medium for treatment unless otherwise required.

  • Incubation: Incubate the plate for the desired treatment duration.

  • MTT Addition:

    • Add MTT reagent to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = 100 x (Absorbance of Treated Cells / Absorbance of Control Cells)

Visualizations

Oxalate_Cytotoxicity_Pathway Oxalate Oxalate Exposure COM Calcium Oxalate Monohydrate (COM) Crystal Formation Oxalate->COM Mitochondria Mitochondrial Dysfunction Oxalate->Mitochondria IL10 Altered IL-10 Signaling Oxalate->IL10 MembraneDamage Plasma Membrane Damage COM->MembraneDamage Necrosis Necrosis MembraneDamage->Necrosis ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis ROS->Apoptosis ROS->Necrosis Cytotoxicity Cell Death & Cytotoxicity Apoptosis->Cytotoxicity Necrosis->Cytotoxicity

Caption: Signaling pathways involved in oxalate-induced cytotoxicity.

Experimental_Workflow Start Start: Seed Cells in 96-well plate Treatment Treat cells with: - Control (Vehicle) - ST1936 alone - Oxalate alone - Oxalate + ST1936 Start->Treatment Incubate Incubate for 24-48 hours Treatment->Incubate Assay Perform Cytotoxicity Assay Incubate->Assay LDH LDH Assay (Measures Cytotoxicity) Assay->LDH MTT MTT Assay (Measures Viability) Assay->MTT Analysis Data Analysis: - Calculate % Cytotoxicity - Calculate % Viability LDH->Analysis MTT->Analysis Conclusion Conclusion: Does ST1936 modulate oxalate-induced cytotoxicity? Analysis->Conclusion

Caption: Experimental workflow for assessing ST1936's effect on cytotoxicity.

References

Technical Support Center: Controlling for Off-Target Affinities of S1P5 Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing sphingosine-1-phosphate receptor 5 (S1P5) modulators with known moderate affinities for other S1P receptor subtypes. The following information is tailored to a hypothetical S1P5 agonist, HSA-1936 , to illustrate common challenges and provide actionable solutions for ensuring experimental validity.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target receptors for our S1P5 agonist, HSA-1936, and why is this a concern?

A1: HSA-1936 is a potent agonist for the S1P5 receptor. However, it exhibits moderate affinity for other S1P receptor subtypes, particularly S1P1 and S1P3. This cross-reactivity is a significant concern because S1P receptors are often co-expressed in various tissues and can trigger overlapping or distinct signaling pathways.[1] Uncontrolled off-target binding can lead to misinterpretation of experimental results, making it difficult to attribute a biological response solely to S1P5 activation.[1] For instance, while S1P5 is primarily coupled to Gαi, S1P3 can also couple to Gαq and Gα12/13, initiating different downstream events.[2]

Q2: How can I experimentally determine the selectivity profile of my S1P5 modulator?

A2: A comprehensive approach combining binding and functional assays is crucial for defining the selectivity of your compound. The gold standard is to perform radioligand competition binding assays across all five S1P receptor subtypes (S1P1-5) to determine the binding affinity (Ki) for each.[1] Following this, functional assays such as GTPγS binding or second messenger assays (e.g., cAMP inhibition for Gi-coupled receptors) should be conducted to measure the potency (EC50) and efficacy at each receptor.[1]

Q3: My cell line expresses multiple S1P receptors. How can I isolate the effects of S1P5 activation?

A3: To dissect the specific contribution of S1P5, several strategies can be employed:

  • Pharmacological Blockade: Pre-treat your cells with selective antagonists for the off-target receptors (e.g., a selective S1P1 antagonist) before applying HSA-1936. If the observed effect is diminished or abolished, it indicates the involvement of the blocked receptor.

  • Genetic Knockdown/Knockout: Utilize cell lines where the genes for the off-target receptors have been knocked out or use techniques like siRNA or CRISPR/Cas9 to knock down their expression. This provides a cleaner system to study the specific effects of S1P5 activation.

  • Use of Cell Lines with Defined Receptor Expression: Whenever possible, use engineered cell lines that express only the S1P5 receptor or have very low to no expression of other S1P subtypes.

Troubleshooting Guides

Scenario 1: Inconsistent results in functional assays.

  • Problem: You observe high variability in your functional assay results when using HSA-1936.

  • Possible Cause: The relative expression levels of S1P receptor subtypes may vary between cell passages or batches, leading to different contributions from off-target effects.

  • Troubleshooting Steps:

    • Characterize Receptor Expression: Regularly perform qPCR or Western blotting to confirm the expression profile of S1P receptors in your cell line across different passages.

    • Use Low Passage Numbers: Standardize your experiments to use cells within a narrow and low passage number range.

    • Dose-Response Curve Analysis: A biphasic dose-response curve may indicate engagement of multiple receptors with different affinities. Analyze your curves carefully.

Scenario 2: Observed phenotype does not match known S1P5 signaling.

  • Problem: HSA-1936 induces a cellular response (e.g., calcium mobilization) that is not typically associated with the Gαi pathway of S1P5.

  • Possible Cause: This is likely due to the activation of an off-target receptor that couples to a different G protein, such as S1P3 coupling to Gαq, which triggers calcium release.[1]

  • Troubleshooting Steps:

    • Selective Antagonist Co-treatment: Use a selective S1P3 antagonist. If the calcium mobilization is blocked, it confirms this off-target effect.

    • Pathway-Specific Inhibitors: Use inhibitors for downstream signaling molecules of the suspected off-target pathway (e.g., a PLC inhibitor for the Gαq pathway) to see if the anomalous phenotype is reversed.

    • Measure Multiple Readouts: Assess signaling through different pathways simultaneously (e.g., measure both cAMP levels and intracellular calcium) to get a clearer picture of which receptors are being activated.

Data Presentation

Table 1: Binding Affinity and Functional Potency of HSA-1936 at Human S1P Receptors

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM) in GTPγS Assay
S1P5 1.5 3.2
S1P175150
S1P2>1000>2000
S1P3120250
S1P4>1000>2000

Data are hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

  • Objective: To determine the binding affinity (Ki) of HSA-1936 for each of the five S1P receptor subtypes.

  • Methodology:

    • Membrane Preparation: Use cell membranes prepared from cell lines individually overexpressing each human S1P receptor subtype (S1P1-5).

    • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.5% fatty acid-free BSA, pH 7.4).

    • Competition Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³³P]S1P) and a range of concentrations of unlabeled HSA-1936.

    • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.

    • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of HSA-1936. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Binding Assay

  • Objective: To measure the functional potency (EC50) and efficacy of HSA-1936 at S1P receptors.

  • Methodology:

    • Membrane Preparation: As in the binding assay, use membranes from cells overexpressing each S1P receptor subtype.

    • Assay Buffer: Prepare an assay buffer containing HEPES, NaCl, MgCl2, saponin, and GDP.

    • Reaction Setup: Incubate the membranes with varying concentrations of HSA-1936.

    • Initiation: Start the reaction by adding [³⁵S]GTPγS.

    • Incubation: Incubate at 30°C for a specified time.

    • Termination and Filtration: Stop the reaction by rapid filtration over a filter plate.

    • Detection: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of HSA-1936 to determine the EC50 and Emax values.

Visualizations

S1P5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular HSA-1936 HSA-1936 S1P5 S1P5 HSA-1936->S1P5 G_protein Gi/o S1P5->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK G_protein->ERK Activation Akt Akt G_protein->Akt Activation cAMP cAMP AC->cAMP Production Cellular_Response Anti-proliferative effects, Oligodendrocyte survival ERK->Cellular_Response Akt->Cellular_Response

Caption: Simplified S1P5 signaling pathway.

Experimental_Workflow start Start: Compound HSA-1936 binding_assay Radioligand Competition Binding Assays (S1P1-5) start->binding_assay determine_ki Determine Ki for all S1P Receptor Subtypes binding_assay->determine_ki functional_assay GTPγS Functional Assays (S1P1-5) determine_ki->functional_assay determine_ec50 Determine EC50 and Emax for all S1P Subtypes functional_assay->determine_ec50 selectivity_profile Is compound selective for S1P5? determine_ec50->selectivity_profile yes Proceed with In Vitro/In Vivo Models selectivity_profile->yes Yes no Implement Control Strategies selectivity_profile->no No end End yes->end no->end

Caption: Workflow for assessing S1P5 receptor selectivity.

Control_Logic cluster_controls Control Experiments observed_effect Observed Cellular Effect with HSA-1936 is_it_s1p5 Is the effect S1P5-mediated? observed_effect->is_it_s1p5 antagonist_block Co-treat with selective S1P1/S1P3 antagonists is_it_s1p5->antagonist_block Test genetic_knockdown Use S1P1/S1P3 knockdown/knockout cells is_it_s1p5->genetic_knockdown Test cell_line_select Use cell line expressing only S1P5 is_it_s1p5->cell_line_select Test conclusion_on_target Conclusion: Effect is ON-TARGET (S1P5-mediated) antagonist_block->conclusion_on_target Effect Persists conclusion_off_target Conclusion: Effect is OFF-TARGET (S1P1/S1P3-mediated) antagonist_block->conclusion_off_target Effect Blocked genetic_knockdown->conclusion_on_target Effect Persists genetic_knockdown->conclusion_off_target Effect Absent cell_line_select->conclusion_on_target Effect Present

References

refining experimental protocols for ST1936 oxalate microdialysis studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining experimental protocols for ST1936 oxalate (B1200264) microdialysis studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and visual diagrams to facilitate your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during your ST1936 oxalate microdialysis experiments.

Problem Potential Cause Recommended Solution
Low or No Detectable Oxalate in Dialysate 1. Low Extracellular Fluid (ECF) Concentration: The basal concentration of oxalate in the target brain region may be below the detection limit of your analytical method. 2. Poor Probe Recovery: Oxalate may not be efficiently crossing the dialysis membrane.[1] 3. Analytical Method Not Sensitive Enough: The assay used to quantify oxalate may lack the required sensitivity.[2]1. Optimize Analytical Method: Ensure your analytical method (e.g., LC-MS/MS) is validated and sensitive enough for low oxalate concentrations.[2] 2. Decrease Flow Rate: Reducing the perfusion flow rate increases the transit time of the perfusate in the probe, allowing more time for oxalate to diffuse across the membrane and into the dialysate.[1][3] 3. Use a Probe with a Longer Membrane: A larger membrane surface area can improve recovery, provided the target brain region can accommodate it.[1]
Inconsistent or Highly Variable Oxalate Levels 1. Variable Probe Placement: Minor differences in the stereotaxic coordinates of the probe implantation can lead to sampling from different microenvironments within the brain tissue. 2. Tissue Trauma: The insertion of the microdialysis probe can cause localized tissue damage, which may alter the neurochemical environment and affect results.[4] 3. Inconsistent In Vivo Recovery: The efficiency of the probe can change during the experiment due to factors like gliosis around the probe.1. Precise Stereotaxic Implantation: Use a stereotaxic frame for accurate and reproducible probe placement. Histologically verify the probe location after each experiment. 2. Allow for Equilibration: After probe implantation, allow for a sufficient equilibration period (e.g., 1-2 hours) for the tissue to stabilize before collecting baseline samples. 3. Determine In Vivo Recovery: Use methods like the "no-net-flux" technique to determine the in vivo recovery for each experiment to account for individual differences.[4]
Low Recovery of ST1936 (when using retrodialysis) 1. High Flow Rate: The perfusion flow rate may be too high, not allowing sufficient time for ST1936 to diffuse out of the probe and into the brain tissue.[3] 2. Incorrect Perfusate pH: The pH of the artificial cerebrospinal fluid (aCSF) may affect the solubility and stability of ST1936. 3. Non-Specific Binding: Hydrophobic compounds can bind to the tubing and other components of the microdialysis system, reducing the effective concentration delivered.[5]1. Optimize Flow Rate: Start with a lower flow rate (e.g., 0.5-1.0 µL/min) to maximize diffusion.[3] 2. Ensure Proper pH of Perfusate: Prepare fresh aCSF for each experiment and ensure the pH is appropriate for ST1936 stability and solubility. 3. System Passivation: For hydrophobic compounds, consider using strategies like surface coating or optimized materials for tubing to minimize non-specific binding.[5]
Air Bubbles in the System 1. Improperly Degassed Perfusate: Dissolved gases in the aCSF can come out of solution and form bubbles. 2. Loose Connections: Air can be introduced into the system through loose fittings between the syringe, tubing, and probe.1. Degas Perfusate: Thoroughly degas the aCSF before use by warming and/or vacuum. 2. Check all Connections: Ensure all connections are secure and leak-free before starting the perfusion.

Frequently Asked Questions (FAQs)

Q1: What is a typical flow rate for brain microdialysis?

A common flow rate for in vivo brain microdialysis is between 0.1 and 2.0 µL/min.[3][6][7] A typical starting point is often 1.0 µL/min.[1] The optimal rate is a trade-off: lower flow rates generally yield higher analyte recovery but provide lower temporal resolution, while higher flow rates offer better temporal resolution but with lower recovery.[1][3]

Q2: How do I determine the actual extracellular concentration of oxalate from my dialysate concentration?

The concentration of an analyte in the dialysate is a fraction of the true extracellular concentration. To determine the absolute concentration, you must calculate the in vivo recovery (or extraction efficiency) of your probe.[4] This can be done using several methods, including the "no-net-flux" method, where different known concentrations of the analyte are perfused through the probe to find the point where there is no net movement across the membrane.[4][8]

Q3: What is the mechanism of action of ST1936?

ST1936 is a selective serotonin-6 (5-HT6) receptor agonist. The 5-HT6 receptor is a G-protein coupled receptor that, upon activation, stimulates the Gαs protein, leading to the activation of adenylyl cyclase.[9][10] This increases intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[9][10] Downstream signaling can involve the phosphorylation of ERK (extracellular signal-regulated kinase) and can influence the mTOR pathway.[10][11][12]

Q4: What are the potential effects of oxalate in the brain?

High levels of oxalate can lead to the formation of calcium oxalate crystals in tissues, including the brain.[13] These crystals can cause localized inflammation, physical disruption of axonal transport, and may have direct toxic effects on mitochondria and other cellular components.[13]

Q5: What analytical methods are suitable for quantifying oxalate in microdialysate samples?

Due to the typically low concentrations in microdialysate, highly sensitive methods are required. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a highly suitable method for the quantification of oxalate in biological samples due to its high sensitivity and specificity.[2] Enzymatic assays and gas chromatography-mass spectrometry (GC-MS) have also been used.[2]

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Measuring Basal Oxalate Levels and the Effect of ST1936 Administration

This protocol outlines the procedure for implanting a microdialysis probe into a target brain region of a rodent, collecting dialysate samples to measure basal oxalate levels, and subsequently administering ST1936 to observe its effect.

Materials:

  • Microdialysis probes (e.g., 20 kDa molecular weight cutoff)

  • Guide cannula

  • Stereotaxic apparatus

  • Microinfusion pump

  • Fraction collector (refrigerated)

  • Artificial cerebrospinal fluid (aCSF), freshly prepared and degassed

  • ST1936 solution of desired concentration in aCSF

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Analytical system for oxalate quantification (e.g., LC-MS/MS)

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region.

    • Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement.

    • Allow the animal to recover from surgery for a predetermined period (e.g., 24-48 hours).

  • Microdialysis Probe Insertion and Equilibration:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

    • Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).

    • Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline.

  • Baseline Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for a baseline period of at least 60-90 minutes.

    • Store the collected samples at -80°C until analysis.

  • ST1936 Administration (via Retrodialysis):

    • Switch the perfusion medium from aCSF to aCSF containing a known concentration of ST1936.

    • Continue to collect dialysate samples at the same intervals to measure changes in oxalate concentration following ST1936 administration.

  • Sample Analysis:

    • Thaw the dialysate samples.

    • Quantify the concentration of oxalate in each sample using a validated analytical method.

  • Histological Verification:

    • At the end of the experiment, euthanize the animal and perfuse the brain.

    • Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.

Protocol 2: Determination of In Vitro Probe Recovery

This protocol is essential for characterizing the performance of your microdialysis probes before in vivo experiments.

Materials:

  • Microdialysis probe

  • Beaker or vial

  • Standard solution of oxalate in aCSF of a known concentration (Cext)

  • Microinfusion pump

  • Blank aCSF

Procedure:

  • Place the microdialysis probe in a beaker containing the standard oxalate solution.

  • Perfuse the probe with blank aCSF at the same flow rate you intend to use for your in vivo experiment (e.g., 1.0 µL/min).

  • Allow the system to equilibrate for approximately 30 minutes.

  • Collect several dialysate samples.

  • Measure the concentration of oxalate in the dialysate (Cdial).

  • Calculate the in vitro recovery using the following formula: Recovery (%) = (Cdial / Cext) x 100

Quantitative Data Summary

The following tables summarize key quantitative data relevant to microdialysis experiments.

Table 1: Typical Microdialysis Parameters

ParameterTypical RangeNotes
Flow Rate 0.1 - 2.0 µL/minInversely related to recovery.[3]
Probe Membrane Length 1 - 4 mmLonger membranes increase recovery but decrease spatial resolution.[3]
Molecular Weight Cutoff (MWCO) 20 - 100 kDaChoose based on the size of the analyte of interest.[14]
Sample Collection Interval 10 - 30 minDepends on the required temporal resolution and the volume needed for analysis.

Table 2: Example In Vitro Recovery Rates

AnalyteFlow Rate (µL/min)Membrane Length (mm)Approx. Recovery (%)Reference
Ethanol (B145695)2.02~18.7%[3]
Ethanol0.52~60.6%[3]
Ethanol0.12~95.6%[3]
Dopamine (B1211576)2.03~12.0%[15]
Serotonin2.03~15.0%[15]
Glucose0.3N/A>90%[14]

Note: Recovery rates are highly dependent on the specific probe, analyte, and experimental conditions. These values are for illustrative purposes.

Visualizations

Signaling Pathway

ST1936_Signaling_Pathway ST1936 ST1936 HTR6 5-HT6 Receptor ST1936->HTR6 Gas Gαs HTR6->Gas Activates Fyn Fyn HTR6->Fyn Interacts AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Phosphorylates CREB CREB PKA->CREB Phosphorylates Fyn->ERK Phosphorylates mTOR mTOR Pathway ERK->mTOR Activates Gene Gene Transcription (Cognitive Function) mTOR->Gene CREB->Gene Modulates

Caption: 5-HT6 Receptor Signaling Cascade

Experimental Workflow

Microdialysis_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment a1 Probe Construction & In Vitro Recovery Test b1 Probe Insertion & System Connection a1->b1 a2 Guide Cannula Implantation Surgery a3 Animal Recovery (24-48h) a2->a3 a3->b1 b2 Equilibration (aCSF Perfusion, 1-2h) b1->b2 b3 Baseline Sampling (Oxalate Measurement) b2->b3 b4 Switch to ST1936 (Retrodialysis) b3->b4 b5 Experimental Sampling (Oxalate Measurement) b4->b5 c1 Sample Analysis (e.g., LC-MS/MS) b5->c1 c2 Histological Verification of Probe Placement b5->c2 c3 Data Analysis c1->c3 c2->c3

Caption: this compound Microdialysis Workflow

References

Validation & Comparative

A Comparative Analysis of the 5-HT6 Receptor Agonists: ST1936 Oxalate and WAY-181187

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent 5-HT₆ receptor agonists, ST1936 oxalate (B1200264) and WAY-181187. The information is compiled from preclinical studies to assist researchers in selecting the appropriate tool compound for their investigations into the role of the 5-HT₆ receptor in various physiological and pathological processes.

Pharmacological Profile and Efficacy

Both ST1936 oxalate and WAY-181187 are potent and selective agonists for the serotonin (B10506) 6 (5-HT₆) receptor, a G protein-coupled receptor almost exclusively expressed in the central nervous system.[1][2] Activation of the 5-HT₆ receptor is known to modulate the activity of multiple neurotransmitter systems, including GABA, glutamate, dopamine (B1211576), and norepinephrine.[1][3][4]

WAY-181187 is characterized as a full agonist at the human 5-HT₆ receptor.[5][6] In vivo studies have demonstrated that administration of WAY-181187 leads to an increase in extracellular GABA concentrations in brain regions such as the frontal cortex, hippocampus, striatum, and amygdala.[3][5][6] This effect is thought to be mediated by the localization of 5-HT₆ receptors on GABAergic interneurons.[7] Concurrently, WAY-181187 has been shown to produce a modest decrease in cortical dopamine and serotonin levels.[3][5][6] These neurochemical alterations are associated with its observed efficacy in animal models of obsessive-compulsive disorder (OCD), anxiety, and depression.[1]

This compound is also a high-affinity 5-HT₆ receptor agonist. Its activation of the receptor has been shown to stimulate downstream signaling pathways, including an increase in intracellular Ca²⁺ concentration and the phosphorylation of Fyn kinase and ERK1/2. Similar to WAY-181187, ST1936 has been investigated for its potential therapeutic effects, with some studies exploring its impact on the electrical activity of mesencephalic dopaminergic neurons.[8]

Quantitative Comparison of In Vitro Pharmacology

The following table summarizes the key in vitro pharmacological parameters for this compound and WAY-181187, providing a direct comparison of their binding affinities and functional potencies at the human 5-HT₆ receptor.

ParameterThis compoundWAY-181187Reference
Binding Affinity (Ki) at human 5-HT₆ Receptor 13 nM2.2 nM[5]
Functional Potency (EC₅₀) Not explicitly stated6.6 nM[5]
Intrinsic Efficacy (Eₘₐₓ) Not explicitly stated93% (Full Agonist)[5]
Receptor Selectivity High selectivity for 5-HT₆ over 5-HT₇ (Ki = 168 nM) and 5-HT₂B (Ki = 245 nM). Moderate affinity for α₂ adrenergic receptors (Ki = 300 nM).>60-fold selectivity over a range of other receptors, including other 5-HT subtypes.[3]

Comparison of In Vivo Neurochemical Effects

This table outlines the observed in vivo effects of this compound and WAY-181187 on key neurotransmitter levels in the brain, as determined by microdialysis studies in rats.

NeurotransmitterEffect of this compoundEffect of WAY-181187Brain RegionReference
GABA Data not available in provided search results↑ (Significant increase)Frontal Cortex, Hippocampus, Striatum, Amygdala[3][5][6]
Dopamine Data not available in provided search results↓ (Modest decrease)Frontal Cortex[3][5][6]
Serotonin (5-HT) Data not available in provided search results↓ (Modest decrease)Frontal Cortex[3][5]
Glutamate Data not available in provided search resultsNo change in basal levels; attenuates stimulated releaseFrontal Cortex; Hippocampal Slices[5]
Norepinephrine Data not available in provided search resultsNo changeFrontal Cortex[5]

Signaling Pathways and Experimental Workflow

Signaling Pathway of 5-HT₆ Receptor Agonists

The following diagram illustrates the principal signaling cascade initiated by the activation of the 5-HT₆ receptor by agonists such as this compound and WAY-181187. This receptor is canonically coupled to Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Additionally, evidence suggests coupling to other downstream effectors.

5-HT6_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound / WAY-181187 Receptor 5-HT6 Receptor Agonist->Receptor Gs Gs Protein Receptor->Gs Ca ↑ [Ca²⁺]i Receptor->Ca ST1936 specific Fyn Fyn Kinase Phosphorylation Receptor->Fyn ST1936 specific ERK ERK1/2 Activation Receptor->ERK ST1936 specific AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Modulation of Neurotransmission (e.g., ↑ GABA release) PKA->Cellular_Response Ca->Cellular_Response Fyn->Cellular_Response ERK->Cellular_Response Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analysis_phase Ex Vivo Analysis cluster_data_phase Data Interpretation Animal_Model Animal Model (e.g., Rat) Drug_Admin Compound Administration (e.g., s.c. or p.o.) Animal_Model->Drug_Admin Microdialysis In Vivo Microdialysis (e.g., Frontal Cortex) Drug_Admin->Microdialysis Behavioral Behavioral Testing (e.g., Conditioned Response) Drug_Admin->Behavioral Sample_Collection Collection of Dialysate Samples Microdialysis->Sample_Collection Data_Analysis Statistical Analysis Behavioral->Data_Analysis HPLC Neurotransmitter Analysis (e.g., HPLC-ECD) Sample_Collection->HPLC HPLC->Data_Analysis Conclusion Efficacy Assessment Data_Analysis->Conclusion

References

A Comparative Analysis of ST1936 Oxalate and WAY-208466 in Preclinical Models of Cognition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – In the landscape of cognitive enhancement research, the serotonin (B10506) 5-HT6 receptor has emerged as a promising target. This guide provides a detailed comparison of two selective 5-HT6 receptor agonists, ST1936 oxalate (B1200264) and WAY-208466, based on available preclinical data. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacological profiles and cognitive effects of these compounds in animal models.

At a Glance: ST1936 Oxalate vs. WAY-208466

FeatureThis compoundWAY-208466
Primary Target 5-HT6 Receptor Agonist5-HT6 Receptor Agonist
Binding Affinity (Ki) ~28.8 nM (human 5-HT6)~4.8 nM (human 5-HT6)
Functional Activity Full AgonistFull Agonist
Cognitive Effects Data not available in common cognitive testsImproved short- and long-term memory in passive avoidance tests
Mechanism of Action Increases intracellular Ca2+, Fyn kinase phosphorylation, and ERK1/2 activationModulates GABA and glutamate (B1630785) transmission; inhibits glutamate release

In-Depth Pharmacological Profiles

This compound is a high-affinity and selective 5-HT6 receptor agonist. In vitro studies have demonstrated its ability to act as a full agonist at human 5-HT6 receptors, stimulating downstream signaling cascades including an increase in intracellular calcium concentration, phosphorylation of Fyn kinase, and activation of ERK1/2.[1] While its in vitro profile is well-characterized, there is a notable lack of publicly available data on its efficacy in established animal models of cognition such as the Novel Object Recognition (NOR), Morris Water Maze (MWM), or Passive Avoidance (PA) tasks.

WAY-208466 is another potent and selective full agonist of the 5-HT6 receptor.[2] Preclinical research has provided more extensive insights into its in vivo effects. Studies have shown that WAY-208466 can modulate neurotransmitter systems, notably by preferentially elevating cortical GABA levels and attenuating stimulated glutamate release.[2][3] This neurochemical profile is linked to its observed behavioral effects. In animal models, WAY-208466 has demonstrated pro-cognitive properties, particularly in fear-based memory tasks.

Performance in Animal Models of Cognition

A direct head-to-head comparison of this compound and WAY-208466 in the same cognitive paradigms is not available in the current literature. However, data from independent studies on WAY-208466 provide a benchmark for its potential efficacy.

Passive Avoidance Test

The passive avoidance test is a widely used paradigm to assess learning and memory, particularly fear-motivated memory. In this test, animals learn to avoid a dark compartment where they previously received a mild foot shock.

WAY-208466 in the Passive Avoidance Test:

Animal ModelDosingKey FindingsReference
Mice9 mg/kg, i.p.Improved both short-term (1h post-training) and long-term (24h post-training) memory, as indicated by increased latency to enter the dark compartment.[4][5]

Data for this compound in the passive avoidance test is not currently available in published literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

cluster_ST1936 This compound Signaling Pathway ST1936 This compound Receptor_ST 5-HT6 Receptor ST1936->Receptor_ST Binds to G_Protein_ST Gαs Protein Receptor_ST->G_Protein_ST Activates Fyn_Kinase Fyn Kinase Phosphorylation Receptor_ST->Fyn_Kinase Leads to Ca_Influx Intracellular Ca²⁺ Increase Receptor_ST->Ca_Influx Induces AC_ST Adenylyl Cyclase G_Protein_ST->AC_ST Stimulates cAMP_ST cAMP AC_ST->cAMP_ST Produces ERK12 ERK1/2 Activation Fyn_Kinase->ERK12 Regulates

Caption: Downstream signaling cascade of this compound upon binding to the 5-HT6 receptor.

cluster_WAY WAY-208466 Neurochemical Effects WAY WAY-208466 Receptor_WAY 5-HT6 Receptor WAY->Receptor_WAY Activates GABA Cortical GABA Levels Receptor_WAY->GABA Increases Glutamate Stimulated Glutamate Release Receptor_WAY->Glutamate Attenuates

Caption: Neurochemical modulation by WAY-208466 through 5-HT6 receptor activation.

cluster_PA Passive Avoidance Experimental Workflow start Start training Training Phase: Mouse placed in light compartment. Enters dark compartment, receives foot shock. start->training delay Retention Interval (e.g., 1h or 24h) training->delay testing Testing Phase: Mouse placed in light compartment. Latency to enter dark compartment is measured. delay->testing end End testing->end

Caption: Standard experimental protocol for the passive avoidance test in mice.

Experimental Protocols

Passive Avoidance Test Protocol (for Mice)

This protocol is a generalized procedure for the passive avoidance test.

  • Apparatus: A two-compartment apparatus with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Training (Acquisition Phase):

    • A mouse is placed in the light compartment.

    • After a brief habituation period, the door to the dark compartment is opened.

    • When the mouse enters the dark compartment, the door closes, and a brief, mild foot shock (e.g., 0.2-0.5 mA for 2 seconds) is delivered.

    • The mouse is then returned to its home cage.

  • Testing (Retention Phase):

    • After a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), the mouse is returned to the light compartment.

    • The door to the dark compartment is opened, and the latency to enter the dark compartment is recorded.

    • A longer latency to enter the dark compartment is indicative of better memory of the aversive stimulus.

Conclusion

Both this compound and WAY-208466 are potent and selective 5-HT6 receptor agonists with distinct, well-documented in vitro pharmacological profiles. WAY-208466 has demonstrated pro-cognitive effects in animal models of fear-based memory. The lack of publicly available in vivo cognitive data for this compound currently prevents a direct comparative assessment of their efficacy in enhancing cognition. Further research is warranted to evaluate this compound in established behavioral paradigms to fully understand its potential as a cognitive enhancer and to draw more definitive comparisons with other 5-HT6 receptor agonists like WAY-208466. This guide will be updated as new data becomes available.

References

A Comparative Guide to the 5-HT6 Receptor Selectivity of ST1936 Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of ST1936 oxalate's selectivity for the serotonin (B10506) 6 (5-HT6) receptor against other notable 5-HT6 receptor ligands. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of binding affinities, experimental protocols, and signaling pathways.

Introduction to ST1936 Oxalate (B1200264) and 5-HT6 Receptor Antagonism

This compound is recognized as a high-affinity agonist for the 5-HT6 receptor.[1] The 5-HT6 receptor, primarily expressed in the central nervous system, is a key target in the development of therapeutics for cognitive disorders. The modulation of this receptor by selective ligands can influence various signaling pathways, making the validation of a compound's selectivity crucial for predicting its pharmacological effects and potential off-target interactions. This guide will delve into the selectivity profile of this compound and compare it with other well-characterized 5-HT6 receptor antagonists.

Comparative Analysis of Receptor Binding Affinity

The selectivity of a compound is determined by its binding affinity to the target receptor relative to other receptors. The following tables summarize the available quantitative data (Ki in nM) for this compound and a selection of alternative 5-HT6 receptor ligands. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity Profile of this compound

ReceptorKi (nM)
Human 5-HT613[1], 28.8[2]
Human 5-HT7168[1]
Human 5-HT2B245[1]
Human 5-HT1AModerate Affinity
Human α2 Adrenergic300[1]
Adrenergic α receptorsModerate Affinity

Table 2: Binding Affinity of Alternative 5-HT6 Receptor Ligands

Compound5-HT6 Ki (nM)Notes on Selectivity
SB-271046~1Reported to have over 200-fold selectivity for the human 5-HT6 receptor compared to 55 other receptors, enzymes, and ion channels.
Ro 04-679047An inverse agonist/antagonist at the 5-HT6 receptor.
WAY-1811872.2A potent and selective 5-HT6 receptor agonist with greater than 60-fold selectivity over several other receptors.
E-68011A potent partial agonist at the 5-HT6 receptor.
E-68370.2A potent partial agonist at the 5-HT6 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the selectivity and functional activity of 5-HT6 receptor ligands.

Radioligand Binding Assay for 5-HT6 Receptor

This assay is a fundamental method for determining the binding affinity of a test compound to a specific receptor.

1. Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [3H]-LSD (lysergic acid diethylamide) with a specific activity of approximately 80 Ci/mmol.

  • Test Compounds: this compound and other comparison compounds.

  • Non-specific Binding Control: 10 µM Methiothepin.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

2. Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard method like the Bradford assay. Dilute the membranes to a final concentration of 10-20 µg of protein per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of binding buffer, 50 µL of [3H]-LSD (final concentration ~1-2 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM Methiothepin, 50 µL of [3H]-LSD, and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of the test compound at various concentrations (serial dilutions from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [3H]-LSD, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail to each vial, and allow them to soak for at least 4 hours in the dark. Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This assay measures the functional activity of a compound by quantifying its effect on the downstream signaling of the 5-HT6 receptor, which is canonically coupled to the Gs protein and stimulates cyclic AMP (cAMP) production.

1. Materials:

  • Cell Line: HEK293 cells stably expressing the human 5-HT6 receptor.

  • Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Agonist: Serotonin (5-HT).

  • Test Compounds: this compound and other comparison compounds.

  • cAMP Detection Kit: A commercial kit, for example, one based on Homogeneous Time-Resolved Fluorescence (HTRF).

2. Procedure:

  • Cell Preparation: Culture cells to approximately 80% confluency. On the day of the assay, harvest the cells, centrifuge, and resuspend them in the assay buffer at a desired density (e.g., 1 x 10^6 cells/mL).

  • Assay Setup (in a 384-well plate):

    • Dispense a specific number of cells (e.g., 5,000 cells) into each well.

    • Add the test compounds at various concentrations.

    • For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.

    • Add serotonin at a concentration that elicits a submaximal response (e.g., EC80) to stimulate cAMP production.

    • Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 tracer and anti-cAMP Cryptate antibody) according to the manufacturer's protocol.

  • Plate Reading: After a final incubation period (typically 60 minutes at room temperature, protected from light), read the plate on an HTRF-compatible reader.

3. Data Analysis:

  • The HTRF signal is expressed as a ratio of the acceptor (665 nm) and donor (620 nm) fluorescence intensities.

  • For agonists, plot the HTRF ratio against the logarithm of the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

  • For antagonists, plot the inhibition of the agonist-induced signal against the logarithm of the antagonist concentration to determine the IC50.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the 5-HT6 receptor signaling pathway and a typical experimental workflow for assessing compound selectivity.

G cluster_membrane Cell Membrane Receptor 5-HT6 Receptor Gs Gαs Receptor->Gs Activates Fyn Fyn Kinase Receptor->Fyn Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP Serotonin Serotonin / ST1936 Serotonin->Receptor Binds to PKA Protein Kinase A cAMP->PKA Activates Cognition Modulation of Cognitive Function PKA->Cognition ERK ERK1/2 Fyn->ERK Phosphorylates ERK->Cognition

Caption: 5-HT6 Receptor Signaling Pathways.

G cluster_prep Preparation cluster_assay Binding Assay cluster_sep Separation & Measurement cluster_analysis Data Analysis A1 Prepare Receptor Membranes (e.g., HEK293-5HT6) B1 Incubate Membranes with Radioligand and Test Compound A1->B1 A2 Prepare Radioligand (e.g., [3H]-LSD) A2->B1 A3 Prepare Test Compounds (ST1936 & Alternatives) A3->B1 C1 Rapid Filtration to Separate Bound and Free Ligand B1->C1 C2 Scintillation Counting of Bound Radioactivity C1->C2 D1 Calculate Specific Binding C2->D1 D2 Generate Competition Curves (IC50 Determination) D1->D2 D3 Calculate Ki Values for Each Compound D2->D3

Caption: Experimental Workflow for Selectivity Profiling.

Conclusion

Based on the available data, this compound is a high-affinity 5-HT6 receptor agonist with moderate affinity for 5-HT7, 5-HT2B, 5-HT1A, and α-adrenergic receptors.[1][2] In comparison, antagonists like SB-271046 have demonstrated a more extensively characterized and higher degree of selectivity for the 5-HT6 receptor over a broad range of other molecular targets. The provided experimental protocols offer a standardized framework for conducting in-house selectivity and functional activity studies. For a more definitive comparison, a head-to-head analysis of this compound against a comprehensive panel of receptors, identical to that used for characterizing alternative compounds, would be necessary. This would provide a more complete and objective assessment of its selectivity profile.

References

Cross-Validation of ST1936's 5-HT6 Receptor Agonism with a 5-HT6 Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological effects of ST1936, a selective 5-HT6 receptor agonist, and a representative 5-HT6 receptor antagonist. It is intended for researchers, scientists, and drug development professionals interested in the cross-validation of these compounds and their divergent effects on cellular signaling and physiological outcomes.

A Note on "Oxalate": It is crucial to clarify that in "ST1936 oxalate (B1200264)," oxalate is the salt form of the ST1936 compound, used to improve its stability and solubility for experimental use.[1][2] The primary pharmacological activity of ST1936 is as a 5-HT6 receptor agonist, and the oxalate component does not contribute to its mechanism of action at this receptor. Therefore, this guide will focus on the cross-validation of the effects of the 5-HT6 agonist (ST1936) with those of a 5-HT6 antagonist.

Data Presentation: Comparative Effects of ST1936 and a 5-HT6 Antagonist

The following table summarizes the quantitative and qualitative effects of ST1936 and a representative 5-HT6 antagonist on various biological parameters.

ParameterST1936 (5-HT6 Agonist)5-HT6 Antagonist (e.g., SB-271046)
Receptor Binding High affinity for human 5-HT6 receptors (Ki = 13 nM).High affinity for human 5-HT6 receptors; blocks agonist binding.
cAMP Production Stimulates cAMP production.[3]Blocks agonist-induced cAMP production.
ERK1/2 Phosphorylation Increases phosphorylation of ERK1/2.[4]Can also increase pERK1/2 levels, suggesting a pathway independent of adenylate cyclase.[4][5]
Fyn Kinase Phosphorylation Increases phosphorylation of Fyn kinase.Effects on Fyn kinase are less clear and may be context-dependent.
Intracellular Ca2+ Increases intracellular Ca2+ concentration.Blocks agonist-induced Ca2+ increase.
Neurotransmitter Release Modulates dopaminergic neuron activity in the VTA.Increases acetylcholine (B1216132) and glutamate (B1630785) release.[6][7]
Cognitive Function Proposed to have potential in treating cognitive dysfunction.[8]Generally considered to have pro-cognitive effects.[3][4][6]
Behavioral Models Prevents the development of escape deficit in stress models.[9]Reverses scopolamine-induced deficits in working memory.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Radioligand Binding Assay for 5-HT6 Receptor Affinity
  • Objective: To determine the binding affinity (Ki) of ST1936 and a 5-HT6 antagonist for the human 5-HT6 receptor.

  • Materials: Membranes from cells stably expressing the human 5-HT6 receptor, [3H]-LSD (radioligand), ST1936, 5-HT6 antagonist, scintillation fluid, and a scintillation counter.

  • Protocol:

    • Prepare a series of dilutions of the test compounds (ST1936 and the antagonist).

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-LSD and the varying concentrations of the test compounds.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

ERK1/2 Phosphorylation Assay (Western Blot)
  • Objective: To measure the effect of ST1936 and a 5-HT6 antagonist on the phosphorylation of ERK1/2.

  • Materials: Cell line expressing 5-HT6 receptors, ST1936, 5-HT6 antagonist, cell lysis buffer, primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2), secondary antibody (HRP-conjugated), and chemiluminescent substrate.

  • Protocol:

    • Culture cells to an appropriate confluency.

    • Treat the cells with ST1936, the 5-HT6 antagonist, or a combination for a specified time.

    • Lyse the cells and collect the protein lysates.

    • Determine protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against phospho-ERK1/2 overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

    • Quantify the band intensities to determine the change in ERK1/2 phosphorylation.

In Vivo Microdialysis for Neurotransmitter Release
  • Objective: To measure the effect of ST1936 and a 5-HT6 antagonist on the extracellular levels of acetylcholine and glutamate in a specific brain region (e.g., hippocampus).

  • Materials: Anesthetized rats, stereotaxic apparatus, microdialysis probes, perfusion pump, artificial cerebrospinal fluid (aCSF), ST1936, 5-HT6 antagonist, and an HPLC system for neurotransmitter analysis.

  • Protocol:

    • Implant a microdialysis probe into the target brain region of the anesthetized rat using a stereotaxic apparatus.

    • Perfuse the probe with aCSF at a constant flow rate.

    • Collect baseline dialysate samples.

    • Administer ST1936 or the 5-HT6 antagonist systemically (e.g., via intraperitoneal injection).

    • Continue to collect dialysate samples at regular intervals.

    • Analyze the concentration of acetylcholine and glutamate in the dialysate samples using HPLC with electrochemical or fluorescence detection.

    • Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.

Visualizations

Signaling Pathways of 5-HT6 Receptor Modulation

G cluster_membrane Cell Membrane receptor 5-HT6 Receptor g_protein Gs Protein receptor->g_protein Activates fyn Fyn Kinase receptor->fyn Activates serotonin Serotonin serotonin->receptor Binds & Activates st1936 ST1936 (Agonist) st1936->receptor Binds & Activates antagonist 5-HT6 Antagonist antagonist->receptor Binds & Blocks neurotransmitter_release Increased Acetylcholine & Glutamate Release antagonist->neurotransmitter_release Leads to ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates erk ERK1/2 fyn->erk Activates erk->creb Phosphorylates gene_transcription Gene Transcription (Cognition, Plasticity) creb->gene_transcription

Caption: Divergent signaling of 5-HT6 receptor agonists and antagonists.

Experimental Workflow for Cross-Validation

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Hypothesis: ST1936 and a 5-HT6 antagonist have opposing effects. binding_assay Receptor Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., cAMP, pERK) start->functional_assay microdialysis Microdialysis (Neurotransmitter Release) start->microdialysis behavioral_model Behavioral Model (e.g., Morris Water Maze) start->behavioral_model data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assay->data_analysis microdialysis->data_analysis behavioral_model->data_analysis conclusion Conclusion: Cross-validation of opposing mechanisms at the 5-HT6 receptor. data_analysis->conclusion

References

A Comparative Analysis of ST1936 Oxalate and E-6801 on Memory Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two investigational compounds, ST1936 oxalate (B1200264) and E-6801, and their effects on memory formation. Both compounds are selective agonists for the serotonin (B10506) 6 (5-HT6) receptor, a promising target for cognitive enhancement. This document synthesizes available preclinical data to objectively compare their pharmacological profiles, efficacy in memory-related tasks, and underlying mechanisms of action.

Compound Overview and Mechanism of Action

Both ST1936 and E-6801 exert their effects primarily through the activation of the 5-HT6 receptor. The 5-HT6 receptor is predominantly expressed in brain regions crucial for learning and memory, including the hippocampus and cortex. Its activation is known to modulate the activity of multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are pivotal for cognitive processes.

ST1936 , also known as 2-methyl-5-chloro-N,N-dimethyltryptamine, is a tryptamine (B22526) derivative that acts as a selective 5-HT6 receptor agonist.[1] In animal studies, it has been shown to increase dopamine (B1211576) and noradrenaline signaling and has demonstrated antidepressant-like effects.[1][2]

E-6801 is another potent and selective 5-HT6 receptor agonist. Research indicates that it improves recognition memory by modulating both cholinergic and glutamatergic neurotransmission.[3]

Quantitative Data Comparison

The following tables summarize the key quantitative data for ST1936 oxalate and E-6801 based on available preclinical studies.

Table 1: Receptor Binding Affinity

CompoundReceptor TargetBinding Affinity (Ki)SpeciesReference
ST19365-HT613 nMNot Specified[1]
ST19365-HT2BWeaker actionNot Specified[1]
ST19365-HT7Weaker actionNot Specified[1]
E-68015-HT6Not explicitly stated in provided abstractsRat[3]

Table 2: Efficacy in Preclinical Memory Models

CompoundAnimal ModelMemory TaskEffective Dose RangeKey FindingsReference
ST1936RatNot explicitly a memory task in the provided abstracts, but showed antidepressant and anti-anhedonic effects.10-30 mg/kgPrevented stress-induced decreases in appetitive behavior.[4]
E-6801RatNovel Object Recognition1.25-10 mg/kg (i.p.)Dose-dependently increased novel object exploration, indicating memory enhancement.[3]
E-6801RatScopolamine-induced memory impairment2.5 and 5 mg/kgAs effective as donepezil (B133215) in reversing scopolamine-induced deficits in object recognition.[3]
E-6801RatConditioned Emotion Response2.5 mg/kg (i.p.)Reversed scopolamine- and MK-801-induced reduction in freezing behavior, indicating improved associative learning.[5]

Experimental Protocols

Novel Object Recognition (as per Kendall et al., 2011 for E-6801)

This task assesses recognition memory in rodents.

  • Habituation: Rats are individually habituated to an empty testing arena for a set period over several days.

  • Training (T1): On the test day, each rat is placed in the arena containing two identical objects and allowed to explore for a predetermined time (e.g., 3 minutes).

  • Inter-trial Interval (ITI): The rat is returned to its home cage for a specific duration (e.g., 4 hours to induce natural forgetting, or a shorter interval for induced amnesia models).

  • Testing (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the novel and familiar objects is recorded.

  • Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher index indicates better recognition memory.

Conditioned Emotion Response (as per the 2012 study on E-6801)

This paradigm evaluates associative learning and memory.

  • Training: A neutral conditioned stimulus (CS), such as a light and tone, is paired with an aversive unconditioned stimulus (US), typically a mild foot shock. This pairing occurs in a specific context (the conditioning chamber).

  • Testing: 24 hours later, the rat is returned to the same conditioning chamber (contextual memory test). The amount of time the rat spends "freezing" (a species-specific fear response) is measured as an index of memory for the aversive association.

  • Drug Administration: The compound of interest (e.g., E-6801) can be administered before or after the training session to assess its effect on memory acquisition or consolidation, respectively. In studies of memory impairment, an amnestic agent like scopolamine (B1681570) or MK-801 is administered before training.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 5-HT6 Receptor Agonists in Memory Enhancement

G Proposed Signaling Pathway for 5-HT6 Receptor Agonist-Mediated Memory Enhancement ST1936 ST1936 / E-6801 HT6R 5-HT6 Receptor ST1936->HT6R activates AC Adenylate Cyclase HT6R->AC stimulates Neurotransmission Modulation of Cholinergic & Glutamatergic Neurotransmission HT6R->Neurotransmission cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription (e.g., for synaptic plasticity proteins) CREB->Gene Memory Enhanced Memory Formation Gene->Memory Neurotransmission->Memory

Caption: Proposed signaling cascade following 5-HT6 receptor activation.

Experimental Workflow for Novel Object Recognition Task

G Experimental Workflow: Novel Object Recognition cluster_0 Day 1-3 cluster_1 Test Day Habituation Habituation to Arena Drug Drug Administration (e.g., E-6801 or Vehicle) Training Training (T1) Two Identical Objects Drug->Training ITI Inter-Trial Interval (e.g., 4 hours) Training->ITI Testing Testing (T2) One Familiar, One Novel Object ITI->Testing Analysis Data Analysis (Discrimination Index) Testing->Analysis

Caption: Workflow for the Novel Object Recognition memory task.

Comparative Discussion

Both ST1936 and E-6801 are selective 5-HT6 receptor agonists, suggesting they share a fundamental mechanism of action for potential cognitive enhancement. The available data for E-6801 provides more direct evidence for its efficacy in established animal models of recognition and associative memory.[3][5] Studies with E-6801 have demonstrated its ability to enhance memory in unimpaired rodents and to reverse cognitive deficits induced by cholinergic and glutamatergic antagonists.[3][5] This positions E-6801 as a compound with a more extensively characterized pro-cognitive profile in the existing literature.

The research on ST1936, while confirming its potent 5-HT6 receptor agonism, has largely focused on its effects on mood-related behaviors, such as depression and anhedonia.[2] While these are relevant to overall cognitive function, direct evidence for its impact on specific memory domains like recognition or spatial memory is less documented in the provided search results.

The signaling pathway for 5-HT6 receptor agonists is generally understood to involve the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This cascade can lead to the phosphorylation of the CREB (cAMP response element-binding protein), a transcription factor crucial for synaptic plasticity and long-term memory formation. Furthermore, 5-HT6 receptor activation modulates the release of acetylcholine and glutamate, which is a key mechanism implicated in the pro-cognitive effects of E-6801.[3] It is highly probable that ST1936 engages similar downstream pathways due to its shared primary target.

Conclusion

This compound and E-6801 are both selective 5-HT6 receptor agonists with the potential to modulate cognitive function. E-6801 has a more established profile in preclinical models of memory, with demonstrated efficacy in enhancing recognition and associative memory. ST1936 has shown promise in models of depression and anhedonia, which are often comorbid with cognitive impairment.

For researchers and drug development professionals, E-6801 represents a compound with a stronger foundation of direct evidence for memory enhancement. Further head-to-head comparative studies are warranted to directly assess the relative potency and efficacy of these two compounds in a range of cognitive tasks. Future research should also aim to further elucidate the specific downstream signaling pathways and neurochemical systems modulated by ST1936 to better understand its potential as a cognitive enhancer.

References

Validating ST1936 Oxalate Agonist Activity: A Comparative Guide for a New Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the agonist activity of ST1936 oxalate (B1200264), a selective 5-HT6 receptor agonist, in a novel cell line. It offers a comparative analysis with alternative 5-HT6 agonists, detailed experimental protocols for key validation assays, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to ST1936 Oxalate and 5-HT6 Receptor Agonism

This compound is a high-affinity and selective agonist for the serotonin (B10506) 6 (5-HT6) receptor. The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is primarily expressed in the central nervous system and is a promising target for cognitive enhancement and the treatment of neuropsychiatric disorders. Agonism of the 5-HT6 receptor typically leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This initial signal triggers a cascade of downstream events, including the mobilization of intracellular calcium (Ca2+) and the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway.

Validating the agonist activity of this compound in a new cell line is a critical step in preclinical drug development. This process confirms the compound's mechanism of action and ensures the suitability of the new cell line as a model for further studies. This guide outlines the necessary steps and provides a comparative context for the obtained results.

Comparison of 5-HT6 Receptor Agonists

To provide a comprehensive evaluation of this compound's performance, it is essential to compare its activity with other known 5-HT6 receptor agonists. The following table summarizes key characteristics of this compound and two common alternatives, WAY-181187 and E-6801.

AgonistTargetReported EC50 in HEK293 cellsDownstream SignalingKey Features
This compound 5-HT6 ReceptorNot explicitly reported, but potent agonism demonstrated.cAMP↑, Ca2+↑, ERK1/2 Phosphorylation↑High affinity and selectivity for the 5-HT6 receptor.
WAY-181187 5-HT6 Receptor~5-10 nMcAMP↑, ERK1/2 Phosphorylation↑Well-characterized, potent, and selective 5-HT6 agonist.
E-6801 5-HT6 Receptor~10-20 nMcAMP↑Potent 5-HT6 agonist with demonstrated in vivo efficacy.

Experimental Protocols for Agonist Validation

To validate the agonist activity of this compound in a new cell line, a series of well-established in vitro assays should be performed. The following protocols are tailored for use with a human embryonic kidney (HEK293) cell line, a commonly used platform for studying GPCRs due to its robust growth and high transfection efficiency.

Cell Culture and Transfection

Objective: To establish a stable or transient cell line expressing the human 5-HT6 receptor.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Human 5-HT6 receptor expression plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

Protocol:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density of 2 x 10^5 cells per well in complete growth medium.

  • Transfection Complex Preparation:

    • In a sterile tube, dilute 2.5 µg of the 5-HT6 receptor plasmid DNA in 125 µL of Opti-MEM.

    • In a separate sterile tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.

    • Combine the diluted DNA and Lipofectamine 3000 solutions, mix gently, and incubate for 15 minutes at room temperature to allow complex formation.

  • Transfection: Add the 250 µL of the DNA-lipid complex dropwise to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with the functional assays.

cAMP Accumulation Assay

Objective: To measure the increase in intracellular cAMP levels following agonist stimulation.

Materials:

  • HEK293 cells expressing the 5-HT6 receptor

  • This compound, WAY-181187, E-6801

  • Forskolin (positive control)

  • cAMP assay kit (e.g., TR-FRET based)

  • 384-well white opaque plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer

Protocol:

  • Cell Seeding: Seed the transfected HEK293 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Agonist Preparation: Prepare serial dilutions of this compound and the other agonists in assay buffer.

  • Stimulation: Remove the culture medium and add the agonist solutions to the cells. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Measure the TR-FRET signal and plot the data as a dose-response curve to determine the EC50 value for each agonist.

Intracellular Calcium Mobilization Assay

Objective: To measure the transient increase in intracellular calcium concentration upon agonist stimulation.

Materials:

  • HEK293 cells expressing the 5-HT6 receptor

  • This compound, WAY-181187, E-6801

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic read capabilities

Protocol:

  • Cell Seeding: Seed the transfected HEK293 cells into a 96-well plate and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium, wash the cells with HBSS, and add the loading solution to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Agonist Addition: Prepare serial dilutions of the agonists.

  • Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence for 10-20 seconds, then inject the agonist solutions and continue recording the fluorescence signal for an additional 2-3 minutes.

  • Data Analysis: The increase in fluorescence intensity over baseline indicates calcium mobilization. Plot the peak fluorescence change as a function of agonist concentration to determine the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To detect the phosphorylation of ERK1/2 as a downstream indicator of 5-HT6 receptor activation.

Materials:

  • HEK293 cells expressing the 5-HT6 receptor

  • This compound

  • Serum-free DMEM

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Cell Treatment:

    • Seed transfected HEK293 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours in serum-free DMEM.

    • Treat the cells with varying concentrations of this compound for 5-15 minutes at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the level of ERK1/2 phosphorylation as a ratio of phospho-ERK1/2 to total-ERK1/2.

Visualizing the Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_setup Cell Line Preparation cluster_assays Functional Assays cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfection with 5-HT6 Receptor Plasmid HEK293->Transfection cAMP cAMP Accumulation Assay Transfection->cAMP Seed cells Calcium Calcium Mobilization Assay Transfection->Calcium Seed cells ERK ERK1/2 Phosphorylation Assay (Western Blot) Transfection->ERK Seed cells EC50_cAMP EC50 Determination (cAMP) cAMP->EC50_cAMP EC50_Ca EC50 Determination (Calcium) Calcium->EC50_Ca pERK_Quant pERK/Total ERK Ratio ERK->pERK_Quant Validation Agonist Activity Validation EC50_cAMP->Validation EC50_Ca->Validation pERK_Quant->Validation

Caption: Experimental workflow for validating 5-HT6 agonist activity.

Gq_Signaling_Pathway Agonist This compound Receptor 5-HT6 Receptor Agonist->Receptor G_protein Gαq Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: 5-HT6 Receptor Gq-mediated signaling pathway.

Gs_Signaling_Pathway Agonist This compound Receptor 5-HT6 Receptor Agonist->Receptor G_protein Gαs Receptor->G_protein activates Fyn Fyn Kinase Receptor->Fyn activates AC Adenylyl Cyclase (AC) G_protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_expression Gene Expression CREB->Gene_expression regulates ERK ERK1/2 Phosphorylation Fyn->ERK

Caption: 5-HT6 Receptor Gs-mediated signaling pathway.

Conclusion

This guide provides a robust framework for the validation of this compound's agonist activity in a new cell line. By following the detailed experimental protocols and comparing the results to known 5-HT6 agonists, researchers can confidently assess the compound's performance and establish a reliable cellular model for future investigations. The provided diagrams offer a clear visual reference for the experimental workflow and the intricate signaling cascades initiated by 5-HT6 receptor activation. This comprehensive approach will facilitate informed decision-making in the drug development process.

Assessing the Potency of ST1936 Oxalate Relative to Other 5-HT6 Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the potency of ST1936 oxalate (B1200264), a selective 5-HT6 receptor agonist, with other notable compounds in its class. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of ST1936 oxalate's performance.

Data Presentation: Comparative Potency of 5-HT6 Receptor Agonists

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound and other well-characterized 5-HT6 receptor agonists. Lower Ki and EC50 values are indicative of higher potency.

CompoundReceptor SpeciesBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Reference
This compound Human13Not explicitly found
WAY-181187Human2.2[1]6.6[1][1]
WAY-208466Human4.8[1]7.3[1][1]
E-6801Human7[2]2.7 (rat)[3][2][3]
EMD-386088Human1[2]Not explicitly found[2]

Experimental Protocols

The determination of binding affinity and functional potency for 5-HT6 receptor agonists typically involves radioligand binding assays and functional assays measuring second messenger accumulation, such as cyclic AMP (cAMP).

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT6 receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT6 receptor (e.g., HEK293 cells).

  • Radioligand: [3H]-LSD (lysergic acid diethylamide) is commonly used.[4][5]

  • Test Compounds: this compound and other 5-HT6 agonists.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand to determine non-specific binding (e.g., 10 µM methiothepin).[4][5]

  • Binding Buffer: Typically contains 50 mM Tris-HCl, 10 mM MgCl2, and 0.5 mM EDTA, at a pH of 7.4.[4][5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[4]

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thawed cell membranes are diluted in the binding buffer to a specific protein concentration (e.g., 10-20 µg of protein per well).[4]

  • Assay Setup: In a 96-well plate, the following are added to the respective wells:

    • Total Binding: Binding buffer, radioligand, and membrane suspension.[4]

    • Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.[4]

    • Competition: Serial dilutions of the test compound, radioligand, and membrane suspension.[4]

  • Incubation: The plate is incubated, typically at 37°C for 60 minutes, to allow the binding to reach equilibrium.[4][5]

  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filters, which separates the receptor-bound radioligand from the unbound. The filters are then washed with ice-cold wash buffer.[4]

  • Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.[4]

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]

Functional Assay (cAMP Accumulation)

This assay measures the ability of an agonist to stimulate the 5-HT6 receptor, which is coupled to the Gs protein and leads to an increase in intracellular cyclic AMP (cAMP).

Objective: To determine the half-maximal effective concentration (EC50) of a test compound.

Materials:

  • Cell Line: HEK293 cells stably expressing the human 5-HT6 receptor.

  • Assay Medium: Serum-free medium.

  • Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[5]

  • Test Compounds: this compound and other 5-HT6 agonists.

  • cAMP Detection Kit: A kit to measure cAMP levels, often based on methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ELISA.[6]

Procedure:

  • Cell Seeding: Cells are seeded into 96- or 384-well plates and grown to a suitable confluency.

  • Pre-incubation: The growth medium is replaced with serum-free medium for a period before the assay.[5]

  • Compound Addition: Serial dilutions of the test compounds are added to the cells in the stimulation buffer.

  • Incubation: The cells are incubated for a specific time (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.[5]

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit according to the manufacturer's protocol.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the test compound concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined using non-linear regression analysis.

Visualizations

5-HT6 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the 5-HT6 receptor.

5-HT6_Signaling_Pathway cluster_membrane Cell Membrane Serotonin Serotonin 5-HT6R 5-HT6 Receptor Serotonin->5-HT6R Gs Gαs 5-HT6R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Gene_Transcription Gene Transcription CREB->Gene_Transcription Modulation

Caption: Canonical 5-HT6 receptor signaling pathway leading to gene transcription.

Experimental Workflow for Potency Assessment

The diagram below outlines the general workflow for determining the potency of a 5-HT6 receptor agonist.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membrane_Prep_B Prepare 5-HT6R Membrane Suspension Incubation_B Incubate with Radioligand & Test Compound Membrane_Prep_B->Incubation_B Filtration Separate Bound & Free Ligand (Filtration) Incubation_B->Filtration Counting Quantify Bound Radioactivity Filtration->Counting Analysis_B Calculate Ki Value Counting->Analysis_B Potency_Comparison Comparative Potency Assessment Analysis_B->Potency_Comparison Cell_Culture Culture 5-HT6R Expressing Cells Incubation_F Incubate with Test Compound Cell_Culture->Incubation_F Lysis Cell Lysis Incubation_F->Lysis cAMP_Measurement Measure cAMP Levels Lysis->cAMP_Measurement Analysis_F Calculate EC50 Value cAMP_Measurement->Analysis_F Analysis_F->Potency_Comparison

Caption: Workflow for assessing 5-HT6 agonist potency via binding and functional assays.

References

A Comparative Review of 5-HT6 Receptor Agonists in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key 5-HT6 receptor agonists, supported by experimental data. The serotonin-6 (5-HT6) receptor, primarily expressed in the central nervous system, is a compelling target for therapeutic intervention in cognitive and psychiatric disorders. While antagonists have been extensively studied, a growing body of evidence highlights the therapeutic potential of 5-HT6 receptor agonists.

This guide summarizes the pharmacological profiles of prominent 5-HT6 receptor agonists, detailing their binding affinities, functional potencies, and selectivity. Furthermore, it provides comprehensive experimental protocols for key in vitro and in vivo assays used to characterize these compounds, and visualizes the complex signaling pathways associated with 5-HT6 receptor activation.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for several well-characterized 5-HT6 receptor agonists. This data is crucial for comparing the potency and selectivity of these compounds.

Compound5-HT6 Ki (nM)5-HT6 EC50 (nM)Emax (%)Selectivity Notes
WAY-181187 2.2[1]6.6[1]93[1]High selectivity over other 5-HT receptors.[1]
WAY-208466 4.8[1]7.3[1]100[1]High selectivity over other 5-HT receptors.[1]
EMD 386088 1[2]1.0[3]Partial Agonist (31-65%)[4]20- to 50-fold selectivity over other 5-HT receptors; moderate affinity for 5-HT3 receptors.[2][3]
E-6801 7[2]-Partial Agonist[5][6]20- to 50-fold selectivity over other 5-HT receptors.[2]
E-6837 --Partial Agonist[5][6]-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways of the 5-HT6 receptor and a typical experimental workflow for evaluating 5-HT6 receptor agonists.

5-HT6 Receptor Signaling Pathways cluster_membrane Plasma Membrane cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathways receptor 5-HT6 Receptor Gs Gs Protein receptor->Gs Activates Fyn Fyn Kinase receptor->Fyn Interacts with Jab1 Jab1 receptor->Jab1 Interacts with mTOR mTORC1 receptor->mTOR Interacts with agonist 5-HT6 Agonist agonist->receptor Binds AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cognition Modulation of Cognition PKA->Cognition ERK ERK1/2 Fyn->ERK Activates ERK->Cognition cJun c-Jun Jab1->cJun Translocates to nucleus and interacts with cJun->Cognition mTOR->Cognition

5-HT6 Receptor Signaling Pathways

Experimental Workflow for 5-HT6 Agonist Evaluation cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_behavioral Behavioral Models binding_assay Radioligand Binding Assay (Determine Ki) functional_assay cAMP Functional Assay (Determine EC50, Emax) binding_assay->functional_assay selectivity_panel Selectivity Screening (Binding to other receptors) functional_assay->selectivity_panel pk_studies Pharmacokinetic Studies (Brain Penetration, Half-life) selectivity_panel->pk_studies behavioral_assays Behavioral Assays pk_studies->behavioral_assays nor Novel Object Recognition (Cognition) behavioral_assays->nor fst Forced Swim Test (Antidepressant-like effects) behavioral_assays->fst cer Conditioned Emotional Response (Learning and Memory) behavioral_assays->cer

References

Validating the Pro-cognitive Effects of ST1936 Oxalate in Novel Cognitive Tasks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pro-cognitive effects of the selective serotonin-6 (5-HT6) receptor agonist, ST1936 oxalate (B1200264), and other relevant 5-HT6 receptor agonists. The focus is on their performance in novel cognitive tasks, supported by experimental data and detailed methodologies. This document aims to be an objective resource for researchers and professionals in the field of drug development for cognitive disorders.

Introduction to ST1936 Oxalate and 5-HT6 Receptor Agonism

ST1936 is a selective serotonin-6 (5-HT6) receptor agonist.[1] The 5-HT6 receptor is predominantly expressed in brain regions associated with cognition, such as the prefrontal cortex and hippocampus, making it a promising target for cognitive enhancement.[2][3] While both agonists and antagonists of the 5-HT6 receptor have shown pro-cognitive effects, the mechanisms are still under investigation, suggesting a complex regulation of downstream signaling pathways.[2][4][5]

While direct studies validating the pro-cognitive effects of this compound in novel behavioral tasks like the Novel Object Recognition (NOR) or Attentional Set-Shifting Task (ASST) are limited in publicly available literature, research on other selective 5-HT6 agonists provides a strong basis for comparison and prediction of its potential efficacy. This guide will synthesize the available data on ST1936 and compare it with the performance of other well-studied 5-HT6 agonists in these novel tasks.

Comparative Performance of 5-HT6 Receptor Agonists in Novel Cognitive Tasks

This section presents a summary of the pro-cognitive effects of ST1936 and other key 5-HT6 receptor agonists. Due to the limited data on ST1936 in behavioral cognitive tasks, a direct quantitative comparison in the same study is not available. The following tables summarize the findings from different studies to allow for an indirect comparison.

ST1936: Electrophysiological Effects

A key study investigated the effects of ST1936 on the electrical activity of dopaminergic neurons in the ventral tegmental area (VTA) of rats, a brain region implicated in cognition. The study compared these effects to another 5-HT6 agonist, WAY-181187.[1]

Table 1: Comparative Electrophysiological Effects of ST1936 and WAY-181187 on VTA Dopaminergic Neurons [1]

CompoundDose Range (Systemic)Effect on Firing Rate of VTA Dopaminergic Neurons
ST1936 Not specifiedMixed (increase or decrease)
WAY-181187 Not specifiedDose-dependent inhibition

Note: This table highlights the different in vivo electrophysiological profiles of ST1936 and WAY-181187, suggesting potentially different mechanisms of action or functional outcomes despite both being 5-HT6 receptor agonists.

Alternative 5-HT6 Agonists: Performance in Novel Cognitive Tasks

Studies on other selective 5-HT6 agonists, such as WAY-181187 and E-6801, have demonstrated their efficacy in improving performance in the Attentional Set-Shifting Task (ASST) and the Novel Object Recognition (NOR) task.

Table 2: Pro-cognitive Effects of WAY-181187 in the Attentional Set-Shifting Task (ASST) [6]

Task StageTreatmentPerformance Outcome
Extradimensional (ED) ShiftWAY-181187 (10 mg/kg)Facilitated set-shifting (fewer trials to criterion)
Intradimensional (ID) ShiftWAY-181187 (10 mg/kg)No significant effect
Reversal LearningWAY-181187 (10 mg/kg)No significant effect

Table 3: Pro-cognitive Effects of E-6801 in the Novel Object Recognition (NOR) Task

ConditionTreatmentPerformance Outcome (Discrimination Index)
Scopolamine-induced deficitE-6801 (2.5 and 5 mg/kg)Reversal of cognitive deficit

Note: The Discrimination Index (DI) is a measure of recognition memory, calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher DI indicates better memory.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Attentional Set-Shifting Task (ASST)

This task assesses cognitive flexibility, a key executive function dependent on the prefrontal cortex.[7]

Objective: To evaluate the ability of a subject to shift attention between different perceptual dimensions of stimuli.

Apparatus: A testing chamber with two compartments separated by a sliding door. Two digging pots are placed in the larger compartment. The digging medium (e.g., sawdust, shredded paper) and associated odor cues can be varied.

Procedure:

  • Habituation and Pre-training: Rats are habituated to the testing chamber and trained to dig in the pots to retrieve a food reward.

  • Simple Discrimination (SD): Rats learn to discriminate between two stimuli based on one dimension (e.g., digging medium).

  • Compound Discrimination (CD): An irrelevant dimension (e.g., odor) is introduced. The rat must continue to attend to the relevant dimension.

  • Intra-dimensional (ID) Shift: New stimuli from the same dimension are introduced, requiring the rat to apply the learned rule to a new set of stimuli.

  • Extradimensional (ED) Shift: The previously irrelevant dimension now becomes the relevant one, requiring a shift in attentional set.

  • Reversal Learning: The rewarded stimulus within the new relevant dimension is switched.

Data Analysis: The primary measure is the number of trials required to reach a criterion of consecutive correct choices (e.g., 6 consecutive correct digs).

Novel Object Recognition (NOR) Task

This task assesses recognition memory, which is dependent on the hippocampus and perirhinal cortex.

Objective: To evaluate the ability of a subject to distinguish between a familiar and a novel object.

Apparatus: An open-field arena. A set of different objects that are of similar size but distinct in shape and appearance.

Procedure:

  • Habituation: The animal is allowed to freely explore the empty open-field arena for a set period (e.g., 5-10 minutes) on consecutive days to reduce anxiety and familiarize it with the environment.

  • Familiarization Phase (Trial 1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period (e.g., 5 minutes).

  • Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Test Phase (Trial 2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and the time spent exploring each object is recorded for a set period (e.g., 5 minutes).

Data Analysis: The primary measure is the Discrimination Index (DI), calculated as: (Time exploring novel object – Time exploring familiar object) / (Total time exploring both objects). A DI significantly above zero indicates successful recognition memory.

Signaling Pathways and Visualization

The pro-cognitive effects of 5-HT6 receptor agonists are mediated by complex intracellular signaling cascades.

5-HT6 Receptor Signaling Pathway

Activation of the 5-HT6 receptor, a Gs-protein coupled receptor, initiates a cascade of intracellular events. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8][9] PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which is crucial for synaptic plasticity and memory formation.

Furthermore, non-canonical pathways involving the mTOR (mammalian target of rapamycin) and ERK (extracellular signal-regulated kinase) have been implicated in the cognitive effects of 5-HT6 receptor modulation.[9][10] These pathways are critical for protein synthesis and synaptic plasticity.

5-HT6_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-HT6_Receptor 5-HT6_Receptor G_Protein Gs 5-HT6_Receptor->G_Protein Activates mTOR_Pathway mTOR Pathway 5-HT6_Receptor->mTOR_Pathway Modulates ERK_Pathway ERK Pathway 5-HT6_Receptor->ERK_Pathway Modulates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Memory Formation) mTOR_Pathway->Gene_Expression ERK_Pathway->Gene_Expression CREB->Gene_Expression Regulates

Caption: 5-HT6 Receptor Signaling Cascade.

Experimental Workflow: Validating Pro-cognitive Effects

The following diagram illustrates a typical experimental workflow for validating the pro-cognitive effects of a novel compound like this compound.

Experimental_Workflow Start Start Compound_Selection Compound Selection (this compound) Start->Compound_Selection Animal_Model Animal Model Selection (e.g., Rats) Compound_Selection->Animal_Model Behavioral_Task Behavioral Task Selection (NOR or ASST) Animal_Model->Behavioral_Task Dose_Response Dose-Response Study Behavioral_Task->Dose_Response Main_Experiment Main Experiment: Vehicle vs. This compound vs. Positive Control (e.g., WAY-181187) Dose_Response->Main_Experiment Data_Collection Data Collection (e.g., Discrimination Index, Trials to Criterion) Main_Experiment->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Conclusion on Pro-cognitive Effects Data_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of ST1936 Oxalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Crucial Safety Notice: Before proceeding with any disposal of ST1936 oxalate (B1200264), it is imperative to obtain and thoroughly review the specific Safety Data Sheet (SDS) provided by the manufacturer. This document contains critical, compound-specific information essential for safe handling and disposal. The guidance provided herein is based on general best practices for oxalate-containing compounds and should be used only as a preliminary reference, not as a substitute for the manufacturer's official SDS.

Immediate Safety and Handling Precautions

Before addressing disposal, ensure that all personnel handling ST1936 oxalate are familiar with the necessary safety protocols to minimize exposure risk.

Personal Protective Equipment (PPE): A comprehensive understanding of the required PPE is the first line of defense against accidental exposure. The specific requirements for handling this compound will be detailed in Section 8: "Exposure Controls/Personal Protection" of the SDS. Generally, for oxalate compounds, the following is recommended:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Always inspect gloves for integrity before use.
Eye/Face Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield may be required for larger quantities or when there is a risk of splashing.
Skin and Body Protection A laboratory coat should be worn at all times. For larger quantities or specialized procedures, chemical-resistant aprons or suits may be necessary.
Respiratory Protection If handling the solid form and dust may be generated, a NIOSH-approved respirator with the appropriate particulate filter is recommended.

This compound Disposal: A Step-by-Step Approach

The definitive disposal procedures for this compound will be found in Section 13: "Disposal Considerations" of the SDS. The following workflow provides a general framework for decision-making, which must be adapted based on the specific information in the SDS.

start Start: Need to dispose of this compound obtain_sds Obtain and review the specific Safety Data Sheet (SDS) for this compound. start->obtain_sds consult_section13 Consult Section 13: 'Disposal Considerations' in the SDS. obtain_sds->consult_section13 is_hazardous Is the waste classified as hazardous? consult_section13->is_hazardous hazardous_disposal Follow institutional and regulatory procedures for hazardous chemical waste disposal. Contact EHS. is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow SDS and institutional guidelines for non-hazardous waste. This may include in-lab neutralization. is_hazardous->non_hazardous_disposal No end End: Waste Disposed hazardous_disposal->end neutralization_check Does the SDS permit in-lab neutralization? non_hazardous_disposal->neutralization_check neutralization_check->hazardous_disposal No neutralize Neutralize with a suitable base (e.g., sodium bicarbonate) under controlled conditions. Monitor pH. neutralization_check->neutralize Yes drain_disposal_check Is drain disposal permissible according to the SDS and local regulations? neutralize->drain_disposal_check drain_disposal Flush with copious amounts of water down the drain. drain_disposal_check->drain_disposal Yes collect_for_pickup Collect neutralized waste in a properly labeled container for pickup by EHS. drain_disposal_check->collect_for_pickup No drain_disposal->end collect_for_pickup->end

This compound Disposal Decision Workflow

General Disposal Considerations for Oxalate Salts

While awaiting the specific SDS for this compound, the following general principles for handling oxalate waste can be considered as preliminary guidance. Again, these must be verified against the information in the official SDS.

ConsiderationGeneral Guidance for Oxalate Salts
Small Quantities (Solid) For very small, non-hazardous quantities, some institutional guidelines may permit disposal in the regular trash, provided the material is securely contained and labeled. This is unlikely for a research compound and must be explicitly permitted by your institution's Environmental Health and Safety (EHS) department and the SDS.
Aqueous Solutions Depending on the concentration and other components in the solution, neutralization may be an option. This typically involves slowly adding a weak base, such as sodium bicarbonate, to the oxalate solution while stirring. The pH should be monitored and adjusted to a neutral range (typically 6-8) before further disposal steps are taken.
Drain Disposal Never pour untreated oxalate waste down the drain. Even after neutralization, drain disposal is only permissible if explicitly allowed by the SDS and local regulations. If permitted, it must be flushed with a large excess of water.
Hazardous Waste In most research settings, this compound and its waste products will likely be classified as hazardous waste. This waste must be collected in a designated, properly labeled, and sealed container for disposal by your institution's EHS department.
Contaminated Materials Any materials that come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste.

How to Obtain and Interpret the Safety Data Sheet (SDS)

The SDS is the cornerstone of safe chemical handling and disposal. You can obtain the SDS for this compound directly from the vendor where it was purchased. It is often available for download on the product page of the supplier's website.

Once you have the SDS, pay close attention to the following sections:

  • Section 2: Hazards Identification: This will provide a summary of the potential health and environmental hazards.

  • Section 7: Handling and Storage: This section contains crucial information on safe handling practices.

  • Section 8: Exposure Controls/Personal Protection: This will detail the required PPE.

  • Section 13: Disposal Considerations: This is the most critical section for disposal procedures and will specify whether the compound is considered hazardous waste and provide guidance on appropriate disposal methods.

By prioritizing the acquisition and careful review of the specific SDS for this compound, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

Personal protective equipment for handling ST1936 oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling ST1936 oxalate (B1200264) in a laboratory setting. The following procedures are based on best practices for handling potent chemical compounds and information derived from safety data sheets for similar oxalate-containing substances. It is imperative to supplement this guide with a thorough review of your institution's specific safety protocols.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure personal safety when handling ST1936 oxalate. The following table summarizes the required PPE.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact and potential absorption. Solutions of 5% to 10% oxalic acid are irritating to the skin after prolonged contact; early gangrene may occur after hand immersion in oxalate solutions.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and splashes. Eye injuries require retraction of the eyelids to ensure thorough irrigation of the conjuctival cul-de-sacs. Irrigation should last at least 20-30 minutes.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.Minimizes inhalation of the compound, which can cause irritation to the respiratory tract.[1]
Body Protection A lab coat or chemical-resistant apron should be worn.Protects against contamination of personal clothing.[2] Work clothes should be laundered separately.[1]

Operational Plan: Handling Procedures

Adherence to a strict operational plan is critical to minimize exposure and ensure the integrity of the experiment.

Preparation:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control airborne particles.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within immediate reach to avoid unnecessary movement and potential for spills.

  • Review First Aid: Familiarize yourself with the location of safety showers, eyewash stations, and first aid kits.[2]

Handling:

  • Weighing: Carefully weigh the required amount of this compound on a tared weigh paper or in a suitable container within the fume hood. Avoid generating dust.

  • Solubilization: Add the solvent to the solid this compound slowly and carefully.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the handling area.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Unused this compound and any grossly contaminated materials (e.g., weigh papers, paper towels) should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s).

  • Storage: Store waste containers in a designated, secure secondary containment area away from incompatible materials.

  • Collection: Follow your institution's procedures for the collection of hazardous chemical waste by the Environmental Health and Safety (EHS) department. Do not pour this compound waste down the drain.

Experimental Workflow and Safety Protocol

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_area Designate Handling Area (Fume Hood) gather_materials Gather All Materials (PPE, Reagents, Waste Containers) prep_area->gather_materials review_safety Review First Aid and Emergency Procedures gather_materials->review_safety weigh Weigh this compound review_safety->weigh Proceed with Caution dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment segregate Segregate Waste (Solid, Liquid, Sharps) experiment->segregate Post-Experiment Cleanup label_waste Label Waste Containers segregate->label_waste store_waste Store Waste in Secondary Containment label_waste->store_waste dispose Arrange for EHS Pickup store_waste->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.